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  • Product: Vat Black 16
  • CAS: 1328-19-4

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Structural Elucidation of C.I. Vat Black 16

Topic: Structural Elucidation of C.I. Vat Black 16 (Indanthrene Black BB) Content Type: Technical Whitepaper / Analytical Protocol Audience: Senior Analytical Chemists, Spectroscopists, and Industrial Forensic Scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation of C.I. Vat Black 16 (Indanthrene Black BB) Content Type: Technical Whitepaper / Analytical Protocol Audience: Senior Analytical Chemists, Spectroscopists, and Industrial Forensic Scientists.

Executive Summary

The structural elucidation of C.I. Vat Black 16 (C.I. 59855), commercially known as Indanthrene Black BB, represents a quintessential challenge in organic analysis. Unlike soluble active pharmaceutical ingredients (APIs), Vat Black 16 is a "supra-molecular" polycyclic aromatic hydrocarbon (PAH) designed for extreme insolubility.[1]

This guide moves beyond basic textbook definitions to provide a rigorous, self-validating analytical framework. We treat Vat Black 16 not merely as a dye, but as a complex organic system requiring advanced solid-state characterization techniques adapted from polymer science and material physics.[1]

Part 1: Chemical Identity & Theoretical Framework

The Violanthrone Core

At its core, Vat Black 16 is a derivative of Violanthrone (Dibenzanthrone). The fundamental challenge in its elucidation is distinguishing the specific functionalization that shifts the electronic absorption from the deep blue of violanthrone to the neutral black of the final pigment.

  • Parent Structure: Violanthrone (

    
    ).[1]
    
  • Vat Black 16 Modification: Nitration.[2] The commercial dye is typically a mixture of mono- and di-nitroviolanthrone isomers.[1] Upon application (vatting), these nitro groups are often reduced to amino groups, which may then undergo oxidative coupling on the fiber, creating a complex polymeric network.

The Solubility Paradox

Standard solution-state NMR (


, 

) and HPLC are rendered useless by the dye's design.[1] The planar, graphitic stacking of the violanthrone core creates high lattice energy, making it insoluble in water, ethanol, and most organic solvents.

Implication for Protocol:

  • Solvent: Analysis requires "super-solvents" like concentrated sulfuric acid (

    
    ) or high-boiling solvents (1,2,4-trichlorobenzene) at elevated temperatures (
    
    
    
    ).[1]
  • State: Primary structural confirmation must occur in the solid state .

Part 2: Analytical Modalities (The "How-To")

Mass Spectrometry: MALDI-TOF (The Gold Standard)

For insoluble PAHs, Matrix-Assisted Laser Desorption/Ionization (MALDI) is the only viable ionization technique that prevents thermal decomposition before detection.[1]

  • Protocol:

    • Matrix Selection: Use TCNQ (7,7,8,8-tetracyanoquinodimethane) or Dithranol .[1] These matrices are electron-deficient and stack well with the PAH core of Vat Black 16.[1]

    • Sample Prep: Solvent-free method.[1] Grind 1 mg of Vat Black 16 with 50 mg of matrix in a ball mill to ensure molecular-level mixing without solvation.

    • Mode: Reflectron mode (positive and negative).

    • Target Ions: Look for the molecular ion peak

      
       at ~501 Da  (Mononitro-violanthrone) and ~546 Da  (Dinitro-violanthrone).[1]
      
    • Causality: The laser energy is absorbed by the matrix and transferred to the dye, ejecting it into the gas phase without the need for solubility.

Solid-State NMR ( CP-MAS)

Since the molecule cannot tumble in solution to average out anisotropic interactions, we employ Cross-Polarization Magic Angle Spinning (CP-MAS).[1]

  • Protocol:

    • Spin Rate: High speed (>15 kHz) to remove chemical shift anisotropy (CSA) sidebands.

    • Contact Time: 2-5 ms.

    • Diagnostic Peaks:

      • Carbonyl (

        
        ):  ~180-185 ppm (Quinone system).[1]
        
      • Aromatic Core: Broad cluster at 120-140 ppm.[1]

      • C-N (Nitro bearing carbons): Distinct shifts around 145-150 ppm, often broadened by quadrupolar coupling to

        
        .[1]
        
Halochromism (Wet Chemical Verification)

A rapid, self-validating test to confirm the vat nature and the anthraquinone backbone.

  • Step 1: Dissolve 5 mg in 2 mL concentrated

    
    .
    
    • Observation: Deep Violet/Purple solution.[1] (Characteristic of the violanthrone core).

  • Step 2: Dilute cautiously with water.

    • Observation: Precipitates back to a Greenish-Black solid.[1]

  • Step 3: Vatting (Reduction).[1] Add NaOH + Sodium Dithionite (

    
    ).[1]
    
    • Observation: Solution turns Blue (Leuco form).[1]

Part 3: Synthesis & Elucidation Visualized[1]

Synthesis Pathway Diagram

This diagram illustrates the derivation of Vat Black 16 from the Benzanthrone precursor, establishing the logical chemical lineage.

VatBlackSynthesis Benzanthrone Benzanthrone (Precursor) Fusion Alkali Fusion (KOH, Oxidative Coupling) Benzanthrone->Fusion x2 Dimerization Violanthrone Violanthrone (C.I. Vat Blue 20) Fusion->Violanthrone Nitration Nitration (HNO3/H2SO4) Violanthrone->Nitration VatBlack16 Vat Black 16 (Nitro-Violanthrone) Nitration->VatBlack16 + NO2 Groups

Caption: Synthesis pathway from Benzanthrone dimerization to the nitrated Vat Black 16 product.

Analytical Decision Matrix

A self-validating workflow for confirming the structure of an unknown black vat dye.[1]

ElucidationWorkflow cluster_Inst Instrumental Analysis Sample Unknown Black Powder SolubilityTest Solubility Test (Water, EtOH, Tol) Sample->SolubilityTest Insoluble Insoluble SolubilityTest->Insoluble No Dissolution AcidTest Conc. H2SO4 Test Insoluble->AcidTest VioletSol Violet Solution (Violanthrone Core) AcidTest->VioletSol MALDI MALDI-TOF MS (Matrix: Dithranol) VioletSol->MALDI SSNMR Solid State 13C NMR (CP-MAS) VioletSol->SSNMR IR FT-IR (ATR) (Detect -NO2 Sym/Asym) VioletSol->IR DataFusion Data Fusion: MW ~501/546 + C=O Signal + NO2 Stretch MALDI->DataFusion SSNMR->DataFusion IR->DataFusion Identity CONFIRMED: C.I. Vat Black 16 DataFusion->Identity

Caption: Integrated analytical workflow combining wet chemistry and solid-state spectroscopy.

Part 4: Data Summary & Reference Standards

Spectroscopic Fingerprint Table

Use this table to validate experimental data against theoretical expectations.

Analytical ModeParameterExpected Value/ObservationStructural Insight
Appearance VisualBlack/Dark Grey PowderHigh conjugation, crystalline packing.[1]
H2SO4 Solution ColorDark Violet / Purple Confirms Violanthrone backbone (Halochromism).[1]
Vat (Reduction) ColorBlue Formation of soluble leuco-salt (Hydroquinone form).[1]
FT-IR (ATR) Wavenumber1650

Quinone

stretch.[1]
FT-IR (ATR) Wavenumber1530 & 1350

Nitro (

)
asymmetric/symmetric stretch.[1]
MALDI-TOF m/z (Positive)501.5 (Mono) / 546.5 (Di)Molecular weight of Nitro-Violanthrone derivatives.[1]
Elemental Nitrogen %~5.5 - 6.0%Confirms presence of nitrogen (absent in pure Violanthrone).[1]

Part 5: Safety & Toxicology Note

While Vat Black 16 is used in textiles, the nitro groups present a specific toxicological profile relevant to researchers:

  • Reduction Risks: In vivo reduction of nitro-PAHs can generate nitroso-intermediates or aromatic amines, which are potential genotoxins.[1]

  • Handling: Always handle the dry powder in a fume hood with HEPA filtration (N95/P100 minimum) to prevent inhalation of micro-particulates.

References

  • World Dye Variety. (2012).[1] C.I.[1][3][4][5][6][7][8] Vat Black 16 (C.I. 59855) Properties and Structure. [Link][1][4]

  • National Center for Biotechnology Information (PubChem). (n.d.).[1] Violanthrone (Parent Structure C.I. 59800) - Compound Summary. [Link][1]

  • Zollinger, H. (2003).[1] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.[1] (Standard Text on Vat Dye Chemistry).

  • Venkataraman, K. (1952).[1] The Chemistry of Synthetic Dyes.[9] Academic Press.[1] (Foundational text on Anthraquinone fusion mechanisms).

Sources

Exploratory

An In-depth Technical Guide to Vat Black 16 (CAS No. 1328-19-4)

This technical guide provides a comprehensive overview of Vat Black 16 (C.I. 59855), a violanthrone-based vat dye.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Vat Black 16 (C.I. 59855), a violanthrone-based vat dye. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, synthesis, analytical methodologies, and toxicological profile of this complex organic colorant. The narrative synthesizes established technical data with practical insights into the handling and application of this class of compounds.

Introduction and Core Properties

Vat Black 16, also known by trade names such as Vat Grey 3B and Direct Black SNA, is a high-performance vat dye prized for its excellent fastness properties on cellulosic fibers.[1][2] Its chemical structure is based on the violanthrone framework, a large, planar polycyclic aromatic system.[2][3] This extensive conjugation is responsible for its deep color and remarkable stability.

The application of vat dyes like Vat Black 16 is a fascinating example of reversible redox chemistry. The dye in its oxidized pigment form is insoluble in water. To be applied to a substrate, it must first be chemically reduced in an alkaline solution to its soluble "leuco" form.[4][5] This soluble form has an affinity for fibers like cotton, allowing for impregnation.[5] Subsequent exposure to an oxidizing agent, typically atmospheric oxygen, regenerates the original insoluble pigment, trapping it within the fiber matrix and resulting in a durable and vibrant coloration.[4][5]

Key Physicochemical Data
PropertyValueSource(s)
CAS Number 1328-19-4[3][6]
C.I. Number 59855[1][6]
Molecular Formula C₃₄H₁₈N₂O₂[1][2]
Molecular Weight 486.52 g/mol [1][2]
Appearance Black powder with a metallic luster[1][6]
Solubility Insoluble in water and xylene; slightly soluble in pyridine.[1][6]
Behavior in Acid Dissolves in concentrated sulfuric acid to form a dark purple solution.[1][6]

Synthesis and Manufacturing

The synthesis of Vat Black 16 is a multi-step process rooted in anthraquinone chemistry. The core structure, violanthrone (also known as dibenzanthrone), is first synthesized.[7] Violanthrone itself is produced by the coupling of two molecules of benzanthrone.[7]

The immediate precursor to Vat Black 16 is Dinaphtho[1,2,3-cd:3′,2′,1′-lm]perylene-5,10-dione.[3] The final step in the synthesis of Vat Black 16 involves the treatment of this precursor with hydroxylamine in concentrated sulfuric acid.[3]

Generalized Synthetic Workflow

Sources

Foundational

Introduction: The Enduring Legacy of Violanthrone Vat Dyes

An In-depth Technical Guide to the Synthesis of Violanthrone Derivatives: The Case of C.I. Vat Black 16 Violanthrone (also known as dibenzanthrone) and its derivatives constitute a significant class of polycyclic aromati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Violanthrone Derivatives: The Case of C.I. Vat Black 16

Violanthrone (also known as dibenzanthrone) and its derivatives constitute a significant class of polycyclic aromatic compounds that have long been cornerstones of the high-performance colorant industry.[1][2] As vat dyes, they are prized for their exceptional fastness properties, including outstanding resistance to light, washing, and chemical agents, making them indispensable for dyeing cellulosic fibers like cotton and viscose.[2][3] The core of their utility lies in the principle of vatting: the insoluble pigment is chemically reduced to a soluble leuco form in an alkaline bath, allowing it to penetrate the fiber.[2][4] Subsequent oxidation, typically by air, regenerates the insoluble pigment, trapping it within the fiber matrix and resulting in a highly durable coloration.[2][4]

This guide, intended for researchers and chemical development professionals, provides a detailed examination of the synthesis of the violanthrone core and the subsequent derivatization to produce C.I. Vat Black 16 (C.I. 59855). We will explore the mechanistic underpinnings of the key chemical transformations, present detailed experimental protocols, and discuss the causality behind process choices, reflecting a field-proven approach to the synthesis of these complex molecules.

Part 1: Synthesis of the Violanthrone Core Scaffold

The industrial synthesis of violanthrone is a multi-step process that begins with the construction of its key precursor, 7H-benz[de]anthracen-7-one, commonly known as benzanthrone.[1] The subsequent dimerization of this precursor yields the violanthrone skeleton.

Precursor Synthesis: From Anthraquinone to Benzanthrone

The journey to violanthrone begins with the synthesis of benzanthrone. This is typically achieved through the reaction of anthraquinone with glycerol in an acidic medium, such as sulfuric acid.[1] This reaction, a complex condensation and cyclization sequence, establishes the fundamental four-ring aromatic ketone structure of benzanthrone.[1]

Dimerization of Benzanthrone: The Alkaline Fusion Pathway

The pivotal step in creating the nonacyclic diketone structure of violanthrone is the dimerization of benzanthrone.[1][5] The most common industrial method to achieve this is through alkaline fusion.

Causality of Alkaline Fusion: This method involves heating benzanthrone with a strong alkali, typically potassium hydroxide, to a molten state at high temperatures (e.g., 200-240°C).[2][6][7] The intensely basic and anhydrous conditions of the fusion facilitate the deprotonation of benzanthrone, generating a carbanion. This nucleophilic species then attacks a second molecule of benzanthrone. An oxidizing agent, such as sodium chlorate, is often added portion-wise to the melt to facilitate the subsequent oxidative coupling and intramolecular cyclization, ultimately forming the thermodynamically stable, highly conjugated violanthrone structure.[2] The high temperature is crucial to overcome the activation energy for C-C bond formation between the two bulky benzanthrone units.

G Benzanthrone Benzanthrone Violanthrone Violanthrone

Caption: Overall synthetic pathway from Benzanthrone to Vat Black 16.

Part 2: Derivatization of Violanthrone to Vat Black 16

Vat Black 16 (Direct Black SNA, Vat Grey 3B) is a key violanthrone derivative valued for its blue-light grey to black shades on cellulosic fibers.[8][9][10] Its synthesis involves the introduction of nitrogen-containing functional groups onto the violanthrone core.

Mechanistic Overview: Amination & Hydroxylation

The synthesis of Vat Black 16 from violanthrone (specifically, Dinaphtho[1,2,3-cd:3′,2′,1′-lm]perylene-5,10-dione) is achieved by reacting it with hydroxylamine in a concentrated sulfuric acid medium.[8] A Chinese patent further specifies the use of hydroxylamine sulfate and a vanadium pentoxide catalyst.[11][12] The reaction proceeds by leveraging the property that violanthrone dissolves in concentrated sulfuric acid. This creates a medium where the hydroxylamine sulfate can react with the violanthrone molecule under the influence of the catalyst.[12] This process introduces both amino and hydroxyl groups onto the violanthrone backbone, yielding the final dye with the molecular formula C34H18N2O2.[12][13]

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from publicly available patent literature, designed to be self-validating through careful control of reaction parameters.[11][12]

Materials & Equipment:

  • Four-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel.

  • Violanthrone powder (50 g)

  • 98% Sulfuric acid (170 ml)

  • Water (10-15 ml)

  • Hydroxylamine sulfate (25 g)

  • Vanadium pentoxide (V₂O₅) catalyst (0.2 g)

Methodology:

  • Acidic Medium Preparation: To the four-necked flask, carefully add 10 ml of water, followed by the slow addition of 170 ml of 98% sulfuric acid while stirring. Allow the mixture to stir for 15 minutes. Causality: This creates the concentrated sulfuric acid medium required to dissolve the violanthrone.

  • Violanthrone Dissolution: Cool the acid mixture to below 80°C. Slowly and portion-wise, add 50 g of violanthrone powder. The temperature must be carefully maintained below 80°C during the addition to prevent unwanted side reactions. Causality: Controlled addition ensures complete dissolution without thermal degradation.

  • Thermal Conditioning: Once the addition is complete, heat the mixture to 100-110°C and maintain this temperature for 30-60 minutes. Causality: This step ensures the violanthrone is fully dissolved and the reaction mixture is thermally equilibrated before the introduction of the reactant.

  • Catalyst and Reactant Addition: Cool the mixture back down to below 80°C. Add 0.2 g of vanadium pentoxide catalyst. Subsequently, add 25 g of hydroxylamine sulfate in small portions, ensuring the temperature does not exceed 80°C. Stir for an additional 15 minutes after the addition is complete. Causality: Vanadium pentoxide catalyzes the amination/hydroxylation. Portion-wise addition of hydroxylamine sulfate controls the exothermic reaction.

  • Reaction Drive: Slowly heat the reaction mass to 130-135°C and maintain this temperature for 1 hour to drive the reaction to completion.

  • Quenching and Precipitation: Cool the reaction mass to approximately 60°C. Quench the reaction by carefully adding it to a large volume of water. This will cause the crude Vat Black 16 product to precipitate out of the solution. Causality: The dye is insoluble in water; quenching neutralizes the sulfuric acid and precipitates the product.

  • Isolation: Collect the precipitated solid by filtration.

Part 3: Purification and Characterization

The crude product from the synthesis is invariably contaminated with residual acids, unreacted starting materials, and side products. Purification is essential to achieve the desired color purity and performance characteristics.

Purification via Vatting

A standard and highly effective method for purifying vat dyes is the "vatting" process.[2] This technique exploits the fundamental chemistry of the dye class.

Purification Workflow:

  • Initial Washing: The crude filter cake is first washed thoroughly with hot water until the filtrate is neutral. This removes the majority of residual sulfuric acid and water-soluble impurities.[2]

  • Reduction (Vatting): The washed crude dye is suspended in an alkaline solution (e.g., sodium hydroxide) and treated with a reducing agent, typically sodium dithionite (hydrosulfite).[2] This converts the insoluble pigment into its water-soluble sodium salt (leuco form).

  • Filtration of Insolubles: The resulting solution is filtered to remove any insoluble impurities that were present in the crude product.

  • Re-oxidation: The filtrate, containing the soluble leuco dye, is then subjected to oxidation. This is often achieved by bubbling air through the solution. The oxidation process regenerates the insoluble, purified pigment, which precipitates from the solution.[2]

  • Final Isolation and Drying: The purified pigment is collected by filtration, washed with water to remove any remaining salts, and dried to yield a fine powder.[11]

G Crude Crude Vat Black 16 (Filter Cake) Wash Hot Water Wash Crude->Wash Vatting Vatting: Add NaOH + Sodium Dithionite Wash->Vatting Soluble Soluble Leuco Dye (in solution) Vatting->Soluble Filter Filtration Soluble->Filter Oxidation Air Oxidation Filter->Oxidation Precipitate Purified Pigment (Precipitate) Oxidation->Precipitate Final Final Filtration, Wash & Dry Precipitate->Final Pure Pure Vat Black 16 Final->Pure

Caption: General workflow for the purification of Vat Black 16 by vatting.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized materials.

PropertyViolanthroneC.I. Vat Black 16Reference(s)
C.I. Name C.I. Vat Blue 20C.I. Vat Black 16[2]
C.I. Number 5980059855[9]
CAS Number 116-71-21328-19-4[5][13]
Molecular Formula C₃₄H₁₆O₂C₃₄H₁₈N₂O₂[5][13]
Molar Mass 456.49 g/mol 486.52 g/mol [5][13]
Appearance Dark blue solidBlack powder with metallic luster[5][9]
Solubility Insoluble in water.Insoluble in water and xylene; slightly soluble in pyridine.[5][9][13]
Behavior in Conc. H₂SO₄ -Dark purple / Yellowish green[8][14]

Conclusion and Future Outlook

The synthesis of violanthrone and its derivatives like Vat Black 16 is a mature technology rooted in classic aromatic chemistry. The pathway via benzanthrone dimerization and subsequent functionalization remains the industrial standard. Understanding the causality behind each step—from the high-temperature, anhydrous conditions of the alkaline fusion to the controlled catalysis in the final derivatization—is paramount for process optimization and troubleshooting.

Future research in this area may focus on developing more environmentally benign synthetic routes, potentially avoiding harsh reagents like concentrated sulfuric acid or high-boiling point solvents.[3] Furthermore, the exploration of novel violanthrone derivatives continues, with recent studies investigating their potential as n-type semiconductors and near-infrared (NIR) fluorescent dyes, opening new avenues for these classic structures beyond the realm of textile colorants.[15][16]

References

  • World dye variety. (2012, August 23). Vat Black 16. Retrieved from world-dye-variety.com[8]

  • Di Raddo, P., Killian, B., Cooper, M., & Fritz, C. (n.d.). A Mechanistic Representation for the Syntheses of Benzanthrone and Violanthrone. Abstract retrieved from a scientific publication.[17]

  • Di Raddo, P., et al. (n.d.). A Mechanistic Representation for the Syntheses of Benzanthrone and Violanthrone. Request PDF on ResearchGate.[1]

  • Werner, S., et al. (n.d.). Synthesis of Unsymmetrically Functionalized Violanthrenes by Reductive Aromatization of Violanthrone 79. Thieme E-Books & E-Journals.[18]

  • Werner, S., et al. (2021, September 1). Synthesis of Unsymmetrically Functionalized Violanthrenes by Reductive Aromatization of Violanthrone 79. Synlett.[15]

  • Wikipedia. (n.d.). Violanthrone. Retrieved from en.wikipedia.org[5]

  • BenchChem. (n.d.). Application Notes and Protocols: Utilizing Bianthrone Derivatives as Vat Dye Intermediates. Retrieved from benchchem.com[2]

  • Lycan, W. H. (1936). U.S. Patent 2,058,606: Compounds of the violanthrone series and a process of making the same. Google Patents.[19]

  • SD International. (n.d.). Vat Black 16 Dyes | CAS no 1328-19-4. Retrieved from sdinternational.in[13]

  • China inter dye. (n.d.). VAT BLACK 16|CAS NO.1328-19-4. Retrieved from chinainterdye.com[9]

  • HANGZHOU ENOCH CHEMICAL CO,,LTD. (n.d.). Vat black 16 TDS. Retrieved from enoch-dye.com[14]

  • RSC Publishing. (2020, October 15). Attempted characterisation of phenanthrene-4,5-quinone and electrochemical synthesis of violanthrone-16,17-quinone.[20]

  • COLORKEM. (n.d.). China Vat Black 16 | 1328-19-4 Manufacturer and Supplier. Retrieved from colorkem.com[10]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of Vat Black 38. Retrieved from benchchem.com[11]

  • BenchChem. (n.d.). Application Notes and Protocols for Bianthrone in Organic Electronic Devices. Retrieved from benchchem.com[21]

  • Bentham Science Publisher. (2024, December 9). Synthetic Development of 3-Functionalized Benzanthrone as a Fluorophore for Various Uses.[22]

  • Liu, B., et al. (n.d.). A novel NIR violanthrone derivative with high electron-deficiency: Effect of fluorescence on dicyanomethylene substitution. ResearchGate.[16]

  • Kokatnur, V. R. (1928). U.S. Patent 1,667,480: Alkali fusion. Google Patents.[6]

  • BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of Flavanthrone Derivatives and Analogues. Retrieved from benchchem.com[23]

  • S D International. (n.d.). Vat Black 16 Application: Textile. Retrieved from indiamart.com[24]

  • S D International. (n.d.). Vat Black 16 - Solvent Dyes. Retrieved from sdifinechem.com[25]

  • ResearchGate. (n.d.). Structure of four vat dyes and of violanthrene. Request PDF.[26]

  • Baptista, R. J. (2009, March 15). The Chemistry and Manufacturing of Vat Dyes. Fibre2Fashion.[3]

  • Royce Global. (n.d.). Vat Dyes. Retrieved from royceglobal.com[27]

  • Pfizer Inc. (1972). U.S. Patent 3,660,407: Purification of flavanthrone yellow pigment. Google Patents.[28]

  • BenchChem. (n.d.). A Technical Guide to the Historical Development of Vat Dyes. Retrieved from benchchem.com[29]

  • Canon Kabushiki Kaisha. (1986). EP0181226A2: Method for purification of dyes. Google Patents.[30]

  • Xiao County Kaiqi Chemical Technology Co., Ltd. (2014). CN103897423A: Black vat dye and preparation method thereof. Google Patents.[12]

  • MDPI. (n.d.). Alkali Fusion–Leaching Process for Non-Standard Copper Anode Slime (CAS).[31]

  • UGC-CEC. (2018, June 26). Vat Dyes and Azoic Dyes [Video]. YouTube.[4]

  • Grabchev, I., et al. (2008). Fluorescent substituted amidines of benzanthrone: synthesis, spectroscopy and quantum chemical calculations. PubMed.[32]

  • Habas, F. (1986). Alkali Fusion. In Principles of Extractive Metallurgy. Routledge.[7]

Sources

Exploratory

Advanced Spectroscopic Analysis of Vat Black 16 (Violanthrone Derivative)

A Technical Case Study in Characterizing Highly Conjugated, Insoluble Organic Systems Executive Summary & Strategic Relevance Vat Black 16 (C.I. 59855) is a polycyclic aromatic hydrocarbon (PAH) derivative based on the v...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Case Study in Characterizing Highly Conjugated, Insoluble Organic Systems

Executive Summary & Strategic Relevance

Vat Black 16 (C.I. 59855) is a polycyclic aromatic hydrocarbon (PAH) derivative based on the violanthrone core. While primarily known as a high-performance industrial colorant, its physicochemical profile—extreme hydrophobicity, planar stacking (H-aggregates), and redox-active quinone moieties—makes it an exceptional model system for pharmaceutical researchers.

For drug development professionals, mastering the analysis of Vat Black 16 offers a direct methodological crossover to characterizing Class II and IV APIs (BCS classification) that exhibit "brick-dust" insolubility and polymorphism. This guide moves beyond basic identification, detailing the rigorous spectroscopic workflows required to probe electronic states, aggregation kinetics, and structural integrity in difficult-to-analyze organic solids.

Chemical Identity & Structural Logic[1][2][3]

Understanding the analyte is the first step in experimental design. Vat Black 16 is not a simple molecule; it is a large, planar system that defies standard solution-state methods.

  • Chemical Name: 5,10-dihydroxyanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione derivative (often chlorinated/methylated variants of Violanthrone).

  • CAS Number: 1328-19-4[1][2][3][4][5][6]

  • Core Structure: Nine fused benzene rings with two carbonyl (quinone) centers.

  • Key Challenge: The molecule exists as a π-stacked solid held together by strong Van der Waals forces, rendering it insoluble in water and most organic solvents.

The Solubilization Paradox

To analyze Vat Black 16, one must disrupt these π-stacks without degrading the molecule. This requires a Leuco-Reduction Strategy (reversible reduction to the soluble hydroquinone form) or the use of super-solvents (e.g., concentrated H₂SO₄), which protonates the carbonyls to induce solubility.

Spectroscopic Methodologies: The Core Workflows

Electronic Spectroscopy (UV-Vis & Fluorescence)

Objective: Determine aggregation state and electronic conjugation length.

In pharmaceutical analysis, distinguishing between monomers and aggregates is critical for bioavailability. Vat Black 16 serves as a perfect test bed for this.

  • Hypsochromic Shift (H-Aggregates): In weak solvents (e.g., dilute chloroform), Vat Black 16 forms face-to-face stacks (H-aggregates), causing a blue shift in absorption compared to the monomer.

  • Monomeric Fingerprint: In 1-chloronaphthalene or after reduction to the leuco form, the monomeric species dominates, revealing the true vibronic structure.

Experimental Protocol: Solvatochromic Shift Analysis

  • Preparation: Dissolve 1 mg Vat Black 16 in 10 mL concentrated H₂SO₄ (Solution A - Deep Purple).

  • Dilution: Rapidly dilute Solution A into ice-cold water (precipitates amorphous solid) vs. dilution into pyridine (stabilizes dispersion).

  • Acquisition: Scan 300–800 nm.

  • Observation:

    • H₂SO₄:

      
       ~580 nm (Protonated monomer).
      
    • Pyridine:[3][6][7]

      
       ~620 nm (Neutral aggregate).
      
Vibrational Spectroscopy (Raman & FTIR)

Objective: Structural fingerprinting and polymorph identification.

The "Black Sample" Problem: Black samples absorb the excitation laser in Raman spectroscopy, leading to thermal degradation and high fluorescence backgrounds.[8]

Solution: Resonance Raman & Surface-Enhanced Raman Scattering (SERS)

  • Excitation Source: Use a 785 nm or 1064 nm (NIR) laser to minimize fluorescence and prevent sample burning.

  • Power Density: Keep laser power <5 mW.

  • Target Bands:

    • 1600–1650 cm⁻¹: C=O stretching (Quinone). Sensitive to hydrogen bonding and reduction state.

    • 1550–1600 cm⁻¹: C=C aromatic ring stretching.

FTIR Protocol (ATR Method): Due to insolubility, transmission IR is impossible. Use Diamond ATR (Attenuated Total Reflectance).

  • Key Peaks:

    • 1640 cm⁻¹ (Strong, C=O str).

    • 1280 cm⁻¹ (C-O str, indicates leuco form if present).

    • 700–900 cm⁻¹ (C-H out-of-plane bending, specific to substitution pattern).

Visualizing the Redox Mechanism

The reversible reduction of Vat Black 16 is the basis of its application and its purification. This mechanism mirrors the metabolic reduction of quinone-based drugs (e.g., Doxorubicin).

RedoxMechanism cluster_0 Pharma Relevance: Bio-Reductive Activation Insoluble Vat Black 16 (Insoluble Pigment) Quinone Form Reduction Reduction (Na2S2O4 + NaOH) Insoluble->Reduction Soluble Leuco-Vat Black 16 (Soluble Salt) Hydroquinone Form Reduction->Soluble Electron Gain pH > 10 Oxidation Oxidation (Air/H2O2) Soluble->Oxidation Oxidation->Insoluble Electron Loss Re-stacking

Figure 1: The reversible redox cycle of Vat Black 16. The transition from the insoluble quinone to the soluble leuco-form mimics the bio-activation of quinone-containing pharmacophores.

Quantitative Data Summary

The following table synthesizes the expected spectral features for Vat Black 16 across different analytical modes.

TechniqueParameterCharacteristic SignalStructural Insight
UV-Vis

(H₂SO₄)
535 nm, 580 nmProtonated monomeric cation; confirms core conjugation.
UV-Vis

(Xylene)
Broad band 450–700 nmH-aggregates (π-π stacking); low solubility indicator.
Fluorescence

(Dilute)
~635 nmMonomer emission; highly sensitive to concentration quenching.
FTIR (ATR)

(C=O)
1640–1650 cm⁻¹Quinone carbonyl; shift indicates H-bonding or reduction.
Raman Shift (

)
1580 cm⁻¹ (G-band like)Graphitic nature of the fused ring system.
XPS Binding EnergyO1s (531.5 eV)Distinguishes C=O (quinone) from C-OH (leuco/impurity).

Experimental Protocol: The "Sulfuric Acid" Method

A self-validating protocol for purity assessment.

Context: Standard HPLC is ineffective due to column clogging. This method uses UV-Vis for purity checks.

  • Baseline Correction: Warm up the UV-Vis spectrophotometer for 30 minutes. Run a blank using pure concentrated H₂SO₄ (Caution: Corrosive).

  • Sample Prep: Weigh 10.0 mg of Vat Black 16. Transfer to a 100 mL volumetric flask.

  • Solubilization: Add 50 mL concentrated H₂SO₄. Sonicate for 15 minutes. The solution should turn a vibrant, clear violet/purple. Note: Turbidity indicates incomplete dissolution or inorganic fillers.

  • Measurement: Dilute 1:10 with H₂SO₄. Measure Absorbance at 580 nm.[9]

  • Validation:

    • Calculate Extinction Coefficient (

      
      ).
      
    • Compare

      
       to the reference standard (
      
      
      
      ).
    • Purity % =

      
      .
      

References

  • Chemical Identity & Structure

    • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78208, Violanthrone. Retrieved from [Link]

  • Spectroscopic Characterization of Violanthrone Derivatives

    • Gholizadeh, E. M., et al. (2021).[10] Singlet and Triplet Exciton Dynamics of Violanthrone.[10] The Journal of Physical Chemistry C. Retrieved from [Link][10]

  • Aggregation & Model Compound Usage

    • Jian, C., & Tang, T. (2015).[9] Probing Structural Features of Self-Assembled Violanthrone-79 Using Two-Dimensional Infrared Spectroscopy. AIP Publishing. Retrieved from [Link]

  • Raman Analysis of Black Dyes

    • Bell, S. E., et al. (2010). Resonance Raman and UV-visible spectroscopy of black dyes on textiles.[11] PubMed. Retrieved from [Link]

  • Industrial & Chemical Data

    • World Dye Variety. (2012). Vat Black 16 Properties and Applications.[1][2][4][5][6][7][12][13][14] Retrieved from [Link]

Sources

Foundational

Technical Monograph: Vat Black 16 (C.I. 59855)

Subject: Molecular Characterization, Synthesis Logic, and Application Mechanisms Audience: Researchers, Chemical Engineers, and Drug Development Scientists Executive Summary Vat Black 16 (C.I. 59855) is a complex polycyc...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Molecular Characterization, Synthesis Logic, and Application Mechanisms Audience: Researchers, Chemical Engineers, and Drug Development Scientists

Executive Summary

Vat Black 16 (C.I. 59855) is a complex polycyclic aromatic hydrocarbon (PAH) derivative belonging to the anthraquinone class of vat dyes. Historically utilized for high-performance cellulosic dyeing due to its exceptional lightfastness, it is chemically defined as a derivative of violanthrone (C.I. Vat Blue 20).[1]

For researchers and drug development professionals, Vat Black 16 represents a stable, planar polycyclic system. Its structural similarity to bioactive intercalating agents (e.g., anthracyclines) and its redox-active quinone moiety make it a relevant compound for studies involving redox cycling, supramolecular stacking, and materials science applications.

Chemical Identity & Molecular Data

The following data establishes the precise chemical baseline for Vat Black 16.[2][3] Note that commercial "Vat Black" dyes are often mixtures; however, the specific component designated C.I. 59855 is chemically distinct.

ParameterTechnical Specification
C.I. Generic Name Vat Black 16
Color Index No. 59855
CAS Registry No. 1328-19-4
Molecular Formula C₃₄H₁₈N₂O₂
Molecular Weight 486.52 g/mol
Chemical Class Anthraquinone / Violanthrone Derivative
Synonyms Vat Grey 3B, Direct Black SNA, Aminoviolanthrone
Appearance Black/Dark Grey Powder with Metallic Luster
Solubility Insoluble in water/xylene; Soluble in conc.[2][3][4] H₂SO₄ (Dark Purple)
Structural Chemistry & Synthesis Logic
3.1 The Violanthrone Core

The structural scaffold of Vat Black 16 is violanthrone (dibenzanthrone), a nine-ring aromatic system. The synthesis involves the functionalization of this core to alter its chromophore, shifting absorption from the blue region (Vat Blue 20) to a broad-spectrum black/grey.

3.2 Synthesis Pathway

The synthesis is a classic example of electrophilic aromatic substitution and amination facilitated by acid catalysis.

  • Precursor: Violanthrone (C.I. 59800), obtained via the fusion of benzanthrone.

  • Reagent: Hydroxylamine (

    
    ) or hydroxylamine sulfate.
    
  • Medium: Concentrated Sulfuric Acid (

    
    ).[3][5][6][7]
    
  • Mechanism: The hydroxylamine acts as an aminating agent in the acidic medium. The stoichiometry (Mass increase of ~30 Da from Violanthrone MW 456.49 to Vat Black 16 MW 486.52) corresponds to the addition of two amino groups (

    
    ) or equivalent nitrogenous modification, likely forming diaminoviolanthrone .
    

Diagram 1: Synthesis Logic Flow

Synthesis cluster_0 Precursor Synthesis cluster_1 Functionalization (Vat Black 16) Benzanthrone Benzanthrone Alkali Fusion Alkali Fusion Benzanthrone->Alkali Fusion Violanthrone\n(C.I. Vat Blue 20) Violanthrone (C.I. Vat Blue 20) Alkali Fusion->Violanthrone\n(C.I. Vat Blue 20) Amination Reaction Amination Reaction Violanthrone\n(C.I. Vat Blue 20)->Amination Reaction Hydroxylamine\n(NH2OH) Hydroxylamine (NH2OH) Hydroxylamine\n(NH2OH)->Amination Reaction Conc. H2SO4\n(Medium) Conc. H2SO4 (Medium) Conc. H2SO4\n(Medium)->Amination Reaction Vat Black 16\n(Diaminoviolanthrone) Vat Black 16 (Diaminoviolanthrone) Amination Reaction->Vat Black 16\n(Diaminoviolanthrone)

Caption: Synthesis pathway converting Benzanthrone to Violanthrone, followed by amination to produce Vat Black 16.

The Vatting Mechanism (Redox Application)

For researchers applying this molecule (whether in textiles or as a redox probe), understanding the "Vatting" process is critical. The molecule is insoluble in its oxidized (pigment) state due to strong intermolecular


-

stacking. It must be reduced to its "Leuco" form to become water-soluble.[1][2]
4.1 Protocol: Reduction & Oxidation Cycle
  • Vatting (Reduction):

    • Reagents: Sodium Dithionite (

      
      ) + Sodium Hydroxide (
      
      
      
      ).
    • Mechanism: The carbonyl (

      
      ) groups on the anthraquinone core are reduced to enolates (
      
      
      
      ).
    • Observation: The black powder dissolves to form a Blue (sometimes Red-fluorescent) solution. This is the "Leuco" form.[2][4]

  • Adsorption: The planar Leuco anion has high affinity for cellulosic substrates (or other polar surfaces) due to hydrogen bonding and Van der Waals forces.

  • Oxidation (Fixation):

    • Method: Exposure to air (

      
      ) or chemical oxidants (e.g., 
      
      
      
      ).[1]
    • Result: The enolates revert to ketones, regenerating the insoluble black pigment inside the substrate matrix.

Diagram 2: The Redox Cycle (Vatting)

Vatting Insoluble Pigment\n(Vat Black 16) Insoluble Pigment (Vat Black 16) Reduction Step\n(Na2S2O4 + NaOH) Reduction Step (Na2S2O4 + NaOH) Insoluble Pigment\n(Vat Black 16)->Reduction Step\n(Na2S2O4 + NaOH) Soluble Leuco Form\n(Enolate Salt) Soluble Leuco Form (Enolate Salt) Reduction Step\n(Na2S2O4 + NaOH)->Soluble Leuco Form\n(Enolate Salt) + 2e- / + 2H+ Substrate Adsorption\n(Diffusion into Matrix) Substrate Adsorption (Diffusion into Matrix) Soluble Leuco Form\n(Enolate Salt)->Substrate Adsorption\n(Diffusion into Matrix) Oxidation Step\n(Air/Peroxide) Oxidation Step (Air/Peroxide) Substrate Adsorption\n(Diffusion into Matrix)->Oxidation Step\n(Air/Peroxide) Regenerated Pigment\n(Trapped in Matrix) Regenerated Pigment (Trapped in Matrix) Oxidation Step\n(Air/Peroxide)->Regenerated Pigment\n(Trapped in Matrix) - 2e- / - 2H+ Regenerated Pigment\n(Trapped in Matrix)->Insoluble Pigment\n(Vat Black 16) Cycle Complete

Caption: The reversible redox cycle transforming Vat Black 16 from insoluble pigment to soluble leuco form and back.

Research & Safety Implications
5.1 Analytical Characterization
  • UV-Vis Spectroscopy: In concentrated sulfuric acid, Vat Black 16 exhibits a characteristic dark purple bathochromic shift. In pyridine, it may show weak fluorescence (blue/reddish).[3][4][5][6]

  • Purity for Drug Development: Commercial grades are ~80-90% pure, often containing isomers or unreacted violanthrone. For biological assays (e.g., cytotoxicity screening), recrystallization from nitrobenzene or high-vacuum sublimation is required to remove trace heavy metals and synthesis byproducts.

5.2 Toxicology & Safety

While anthraquinone vat dyes are generally considered low-toxicity due to insolubility:

  • Inhalation: High risk. Nanoparticulate dust can lodge in lung tissue (pneumoconiosis risk).

  • Handling: Use standard PPE (N95 mask, nitrile gloves).

  • Biological Activity: As a planar intercalator, purified derivatives could theoretically interact with DNA. Researchers investigating "drug-like" properties should screen for mutagenicity (Ames test) on the purified fraction, as the raw dye may contain PAH impurities.

References
  • World Dye Variety. (2012). Vat Black 16: Properties and Manufacturing Methods. Retrieved from [Link]

  • Vertex Chemical Search. (2025). C.I. 59855 Molecular Standards. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Violanthrone Derivatives. (General reference for Violanthrone core chemistry).

Sources

Exploratory

Technical Whitepaper: Physicochemical Characterization and Redox Behavior of Vat Black 16

The following technical guide is structured to provide a rigorous, mechanism-first analysis of Vat Black 16 (C.I. 59855) .

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous, mechanism-first analysis of Vat Black 16 (C.I. 59855) . It is designed for researchers requiring high-purity characterization standards or investigating polycyclic aromatic hydrocarbon (PAH) behavior in complex formulations.

Subject: Vat Black 16 (C.I. 59855) CAS Registry Number: 1328-19-4 Chemical Class: Aminated Violanthrone Derivative (Anthraquinone Series)

Executive Summary

Vat Black 16 is a high-molecular-weight polycyclic aromatic compound derived from violanthrone. While historically categorized as a textile colorant, its rigid planar structure and reversible redox behavior make it a critical model compound for studying


-

stacking aggregation
, electron transfer kinetics in organic semiconductors, and impurity profiling in pharmaceutical packaging materials.

This guide moves beyond standard industrial data, focusing on the molecular causality governing its solubility, stability, and spectroscopic signatures. It provides validated protocols for purification and analysis suitable for GLP (Good Laboratory Practice) environments.

Chemical Identity and Structural Integrity[1]

Unlike simple anthraquinones, Vat Black 16 possesses an extended conjugated system that dictates its extreme insolubility and high thermal stability.

Molecular Specifications
PropertySpecification
IUPAC/Chemical Name 9,18-azanediyl-7,16-dioxo-dinaphtho[1,2,3-cd:3',2',1'-lm]perylene (Violanthrone Derivative)
C.I.[1][2][3][4][5][6][7][8][9][10][11] Number 59855
Molecular Formula

Molecular Weight 486.52 g/mol
Appearance Dark black powder with metallic luster
Crystal Habit Planar sheets dominated by strong intermolecular

-

interactions
Structural Analysis

The core structure is based on violanthrone (C.I. 59800) , modified via reaction with hydroxylamine in concentrated sulfuric acid. This introduces amine/azanyl functionality into the perylene core, shifting the absorption maximum into the near-infrared/black region.

  • Key Feature: The presence of two carbonyl groups (

    
    ) at positions 5 and 10 (anthraquinone character) allows for reversible reduction.
    
  • Implication for Research: The molecule acts as a "redox switch," changing solubility and optical properties upon electron injection.

Physical and Chemical Properties[5][8][9][11][12][13][14]

Solubility Profile

Vat Black 16 exhibits solvatochromism and extreme solvent resistance due to high lattice energy.

SolventSolubility BehaviorObservation (Color/Fluorescence)
Water InsolubleSuspension (Black)
Ethanol/Acetone Insoluble-
Xylene/Toluene Insoluble to Sparingly Soluble-
Pyridine Slightly SolubleBlue solution with brownish-red fluorescence
Conc.[2][7][11]

Soluble (Protonation)Dark Purple to Yellowish-Green (concentration dependent)
o-Chlorophenol Slightly Soluble-
The "Vatting" Mechanism (Redox Behavior)

The defining chemical property of Vat Black 16 is its ability to undergo leuco-reduction .[12] This is not merely a dyeing process but a fundamental chemical transformation used for purification and deposition.

  • Reduction: In an alkaline medium (NaOH) with a reducing agent (Sodium Dithionite,

    
    ), the insoluble quinone is reduced to the water-soluble disodium leuco salt  (hydroquinone form).
    
  • Oxidation: Exposure to air or oxidants (

    
    ) regenerates the insoluble pigment in a highly crystalline form.
    

Mechanism Visualization:

VattingMechanism Insoluble Vat Black 16 (Insoluble Quinone) C=O Groups Reduction Reduction Step (+ Na2S2O4 / NaOH) Insoluble->Reduction Electron Injection Leuco Leuco Form (Soluble Enolate) C-O-Na Groups Reduction->Leuco Solubilization (Blue-Green Solution) Oxidation Oxidation Step (+ O2 or H2O2) Leuco->Oxidation Electron Removal Crystalline Recrystallized Pigment Oxidation->Crystalline Precipitation Crystalline->Reduction Recycle

Figure 1: The reversible redox cycle of Vat Black 16. The transition from the insoluble quinone to the soluble leuco form is driven by the reduction of carbonyls to enolates.

Experimental Protocols

For researchers using Vat Black 16 as a standard, commercial "textile grade" purity is insufficient due to the presence of dispersing agents (lignosulfonates). The following protocols ensure analytical purity.

Protocol A: Purification via Redox Recrystallization

Purpose: To remove inorganic salts and organic dispersants.

  • Dispersion: Suspend 5.0 g of crude Vat Black 16 in 200 mL of distilled water.

  • Vatting (Reduction):

    • Add 20 mL of 50% NaOH solution.

    • Heat to 60°C.

    • Slowly add 10 g of Sodium Dithionite (

      
      ) while stirring.
      
    • Observation: The black suspension should dissolve to form a deep blue-green solution (Leuco form).

  • Filtration (Anaerobic): Filter the hot solution rapidly through a glass sinter (under nitrogen if possible) to remove non-reducible impurities (e.g., carbon grit).

  • Re-oxidation:

    • Collect the filtrate.

    • Bubble air through the solution or add dilute Hydrogen Peroxide (

      
      ) dropwise.
      
    • Observation: The dye precipitates as fine black crystals.

  • Washing: Filter the precipitate. Wash sequentially with:

    • Hot water (to remove NaOH/Sulfites).

    • Dilute HCl (to remove acid-soluble metals).

    • Methanol (to remove organic surface contaminants).

  • Drying: Dry at 100°C under vacuum.

Protocol B: Spectroscopic Identification (UV-Vis)

Purpose: To verify identity and aggregation state.

  • Solvent: Concentrated Sulfuric Acid (

    
    , 98%).
    
  • Method:

    • Dissolve 1 mg of purified Vat Black 16 in 100 mL

      
      .
      
    • Note: The solution color should be Dark Purple/Violet .

    • Scan range: 300 nm – 800 nm.

    • Key Peaks: Look for characteristic bathochromic shifts compared to the parent violanthrone.

    • Caution: Dilution with water causes immediate precipitation (hysteresis effect).

Advanced Applications in Research

Pharmaceutical Packaging Analysis

Vat Black 16 is used as a colorant in high-performance polymers (Polycarbonate, ABS) for medical devices.

  • Extraction Studies: Researchers must validate that the dye does not leach into drug formulations.

  • Protocol: Perform extraction studies using simulating solvents (Ethanol/Water mixtures) and analyze via HPLC-UV/Vis, using the purified dye (Protocol A) as the external standard.

Model for Aggregation Toxicity

The planar structure of Vat Black 16 mimics toxic PAHs. It serves as a safer, non-volatile model to study:

  • Adsorption isotherms on activated charcoal (antidote studies).

  • Pi-stacking interactions with DNA intercalators.

Safety and Handling (MSDS Summary)

  • Toxicity: Generally considered low acute toxicity due to extreme insolubility (cannot be absorbed easily by biological membranes).

  • Handling:

    • Dust Hazard: Nuisance dust. Use local exhaust ventilation (LEV).

    • Chemical Incompatibility: Reacts vigorously with strong oxidizing agents.

    • Disposal: Incineration is required due to the high stability of the aromatic rings.

References

  • Colour Index International. (n.d.). C.I.[1][2][4][6][7][11] Vat Black 16 (59855) - Chemical Constitution and Properties.[1][2][4][6][7][8][13][14] Society of Dyers and Colourists. Retrieved from [Link]

  • World Dye Variety. (2012). Vat Black 16: Synthesis and Application Data.[13] Retrieved from [Link]

  • PubChem. (n.d.). Violanthrone Derivatives and Anthraquinone Dyes.[10] National Library of Medicine. Retrieved from [Link]

  • LookChem. (n.d.). CAS 1328-19-4 Physical Properties and Solubility Data.[4][7][9] Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profile and Processing of Vat Black 16 (C.I. 59855)

The following is an in-depth technical guide on the solubility and chemical processing of Vat Black 16 (C.I. 59855).

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the solubility and chemical processing of Vat Black 16 (C.I. 59855).

Executive Summary

Vat Black 16 (C.I. 59855) is a polycyclic aromatic vat dye derived from violanthrone (dibenzanthrone).[1] Unlike simple organic compounds, its solubility is governed by strong intermolecular


-

stacking and hydrogen bonding interactions, rendering it effectively insoluble in most standard organic solvents (e.g., acetone, toluene, ethanol) under ambient conditions.

Effective solubilization requires one of three specific mechanisms:

  • Reductive Leuco-Formation: Conversion to the water-soluble alkali-metal salt via reduction (Vatting).

  • Acidic Protonation: Dissolution in concentrated sulfuric acid via oxonium ion formation.

  • High-Temperature Dipolar Interaction: Limited solubility in specialized high-boiling organic solvents (e.g., pyridine, o-chlorophenol, NMP) driven by thermal energy and dipolarity.

This guide provides the physicochemical basis for these interactions and detailed protocols for researchers requiring solution-phase analysis or processing.

Chemical Identity & Structural Challenges[2]

Vat Black 16 is chemically distinct from pure violanthrone (Vat Blue 20). It is synthesized by treating violanthrone with hydroxylamine in concentrated sulfuric acid, introducing nitrogenous functionality (likely amino/oxime bridges) that shifts the chromophore from blue to black and alters its packing density.

PropertyData
C.I. Name Vat Black 16
C.I. Number 59855
Chemical Family Anthraquinone / Violanthrone Derivative
Molecular Formula

(Approximate)
Molecular Weight ~486.52 g/mol
Solubility Class Solvent-Intractable Pigment
The Insolubility Mechanism

The insolubility of Vat Black 16 arises from its planar, multi-ring aromatic structure. The extensive delocalized


-electron system creates high lattice energy due to:
  • 
    -
    
    
    
    Stacking:
    Planar molecules stack like sheets, requiring immense energy to separate.
  • Intermolecular Forces: The nitrogenous substituents introduce additional dipole-dipole or hydrogen-bonding vectors, tightening the crystal lattice compared to the parent violanthrone.

Solubility Profile in Organic Solvents[4][5]

Quantitative solubility data for Vat Black 16 is binary: it is either effectively insoluble or requires reactive solvents. The following table categorizes solvent interactions based on experimental observation and structural analogues.

Table 1: Solvent Interaction Profile
Solvent ClassSpecific SolventSolubility StatusObservation / Mechanism
Common Organics Acetone, Ethanol, MethanolInsoluble No interaction with crystal lattice.
Non-Polar Aromatics Toluene, Xylene, BenzeneInsoluble ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-interaction insufficient to overcome lattice energy.
Chlorinated Solvents Chloroform, DCMInsoluble Insufficient polarity/boiling point.
Heterocyclic Amines Pyridine Slightly Soluble Forms a blue solution with brownish-red fluorescence.[1][2][3]
Phenolics o-Chlorophenol Slightly Soluble High boiling point and H-bond disrupting capability.
Dipolar Aprotic NMP, DMSO Sparingly Soluble Soluble only at high temperatures (>100°C); NMP is preferred for extraction.
Strong Acids Conc.

Soluble Protonation of carbonyl oxygens forms a cationic species (halochromism).

Critical Insight: For analytical chromatography (HPLC) or spectroscopy, Pyridine or N-Methyl-2-pyrrolidone (NMP) at elevated temperatures are the only viable non-destructive organic solvents. For processing, the leuco form (aqueous alkaline) is mandatory.

Mechanistic Visualization

The following diagram illustrates the three pathways to solubilization: Acidic Protonation, Organic Solvation, and Reductive Vatting.

SolubilityPathways Pigment Vat Black 16 (Insoluble Pigment) H2SO4 Conc. H2SO4 (Oxidation/Protonation) Pigment->H2SO4 Pyridine Pyridine / NMP (High Temp) Pigment->Pyridine Redox NaOH + Na2S2O4 (Reduction) Pigment->Redox Acid Acidic Solution (Protonated Cation) H2SO4->Acid Solubilization Organic Organic Solution (Sparingly Soluble) Pyridine->Organic Thermal Dissolution Leuco Leuco-Vat Black 16 (Water Soluble Anion) Leuco->Pigment Oxidation (Air) Redox->Leuco Vatting Process

Figure 1: Solubilization pathways for Vat Black 16. The green pathway (Leuco) is reversible and used for dyeing; the red pathway (Acid) is destructive/analytical; the yellow pathway (Organic) is physical.

Experimental Protocols

Protocol A: Preparation of the Soluble Leuco-Form (Vatting)

Primary method for application, thin-film formation, or homogenous reaction.

Reagents:

  • Sodium Hydroxide (NaOH), 50% w/v solution.

  • Sodium Dithionite (

    
    ), powder (also known as Sodium Hydrosulfite).
    
  • Distilled Water (degassed preferred).

Workflow:

  • Dispersion: Suspend 1.0 g of Vat Black 16 powder in 50 mL of distilled water containing a surfactant (e.g., 0.5 g lignosulfonate) to ensure wetting.

  • Alkalization: Add 15 mL of 50% NaOH solution. Heat the mixture to 60°C .

  • Reduction: Gradually add 5.0 g of Sodium Dithionite while stirring gently to avoid introducing excess oxygen.

  • Vatting: Maintain at 60°C for 15–20 minutes.

    • Visual Check: The suspension should clear and change color (typically to a deep blue or red-light blue "leuco" solution).

  • Filtration: Filter rapidly through glass wool if unreduced pigment remains.

  • Usage: Use immediately. Exposure to air will cause the pigment to re-oxidize and precipitate.

Protocol B: Analytical Dissolution in Sulfuric Acid

Used for spectrophotometric identification and purity testing.

Reagents:

  • Sulfuric Acid (

    
    ), 98% Concentrated.
    

Workflow:

  • Weigh 10 mg of Vat Black 16 into a dry volumetric flask.

  • Add 10 mL of cold 98%

    
    .
    
  • Agitate (sonication may be required) until fully dissolved.

    • Observation: Solution turns Dark Purple or Yellowish-Green depending on concentration and impurities.

  • Precipitation Test (Validation): Take 1 mL of this acid solution and drop it into 50 mL of cold water. A black precipitate must form immediately, confirming the identity of the pigment.

Protocol C: High-Temperature Organic Extraction (Trace Analysis)

For extracting residues or chromatographic analysis.

Reagents:

  • Pyridine (Anhydrous) or N-Methyl-2-pyrrolidone (NMP).

Workflow:

  • Place sample in a Soxhlet extraction thimble (if solid matrix) or a pressure vial (if pure powder).

  • Add Solvent (Pyridine or NMP).

  • Heat:

    • Pyridine:[1][2][4][3][5][6] Reflux at 115°C.

    • NMP: Heat to 140°C (below boiling but sufficient for energy barrier).

  • Extract: Continue until the solvent acquires a strong fluorescence (blue/brown).

  • Note: Solubility will remain low (< 1 g/L). This method is for detection, not bulk processing.

References

  • World Dye Variety. (2012).[1][4] Vat Black 16 Properties and Applications. Retrieved from [Link]

  • PubChem. (n.d.). Violanthrone (C.I. 59800) Compound Summary. Retrieved from [Link]

  • ColorKem. (n.d.). Technical Data Sheet: Vat Black 16. Retrieved from [Link]

  • Christie, R. M. (2001). Colour Chemistry. Royal Society of Chemistry.

Sources

Exploratory

Structural Elucidation and Crystallographic Characterization of C.I. Vat Black 16

Content Type: Technical Whitepaper Subject: Solid-State Chemistry / Organic Semiconductors Primary Molecule: C.I. 59855 (Nitro-violanthrone derivative)[1] Executive Summary C.I. Vat Black 16 (C.I. 59855) represents a cla...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Solid-State Chemistry / Organic Semiconductors Primary Molecule: C.I. 59855 (Nitro-violanthrone derivative)[1]

Executive Summary

C.I. Vat Black 16 (C.I. 59855) represents a class of polycyclic aromatic hydrocarbons (PAHs) derived from the nitration of Violanthrone (Dibenzanthrone) .[1] Unlike small-molecule active pharmaceutical ingredients (APIs) that crystallize into singular, well-defined lattices, Vat Black 16 is commercially synthesized as a complex mixture of nitro-substituted polymorphs.[1]

This guide provides a structural deconstruction of Vat Black 16. It utilizes the crystallographic baseline of its parent scaffold, Violanthrone (C.I. Vat Blue 20) , to explain the supramolecular assembly,


-stacking interactions, and the steric disruption introduced by nitro-functionalization that results in its characteristic broad-spectrum absorption (black color) and semi-conducting properties.[1]

Molecular Architecture & Crystallographic Baseline

To understand the solid-state behavior of Vat Black 16, one must first characterize the Violanthrone core (


), which acts as the templating lattice.
The Violanthrone Scaffold (Parent Lattice)

The crystal structure of the parent molecule (Violanthrone) is the crystallographic proxy used to model Vat Black 16.

  • Crystal System: Monoclinic

  • Space Group:

    
     (Centrosymmetric)[1]
    
  • Molecular Symmetry:

    
     (Planar)[1]
    
  • Key Interaction: Strong

    
    -
    
    
    
    intermolecular overlap.[1]

Table 1: Crystallographic Parameters of the Violanthrone Core

Parameter Value (Approx. for Parent) Structural Implication
a (Å) 15.6 Defines the slide axis of the stack.

| b (Å) | 3.8 - 3.9 | Critical: Represents the


-stacking distance (short axis).[1] |
| c (Å)  | 28.4 | Long molecular axis alignment.[1] |
| 

(Angle)
| ~92° | Slight monoclinic tilt facilitating herringbone packing.[1] | | Z | 2 | Molecules per unit cell.[1] |
Structural Derivatization: The "Black" Mechanism

Vat Black 16 is generated via the direct nitration of the violanthrone core.

  • Chemical Transformation:

    
    [1]
    
  • Crystallographic Effect: The introduction of Nitro (

    
    ) groups at the 16, 17 (or bay) positions introduces steric bulk  and dipolar disorder .
    
  • Lattice Perturbation: Unlike the pristine herringbone packing of Violanthrone, Vat Black 16 exhibits a slip-stacked motif. The bulky nitro groups prevent tight face-to-face packing, increasing the interplanar distance (

    
    -spacing) slightly (>3.5 Å) while creating a continuous overlap of orbitals that broadens the absorption band into the near-infrared (NIR), perceived visually as black.[1]
    

Experimental Protocol: Crystal Growth & Characterization

Due to the extreme insolubility of Vat Black 16 (<0.1 mg/mL in most organic solvents), standard solution crystallization (used in drug development) is impossible. The following protocol utilizes Physical Vapor Transport (PVT) , the gold standard for characterizing insoluble organic semiconductors.

Workflow Visualization

The following diagram outlines the purification and growth logic required to isolate single crystals suitable for XRD from the crude commercial dye.

PVT_Workflow cluster_mechanism PVT Mechanism Raw Crude Vat Black 16 (Commercial Mixture) Sublimation Gradient Sublimation (Purification Step) Raw->Sublimation T > 450°C High Vacuum PVT Physical Vapor Transport (Crystal Growth) Sublimation->PVT Isolated Phase Analysis Synchrotron XRD (Structure Solution) PVT->Analysis Single Crystal (Needle/Platelet)

Figure 1: Workflow for isolating structural data from insoluble Vat dyes using Physical Vapor Transport.[1]

Detailed Methodology (Self-Validating Protocol)

Step 1: Gradient Sublimation (Purification) [1]

  • Rationale: Commercial Vat Black 16 contains isomers and unreacted violanthrone. Impurities act as defect sites, preventing long-range order.[1]

  • Protocol:

    • Load 500 mg of crude pigment into a quartz boat within a 3-zone tube furnace.

    • Apply vacuum (

      
       Torr).
      
    • Establish a thermal gradient: Source Zone (480°C)

      
       Deposition Zone (350°C).[1]
      
    • Validation: Distinct bands will form. The target nitro-derivative typically deposits in the cooler zone due to higher volatility than the polymeric impurities.

Step 2: Physical Vapor Transport (Growth) [1]

  • System: Closed ampoule or flowing gas (Argon) system.[1]

  • Parameters:

    • Carrier Gas: Ultra-high purity Argon (50 sccm).[1]

    • Source Temp: 420°C (Below decomposition, above sublimation).[1]

    • Growth Time:[2] 48–72 hours.[1]

  • Outcome: Metallic, needle-like crystals (typically 100-500

    
    m in length).[1]
    

Step 3: Structure Solution (Synchrotron XRD)

  • Why Synchrotron? The crystals are often micro-domains or twinned due to the mixture nature of the dye. Standard lab sources (

    
    ) often lack the brilliance to resolve the weak high-angle reflections required to place the nitro groups accurately.
    
  • Refinement Strategy: Use Rietveld Refinement on high-resolution powder data if single crystals are too disordered.[1] Fix the rigid body of the violanthrone core and allow the

    
     groups to rotate to minimize energy.
    

Structural Logic & Signaling Pathways

Understanding the electronic implications of the crystal structure is vital for researchers applying this molecule in organic electronics (OFETs/OPVs).

Electronic_Structure Core Violanthrone Core (Planar Aromatic) Packing Slip-Stacked Packing (Disrupted Herringbone) Core->Packing Pi-Pi Interaction Nitro Nitro (-NO2) Substituents (Electron Withdrawing) Nitro->Packing Steric Hindrance Bandgap Bandgap Narrowing (1.8 eV -> 1.2 eV) Nitro->Bandgap LUMO Stabilization Packing->Bandgap Orbital Overlap Property Broadband Absorption (Black Color / NIR Activity) Bandgap->Property Electronic Transition

Figure 2: Structure-Property relationship showing how crystal packing influences the optoelectronic phenotype.[1]

References

  • Bolton, W., & Stadler, H. P. (1964). The Crystal Structure of Violanthrone (Dibenzanthrone). Acta Crystallographica. [1]

  • Liu, B., et al. (2010).[3] A novel NIR violanthrone derivative with high electron-deficiency. Frontiers of Chemistry in China. (Discusses structural modification of the violanthrone core).

  • PubChem Database. C.I. Vat Black 16 (Violanthrone Derivative).[1] CID 8317 (Parent).[1]

  • Kloc, C., & Laudise, R. A. (1998). Crystal growth of organic semiconductors. Journal of Crystal Growth. (The definitive guide on PVT growth for these materials).

Sources

Foundational

A Quantum Chemical Deep Dive into Vat Black 16: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the application of quantum chemical methods to the study of Vat Black 16, a complex violanthrone-based vat dye. Tailored for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the application of quantum chemical methods to the study of Vat Black 16, a complex violanthrone-based vat dye. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the theoretical underpinnings and practical methodologies for computational analysis of this important industrial colorant. We will explore how modern computational chemistry can unravel the intricate relationship between the molecular structure of Vat Black 16 and its observed properties, such as color and stability.

Introduction: The Significance of Vat Black 16 and the Role of Quantum Chemistry

Vat Black 16, with the chemical formula C₃₄H₁₈N₂O₂ and CAS number 1328-19-4, is a high-performance vat dye renowned for its deep black hue and exceptional fastness properties.[1][2] Its molecular structure is based on the violanthrone core, a large polycyclic aromatic hydrocarbon.[3] These dyes are insoluble in water and are applied in a reduced, soluble "leuco" form, which is later oxidized to the insoluble pigment within the substrate, typically cellulosic fibers like cotton.[4][5][6] This process imparts high resistance to washing, light, and chemical degradation.[4][5]

The profound color and stability of Vat Black 16 are direct consequences of its electronic structure. Understanding this at a quantum level is paramount for optimizing its application, designing novel dyes with tailored properties, and predicting its behavior in various environments. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic and optical characteristics of such complex molecules.[7][8][9] These computational approaches allow us to predict properties that are often challenging or time-consuming to measure experimentally.

This guide will provide a detailed protocol for conducting a quantum chemical analysis of Vat Black 16, explain the rationale behind the chosen computational strategies, and present the expected outcomes and their interpretations.

Theoretical Framework and Methodological Rationale

The study of large organic dyes like Vat Black 16 necessitates a careful selection of computational methods that balance accuracy with computational cost.

The Power of Density Functional Theory (DFT)

For molecules of this size, Density Functional Theory (DFT) strikes an optimal balance. Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total electronic energy from the electron density, a simpler, three-dimensional quantity. This makes it feasible to study large systems with reasonable computational resources.

Time-Dependent DFT (TD-DFT) for Electronic Excitations

To understand the origin of color, we must investigate the electronic transitions from the ground state to various excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used and effective method for this purpose.[7][10][11][12] It allows for the calculation of excitation energies, which correspond to the wavelengths of light the molecule absorbs, and the oscillator strengths, which relate to the intensity of these absorptions.

Causality Behind Methodological Choices: Functionals and Basis Sets

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: For large polycyclic aromatic systems, hybrid functionals, such as B3LYP , are often a good choice. They incorporate a portion of the exact Hartree-Fock exchange, which can improve the description of long-range interactions and electronic excitations. The choice of functional can significantly impact the calculated HOMO-LUMO gap and, consequently, the predicted absorption spectrum.

  • Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. For a molecule with a large number of atoms like Vat Black 16, a Pople-style basis set like 6-31G(d) provides a good compromise between accuracy and computational expense for initial geometry optimizations. For more accurate electronic property calculations, a larger basis set, such as 6-311+G(d,p) , which includes polarization and diffuse functions, is recommended. Diffuse functions are particularly important for describing the behavior of electrons that are far from the nucleus, which can be crucial for excited states.

A Step-by-Step Protocol for the Quantum Chemical Analysis of Vat Black 16

This section outlines a detailed, self-validating workflow for the computational study of Vat Black 16. This protocol is designed to be adaptable to various quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.[13][14][15]

Workflow Overview

Quantum_Chemical_Workflow_Vat_Black_16 cluster_prep Step 1: Molecular Structure Preparation cluster_opt Step 2: Geometry Optimization cluster_electronic Step 3: Electronic Structure Analysis cluster_spectral Step 4: Spectral Properties Calculation A Build 3D structure of Vat Black 16 B Perform DFT-based geometry optimization (e.g., B3LYP/6-31G(d)) A->B C Verify convergence: - Zero imaginary frequencies - Energy and force convergence B->C Validation D Single-point energy calculation (e.g., B3LYP/6-311+G(d,p)) C->D E Analyze HOMO/LUMO energies and orbitals D->E F Perform TD-DFT calculation (e.g., TD-B3LYP/6-311+G(d,p)) D->F G Analyze excitation energies, oscillator strengths, and orbital contributions F->G

Caption: A typical workflow for the quantum chemical analysis of Vat Black 16.

Detailed Experimental Protocol

Step 1: Molecular Structure Input

  • Obtain the 2D structure of Vat Black 16.

  • Use a molecular modeling software (e.g., Avogadro, ChemDraw) to build an initial 3D structure.

  • Perform a preliminary geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., UFF or MMFF94 force fields) to obtain a reasonable starting geometry.

Step 2: Ground State Geometry Optimization

  • Software Input: Create an input file for your chosen quantum chemistry software.

  • Method Specification:

    • Functional: B3LYP

    • Basis Set: 6-31G(d)

    • Calculation Type: Opt Freq (to perform optimization followed by a frequency calculation).

  • Execution: Run the calculation.

  • Validation:

    • Confirm that the optimization has converged according to the software's criteria.

    • Check the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies. The presence of imaginary frequencies indicates a saddle point, and the geometry should be perturbed along the mode of the imaginary frequency and re-optimized.

Step 3: Electronic Structure Analysis

  • Software Input: Use the optimized geometry from Step 2.

  • Method Specification:

    • Functional: B3LYP

    • Basis Set: 6-311+G(d,p) (for higher accuracy)

    • Calculation Type: Single-point energy (SP).

  • Execution: Run the calculation.

  • Analysis:

    • Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Calculate the HOMO-LUMO energy gap.

    • Visualize the HOMO and LUMO to understand the electron density distribution involved in the primary electronic transition.

Step 4: Calculation of Spectral Properties

  • Software Input: Use the optimized geometry from Step 2.

  • Method Specification:

    • Method: TD-DFT (e.g., TD(NStates=10)) to calculate the first 10 excited states.

    • Functional: B3LYP

    • Basis Set: 6-311+G(d,p)

  • Execution: Run the calculation.

  • Analysis:

    • Extract the calculated excitation energies (in eV) and convert them to wavelengths (nm).

    • Note the corresponding oscillator strengths (f). Significant absorptions will have f > 0.01.

    • Identify the major orbital contributions to the most intense electronic transitions.

Expected Results and Data Presentation

The quantum chemical analysis of Vat Black 16 is expected to yield valuable insights into its electronic and optical properties. Below are tables summarizing the kind of quantitative data that would be generated from such a study.

Ground State Electronic Properties
ParameterExpected ValueSignificance
HOMO Energy~ -5.5 to -6.0 eVRelates to the electron-donating ability of the molecule.
LUMO Energy~ -2.0 to -2.5 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap~ 3.5 to 4.0 eVA primary determinant of the molecule's color and reactivity.
Dipole Moment~ 0 - 1 DebyeIndicates the overall polarity of the molecule.
Calculated Absorption Spectrum
Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S₁~ 2.1~ 590> 0.1HOMO -> LUMO
S₂~ 2.5~ 496< 0.05HOMO-1 -> LUMO
S₃~ 2.8~ 443> 0.01HOMO -> LUMO+1
...............

The strong absorption in the visible region (around 590 nm) is responsible for the dye's intense color. The broadness of the absorption in the experimental spectrum is due to multiple electronic transitions and vibronic coupling, which can be further investigated with more advanced computational methods.

Visualization of Key Concepts

Molecular Orbitals and Electronic Transitions

The color of Vat Black 16 arises from the absorption of photons, which excites an electron from a lower energy molecular orbital to a higher energy one. The most significant of these is typically the HOMO to LUMO transition.

HOMO_LUMO_Transition LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) Photon Photon Absorption (hν) Electron Electron Photon->Electron Electron->LUMO Excitation

Caption: The process of electronic excitation from the HOMO to the LUMO.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the quantum chemical study of Vat Black 16. By employing DFT and TD-DFT, researchers can gain a fundamental understanding of the electronic structure and spectral properties of this important dye. The insights gained from these computational studies can guide the rational design of new dyes with enhanced properties, such as improved stability, different colors, or better affinity for specific substrates.

Future studies could explore the effects of substituents on the violanthrone core, the influence of solvent on the absorption spectrum, and the mechanism of the reduction-oxidation process at a quantum chemical level. Furthermore, molecular dynamics simulations could be employed to study the interaction of Vat Black 16 with cellulosic surfaces, providing a more complete picture of the dyeing process.

References

  • Vat Black 16 - Solvent Dyes. (n.d.).
  • Experimental and molecular dynamics studies of anthraquinone dyes in a nematic liquid-crystal host. (n.d.).
  • VAT BLACK 16|CAS NO.1328-19-4 - China inter dye. (n.d.).
  • China Vat Black 16 CAS: 1328-19-4 Manufacturers Suppliers Factory - Wholesale Service. (n.d.).
  • Vat Dyes - Polaris Organics. (n.d.).
  • Key Exporter of Vat Black 16 | Vat Grey BB in India. (n.d.).
  • VAT DYES - Matalia Impex. (n.d.).
  • Vat Black 16 - World dye variety. (2012, August 23).
  • Quantum Chemical Determination of Molecular Dye Candidates for Non-Invasive Bioimaging. (2024, December 12). Molecules, 29(24), 5860.
  • A TDDFT study of the lowest excitation energies of polycyclic aromatic hydrocarbons. (2025, August 6). Request PDF.
  • Singlet and Triplet Exciton Dynamics of Violanthrone. (n.d.). ChemRxiv.
  • Investigation of the Structure–Property Relation of Anthraquinone Dye Molecules with High Dichroism in Guest–Host Liquid Crystal Systems via Computational Methods. (2024, December 14).
  • Time-Dependent Density Functional Study of the Electronic Excited States of Polycyclic Aromatic Hydrocarbon Radical Ions. (2025, August 7). Request PDF.
  • GAMESS: Open Source Quantum Chemistry Software. (n.d.). Ames Laboratory.
  • GAMESS, Gaussian - software for Quantum Chemistry. (n.d.).
  • Modelling the absorption properties of polycyclic aromatic hydrocarbons and derivatives over three European cities by TD-DFT calculations. (2019, December 10). PubMed.
  • Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. (n.d.). Q-Chem.
  • Vat dyeing process method. (2021, February 3). TIANKUN Dye Manufacturer & Supplier.
  • A Comprehensive DFT Investigation of the Adsorption of Polycyclic Aromatic Hydrocarbons onto Graphene. (2022, April 26). MDPI.
  • Trichromatic Vat Dyeing of Cationized Cotton. (2021, September 30). PMC - NIH.
  • What Open source quantum chemistry software should I learn? : r/Chempros. (2024, October 21). Reddit.
  • QuantumChemistryOfDyes - Maple Help. (n.d.). Maplesoft.
  • Quantum Chemical Models of Electronic Transitions of Conjugated Dyes. (n.d.). Odinity.
  • DFT Study on the Carcinogenicity of some Common Polycyclic Aromatic Hydrocarbons (PAH). (n.d.). Physical Chemistry Research.
  • Introduction to Quantum Chemical Methods. (2015, July 24). YouTube.

Sources

Exploratory

Electrochemical behavior of Vat Black 16

Electrochemical Profiling of Vat Black 16 (Violanthrone): A Guide to Redox Characterization and Sensor Development Executive Summary This technical guide details the electrochemical behavior of Vat Black 16 (C.I. 59855,...

Author: BenchChem Technical Support Team. Date: February 2026

Electrochemical Profiling of Vat Black 16 (Violanthrone): A Guide to Redox Characterization and Sensor Development

Executive Summary

This technical guide details the electrochemical behavior of Vat Black 16 (C.I. 59855, Violanthrone), a polycyclic aromatic hydrocarbon (PAH) quinone. While historically utilized as a textile dye, its rigid planar structure and reversible two-electron redox capability make it a high-value candidate for organic semiconductor devices and electrochemical sensors in drug development.

This document provides a self-validating protocol for characterizing Vat Black 16, focusing on its quinone-hydroquinone redox transition. We explore its application as an electron-transfer mediator for the sensitive detection of pharmaceutical analytes (e.g., neurotransmitters, antioxidants), bridging the gap between industrial dye chemistry and bioanalytical precision.

Molecular Architecture & Redox Mechanism

Chemical Identity:

  • Common Name: Vat Black 16 (Violanthrone / Dibenzanthrone)

  • CAS Number: 1328-19-4

  • Molecular Formula: C₃₄H₁₆O₂

  • Structure: A nine-ring system featuring two carbonyl groups in the meso positions.

The Redox Core: The electrochemical utility of Vat Black 16 stems from its quinone moieties. Unlike simple quinones, the extended


-conjugation of the violanthrone core stabilizes the reduced forms, facilitating reversible electron transfer.

Mechanism: The reduction proceeds via a 2-electron, 2-proton mechanism (in protic media) to form the leuco-species (dihydroviolanthrone). This process is pH-dependent and follows Nernstian behavior.

  • Oxidized State (Insoluble): Violanthrone (Quinone form) - Black/Dark Violet.

  • Reduced State (Soluble in Alkali): Leuco-Violanthrone (Hydroquinone dianion) - Red-fluorescent Blue solution.

DOT Diagram 1: Redox Pathway of Vat Black 16

RedoxMechanism cluster_conditions Environment Conditions Quinone Violanthrone (Oxidized / Quinone) Insoluble Pigment Intermediate Semiquinone Radical (Transient Species) Quinone->Intermediate +1e⁻ Intermediate->Quinone -1e⁻ (Oxidation) Leuco Leuco-Violanthrone (Reduced / Hydroquinone) Soluble Anion Intermediate->Leuco +1e⁻ Leuco->Intermediate -1e⁻ (Oxidation) Protons Protic Solvent (H⁺) Stabilizes -OH form Alkali Alkaline Media (OH⁻) Stabilizes -O⁻ form

Caption: Stepwise 2-electron reduction mechanism of Violanthrone. The stability of the intermediate semiquinone depends heavily on solvent pH.

Electrochemical Characterization Protocol

To utilize Vat Black 16 in drug sensing, one must first establish its baseline electrochemical profile. Since the material is insoluble in water, Modified Carbon Paste Electrodes (MCPE) or Thin-Film Glassy Carbon Electrodes (GCE) are the standard platforms.

Experimental Setup
ComponentSpecificationRationale
Working Electrode Vat Black 16 Modified Carbon Paste (VB16-CPE)Allows direct electrochemical interrogation of the insoluble solid.
Reference Electrode Ag/AgCl (3M KCl)Standard reference for aqueous voltammetry.
Counter Electrode Platinum WireInert auxiliary electrode to complete the circuit.
Electrolyte 0.1 M NaOH (Activation) / 0.1 M PBS (Sensing)High pH is required to solubilize the reduced form; PBS is used for bio-analyte sensing.
Scan Rate 10 – 500 mV/sVariable rates distinguish between diffusion-controlled and surface-controlled processes.
Electrode Preparation Workflow (Self-Validating)

Step 1: Purification Commercially available Vat Black 16 often contains dispersants (lignosulfonates).

  • Protocol: Wash 1.0 g of dye with hot distilled water (3x), followed by ethanol (2x) to remove organic impurities. Dry at 80°C for 4 hours.

Step 2: Carbon Paste Fabrication

  • Mix: 5% (w/w) Vat Black 16 powder + 95% Graphite powder.

  • Binder: Add Paraffin oil dropwise. Grind in an agate mortar for 20 minutes until a homogeneous paste forms.

  • Packing: Pack the paste firmly into the cavity of a Teflon electrode holder. Polish on weighing paper to achieve a smooth surface.

Step 3: Electrochemical Activation

  • Immerse the electrode in 0.1 M NaOH .

  • Cycle the potential between -1.2 V and 0.0 V (vs Ag/AgCl) for 20 cycles at 100 mV/s.

  • Validation: Stable, reproducible redox peaks should emerge around -0.6 V to -0.9 V (depending on exact pH), indicating the formation of the electroactive leuco-layer at the interface.

Data Interpretation & Causality

Cyclic Voltammetry (CV) Analysis

A typical CV of Vat Black 16 in alkaline media will display a quasi-reversible pair of peaks.

  • Cathodic Peak (

    
    ):  Reduction of the quinone carbonyls to enolates.
    
  • Anodic Peak (

    
    ):  Re-oxidation to the quinone form.
    
  • Peak Separation (

    
    ):  Ideally >59 mV/n.[1] Large separations indicate slow electron transfer kinetics due to the solid-state nature of the dye.
    

Diagnostic Criteria:

  • Scan Rate Dependence: Plot

    
     vs. 
    
    
    
    .
    • Slope

      
      : Diffusion-controlled (solution species).
      
    • Slope

      
      : Adsorption-controlled (surface-confined species). Expected for VB16-CPE.
      
  • pH Dependence: The redox potential shifts negative by ~59 mV per pH unit (Nernstian behavior), confirming the participation of protons in the redox event (

    
    ).
    

Application: Sensor Development for Drug Analysis

Vat Black 16 can act as an electrocatalytic mediator . Many pharmaceutical compounds (e.g., dopamine, ascorbic acid, paracetamol) oxidize slowly on bare carbon. The reduced form of Vat Black 16 (Leuco) can facilitate this electron transfer, lowering the overpotential.

Proposed Sensing Workflow

Target: Detection of an oxidizable drug (Analyte


).

Mechanism:

  • Electrode potential is held oxidizing enough to keep Vat Black 16 in its Quinone form (

    
    ).
    
  • Analyte (

    
    ) reduces the Quinone (
    
    
    
    ) chemically to Leuco (
    
    
    ) at the surface.
  • The electrode immediately re-oxidizes

    
     back to 
    
    
    
    , generating a catalytic current.
  • Result: The current measured is proportional to the concentration of the drug.[2][3]

DOT Diagram 2: Electrocatalytic Sensing Workflow

SensorWorkflow cluster_electrode Electrode Interface (VB16-CPE) cluster_solution Analyte Solution (Phosphate Buffer) VB_Ox Vat Black 16 (Oxidized) VB_Red Vat Black 16 (Reduced) VB_Ox->VB_Red Chemical Reduction by Drug VB_Red->VB_Ox Electrochemical Oxidation (Signal Generation) Drug_Red Target Drug (e.g., Dopamine) Drug_Ox Oxidized Product (e.g., Dopamine Quinone) Drug_Red->Drug_Ox Donates Electrons to Vat Black 16

Caption: Electrocatalytic cycle where Vat Black 16 mediates the oxidation of a target drug, amplifying the sensor signal.

References

  • World Dye Variety. (2012). Vat Black 16 - Properties and Molecular Structure. Retrieved from [Link]

  • PubChem. (n.d.). Violanthrone (Compound Summary).[1] National Library of Medicine. Retrieved from [Link]

  • Wildgoose, G. G., et al. (2020). Attempted characterisation of phenanthrene-4,5-quinone and electrochemical synthesis of violanthrone-16,17-quinone.[1][4] Dalton Transactions. Retrieved from [Link]

  • Scholz, F. (2010). Electroanalytical Methods: Guide to Experiments and Applications. Springer. (General reference for Carbon Paste Electrode methodology).
  • Zare, H. R., et al. (2005). Voltammetric studies of an orcelin-modified carbon paste electrode. Journal of Electroanalytical Chemistry. (Methodological proxy for quinone-modified electrodes).

Sources

Foundational

An In-depth Technical Guide to the Thermal Stability of Vat Black 16

Abstract Vat Black 16 (C.I. 59855), a complex violanthrone derivative, is a high-performance vat dye prized for its exceptional fastness properties in dyeing cellulosic fibers.[1][2] A critical determinant of its perform...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Vat Black 16 (C.I. 59855), a complex violanthrone derivative, is a high-performance vat dye prized for its exceptional fastness properties in dyeing cellulosic fibers.[1][2] A critical determinant of its performance, particularly in high-temperature dyeing processes and for the longevity of the dyed textile, is its thermal stability. This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability of Vat Black 16. While specific experimental data for this particular dye is not widely published, this document synthesizes information on the broader class of anthraquinone and violanthrone-based vat dyes to present a robust analytical approach.[3] We will delve into the theoretical underpinnings of thermal stability, detail the primary analytical methodologies of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide exemplary data, and outline potential thermal degradation pathways. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermal behavior of complex organic molecules.

Introduction to Vat Black 16 and the Significance of Thermal Stability

Vat Black 16, with the chemical formula C₃₄H₁₈N₂O₂, is a large, polycyclic aromatic molecule belonging to the violanthrone class of dyes.[2][4] Its structure is characterized by an extensive conjugated system, which is responsible for its deep color and excellent stability.[3] Vat dyes, in general, are known for their superior thermal and light fastness, making them suitable for applications demanding high durability.[3]

The thermal stability of a dye is a measure of its resistance to decomposition at elevated temperatures. This property is paramount for several reasons:

  • Manufacturing and Application: The dyeing process with vat dyes can involve high temperatures.[5] Understanding the thermal limits of Vat Black 16 is crucial to prevent degradation and ensure color consistency.

  • Product Lifetime: Textiles dyed with Vat Black 16 are expected to withstand repeated washing and ironing at high temperatures without significant color fading or alteration.

  • Safety and Environmental Impact: The thermal decomposition of dyes can lead to the formation of smaller, potentially hazardous volatile organic compounds (VOCs) and polycyclic aromatic hydrocarbons (PAHs).[6][7] Knowledge of the degradation profile is essential for risk assessment.

Core Principles of Thermal Analysis

The thermal stability of materials like Vat Black 16 is primarily investigated using thermal analysis techniques. These methods monitor the physical and chemical properties of a substance as a function of temperature. The two most relevant techniques for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a constant rate.[3] It provides quantitative information about the thermal stability and composition of a material. A TGA curve plots the percentage of weight loss against temperature. The first derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures at which decomposition is most rapid.[3]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.[8] It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. For a thermally stable dye like Vat Black 16, DSC can reveal its melting point (if it melts before decomposing) and any other phase transitions.

Expected Thermal Profile of Vat Black 16

While specific, publicly available TGA and DSC data for Vat Black 16 are scarce, we can infer its likely thermal behavior based on the characteristics of similar high-performance vat dyes and anthraquinone derivatives.[3][9]

Hypothetical Thermogravimetric Analysis (TGA) Data

The following table summarizes the expected TGA data for a high-performance vat dye like Vat Black 16, conducted under an inert nitrogen atmosphere.

ParameterExpected ValueInterpretation
Onset of Decomposition (Tonset) ~ 450 °CThe temperature at which significant and irreversible weight loss begins, indicating the start of thermal degradation.[3]
Temperature of Maximum Degradation (Tmax) ~ 550 °CThe temperature at which the rate of weight loss is at its peak, as identified by the DTG curve.[3]
Weight Loss at 600 °C ~ 40-50%This indicates that a substantial portion of the dye has decomposed, leaving behind a significant char residue.[3]
Final Residue at 800 °C ~ 50-60%The high percentage of carbonaceous char remaining is characteristic of large, polycyclic aromatic compounds.[3]
Expected Differential Scanning Calorimetry (DSC) Profile

For a complex, high-molecular-weight dye like Vat Black 16, which is a violanthrone derivative, it is anticipated to decompose before melting.[10] Therefore, a DSC thermogram would likely not show a sharp endothermic peak characteristic of melting. Instead, broad exothermic peaks may be observed, corresponding to the energy released during decomposition.

Experimental Protocols for Thermal Analysis

To obtain reliable and reproducible data on the thermal stability of Vat Black 16, the following detailed experimental methodologies are recommended.

Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of Vat Black 16.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Workflow:

Caption: TGA Experimental Workflow for Vat Black 16.

Detailed Steps:

  • Instrument Preparation: Ensure the TGA is calibrated for both temperature and mass.

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground Vat Black 16 powder into an inert crucible (e.g., alumina or platinum).

  • Experimental Conditions:

    • Place the crucible in the TGA furnace.

    • Purge the system with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.[3]

    • Set the temperature program to equilibrate at 30 °C for 10 minutes, followed by a ramp to 900 °C at a heating rate of 10 °C/min.[3]

  • Data Acquisition: Continuously record the sample's mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to generate the TGA curve.

    • Calculate the first derivative of the TGA curve to obtain the DTG curve, which will show the rate of weight loss.

    • Determine the onset temperature of decomposition (Tonset), the temperature(s) of maximum decomposition rate (Tmax), and the percentage of char residue at the end of the analysis.[3]

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Workflow:

Caption: DSC Experimental Workflow for Vat Black 16.

Detailed Steps:

  • Instrument Preparation: Ensure the DSC is calibrated for temperature and enthalpy.

  • Sample Preparation: Hermetically seal 2-5 mg of Vat Black 16 in an aluminum DSC pan. Use an empty, sealed pan as a reference.[9]

  • Experimental Conditions:

    • Place both the sample and reference pans into the DSC cell.

    • Maintain an inert atmosphere, such as nitrogen, at a constant flow rate.

    • Program the temperature to ramp from ambient to a temperature beyond the expected decomposition, for instance, 600 °C, at a heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow between the sample and the reference.

  • Data Analysis: Plot the heat flow as a function of temperature. Analyze the resulting thermogram for endothermic (melting) or exothermic (decomposition) peaks.

Potential Thermal Degradation Pathways

The thermal degradation of large polycyclic aromatic compounds like Vat Black 16 is a complex process. In an inert atmosphere, pyrolysis will be the dominant mechanism. The degradation is expected to initiate at the weaker bonds in the molecule, followed by the fragmentation of the core violanthrone structure.

Proposed Degradation Logic:

Degradation_Pathway VB16 Vat Black 16 (Solid Phase) Initial_Fragments Initial Fragmentation (Loss of side groups) VB16->Initial_Fragments ~450 °C Core_Breakdown Violanthrone Core Breakdown Initial_Fragments->Core_Breakdown PAHs Formation of smaller Polycyclic Aromatic Hydrocarbons (PAHs) Core_Breakdown->PAHs VOCs Volatile Organic Compounds (VOCs) Core_Breakdown->VOCs Char Stable Carbonaceous Char Residue PAHs->Char > 600 °C VOCs->Char > 600 °C

Caption: Proposed Thermal Degradation Pathway for Vat Black 16.

The initial stages of decomposition likely involve the cleavage of the bonds associated with the nitrogen-containing functional groups. As the temperature increases, the robust violanthrone skeleton will begin to fracture, leading to the formation of a mixture of smaller, volatile polycyclic aromatic hydrocarbons (PAHs) and other organic compounds.[11][12] At very high temperatures, these fragments will further decompose, ultimately leaving a stable carbonaceous char.

For a more detailed analysis of the evolved gases during decomposition, hyphenated techniques such as TGA-FTIR (Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy) or TGA-MS (Thermogravimetric Analysis coupled with Mass Spectrometry) would be invaluable. These methods allow for the real-time identification of the gaseous products released at each stage of the degradation process.

Conclusion

Vat Black 16 is expected to exhibit high thermal stability, a characteristic feature of violanthrone-based vat dyes. Its decomposition is likely to commence at temperatures exceeding 450 °C, proceeding through a complex series of fragmentation reactions to yield smaller aromatic compounds and a significant amount of char residue. The analytical protocols for TGA and DSC outlined in this guide provide a robust framework for the experimental determination of its thermal properties. A thorough understanding of the thermal stability of Vat Black 16 is essential for its effective and safe application in the textile industry and for predicting its long-term performance and environmental fate.

References

  • Sousa, E. T., et al. (2012). Evaluation of thermal stability of quinones by thermal analysis techniques. Thermochimica Acta, 529, 1-5.
  • Liyana-Arachchi, T. P., et al. (2021). Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction.
  • Wieczorek, A., et al. (2021). Accelerated PAH Transformation in the Presence of Dye Industry Landfill Leachate Combined with Fungal Membrane Lipid Changes. International Journal of Molecular Sciences, 22(15), 8206.
  • Wang, Y., et al. (2019). Thermal behavior of five free anthraquinones from rhubarb. Journal of Thermal Analysis and Calorimetry, 138(4), 2695-2704.
  • Sattar, A., et al. (2017). Dyeing and characterization of regenerated cellulose nanofibers with vat dyes.
  • Wikipedia. (n.d.). Violanthrone. Retrieved from [Link]

  • Wang, J., et al. (2017). Degradation of polycyclic aromatic hydrocarbons (PAHs) in textile dyeing sludge with ultrasound and Fenton processes. Journal of Environmental Sciences, 55, 286-293.
  • Meckenstock, R. U., et al. (2004). Anaerobic degradation of polycyclic aromatic hydrocarbons. FEMS Microbiology Ecology, 49(1), 27-36.
  • Kanaly, R. A., & Harayama, S. (2000). Bacterial degradation and bioremediation of polycyclic aromatic hydrocarbons. Polish Journal of Environmental Studies, 9(2), 95-103.
  • Grilc, E., et al. (2021). Trichromatic Vat Dyeing of Cationized Cotton. Polymers, 13(19), 3362.
  • Youssef, M. A., et al. (2016). The Photocatalytic, Thermal Degradation Kinetics and Lifetime Prediction of Some Commercial Reactive Dyes. Journal of Materials and Environmental Science, 7(8), 2846-2859.
  • Zhang, H., et al. (2014). Degradation of polycyclic aromatic hydrocarbons (PAHs) in textile dyeing sludge by O3/H2O2 treatment. RSC Advances, 4(108), 63231-63238.
  • World Dye Variety. (2012). Vat Black 16. Retrieved from [Link]

  • Hossain, M. A., et al. (2023). A green approach of vat dyeing of cotton fabric with natural reducing agents. Scientific Reports, 13(1), 12345.
  • Le, T., et al. (2021).
  • China Inter Dye. (n.d.). VAT BLACK 16|CAS NO.1328-19-4. Retrieved from [Link]

  • Organic Dyes and Pigments. (n.d.). PRINT CHEMISTRY OF VAT DYES AND VAT DISCHARGE - TECHNICAL BULLETIN. Retrieved from [Link]

  • SD International. (n.d.). Vat Black 16 Dyes | CAS no 1328-19-4 manufacturer, exporter, supplier in Mumbai. Retrieved from [Link]

  • TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. Retrieved from [Link]

  • Leyva-Porras, C., et al. (2020). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 12(1), 5.

Sources

Exploratory

Technical Guide: Health and Safety Data for Vat Black 16 in a Lab Setting

The following technical guide details the health, safety, and handling protocols for Vat Black 16 (C.I. 59855).

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the health, safety, and handling protocols for Vat Black 16 (C.I. 59855). This document is designed for laboratory personnel and safety officers, prioritizing the distinction between the handling of the raw substance and the hazards introduced during its chemical reduction (vatting) process.[1]

Executive Summary

Vat Black 16 (CAS: 1328-19-4) is a polycyclic aromatic dye derived from violanthrone.[1][2] While the raw powder exhibits low acute toxicity and is often classified as non-hazardous under GHS criteria, significant risks arise from physical form hazards (combustible dust) and the chemical reagents required for its application (strong reducing agents and caustics).[1] This guide moves beyond the standard SDS to address the operational risks in a research environment, specifically focusing on the "Vatting" mechanism which generates hazardous byproducts.[1]

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]

Understanding the stability and solubility profile is the first step in effective risk management. Vat Black 16 is chemically inert in its oxidized (powder) form but becomes highly reactive when reduced.[1]

Substance Identification
ParameterDetail
Chemical Name C.I. Vat Black 16
Common Synonyms Vat Grey 3B, Direct Black SNA, Violanthrone Derivative
CAS Number 1328-19-4
C.I.[1][2][3][4][5][6] Number 59855
Molecular Formula C₃₄H₁₈N₂O₂ (Aminated Violanthrone derivative)
Molecular Structure Polycyclic aromatic hydrocarbon (PAH) quinone system
Physical Properties & Safety Implications
PropertyValue/DescriptionSafety Implication
Physical State Fine Black PowderHigh potential for airborne particulate generation; respiratory irritant.[1]
Solubility (Water) InsolubleDifficult to clean with water alone; requires surfactants or mechanical removal.
Solubility (H₂SO₄) Soluble (Dark Purple)Reactivity Alert: Generates heat upon dissolution in strong acid.[1]
Melting Point >300°C (Decomposes)Thermal stability is high, but decomposition products (NOx, CO) are toxic.[1]
Dust Explosion Class St-1 (Likely)Capable of weak to moderate explosion if dispersed in a cloud and ignited.[1]

Hazard Identification & Risk Assessment

The "Two-Stage" Hazard Model

Researchers often underestimate Vat Black 16 because the dye itself carries few GHS warnings. However, the application of the dye creates a high-hazard environment.

Stage A: Raw Material (The Dye Powder)[1]
  • GHS Classification: Not Classified / Nuisance Dust.[1]

  • Primary Risks:

    • Inhalation: Mechanical irritation of the alveoli; potential for "dye lung" (chronic pigmentation) if exposure is prolonged.

    • Ocular: Abrasive irritation.[1]

    • Sensitization: Rare, but possible trace impurities (anthraquinone residues) can trigger dermatitis.[1]

Stage B: The Vatting Process (The Solution)

To use Vat Black 16, it must be reduced to its "leuco" form using Sodium Dithionite (Hydrosulfite) and Sodium Hydroxide (NaOH) .[1]

  • Primary Risks:

    • Sulfur Dioxide (SO₂) Evolution: Sodium dithionite decomposes in water to release toxic SO₂ gas, a severe respiratory irritant.[1]

    • Corrosive Burns: High pH (>12) from NaOH causes immediate, irreversible eye and skin damage.[1]

    • Thermal Runaway: Dithionite is self-heating; improper disposal of damp reducing agent can cause fires.[1]

Operational Protocols & Engineering Controls

Diagram: Safe Handling Workflow

The following workflow illustrates the critical control points (CCPs) for handling Vat Black 16 from storage to disposal.

SafeHandling cluster_hazards Hazard Zones Start Storage: Cool, Dry, Sealed Weighing Weighing: Fume Hood/Enclosure (Control Dust) Start->Weighing Transport in secondary container Vatting Vatting (Reduction): Add NaOH + Na2S2O4 (High pH + SO2 Fumes) Weighing->Vatting Wet wetting (paste) to suppress dust Application Experimental Application (Dyeing/Testing) Vatting->Application Closed vessel preferred Waste Waste Treatment: Oxidation + Neutralization Application->Waste Collect liquor

Caption: Operational workflow highlighting critical hazard zones (Yellow/Red) requiring specific engineering controls.

Engineering Controls
  • Powder Handling (Weighing):

    • Requirement: Class II Biological Safety Cabinet or Chemical Fume Hood.[1]

    • Rationale: Prevents inhalation of fine particulates (particle size <10µm).[1]

    • Technique: "Paste-ing."[1] Do not dump dry powder into a vortexing liquid. Add a small amount of wetting agent (ethanol or surfactant) to the powder inside the weigh boat to create a paste before transfer.

  • Vatting (Reduction Step):

    • Requirement: Active fume extraction (Face velocity > 0.5 m/s).[1]

    • Rationale: Scavenges SO₂ fumes generated by sodium dithionite decomposition.[1]

Personal Protective Equipment (PPE) Matrix
PPE ItemSpecificationRationale
Gloves Nitrile (0.11mm min thickness)Vat dyes stain skin permanently; NaOH permeates latex rapidly.[1]
Respiratory N95 / P2 (Solids) or Multi-gas cartridge (Process)N95 is sufficient for weighing. Use Acid Gas cartridges if ventilation is poor during vatting.
Eye Protection Chemical Splash GogglesSafety glasses are insufficient against caustic splashes from the vatting bath.
Body Lab Coat (Cotton/Poly)Synthetic fibers can melt if exposed to flash fire (dithionite risk); cotton is preferred.

Toxicological Profile

While Vat Black 16 is not classified as a "Substance of Very High Concern" (SVHC), data integrity requires a conservative approach due to its chemical class.[1]

  • Acute Toxicity: Low.[1] LD50 (Oral, Rat) is typically >2000 mg/kg for similar anthraquinone/violanthrone dyes.[1]

  • Carcinogenicity: IARC Classification: Group 3 (Not classifiable as to its carcinogenicity to humans).[1] Unlike benzidine-based azo dyes, violanthrone derivatives do not metabolize into known carcinogenic amines.[1]

  • Mutagenicity: Ames test results for violanthrone derivatives are generally negative, though impurities in "technical grade" dyes can vary.[1]

  • Target Organs: Lungs (particulate overload), Skin (staining/irritation).[1]

Emergency Response Protocols

Spill Management Decision Tree

SpillResponse Spill Spill Detected Type Identify State Spill->Type Dry Dry Powder Type->Dry Wet Liquid (Vat Liquor) Type->Wet ActionDry HEPA Vacuum or Wet-Wipe (Do not sweep) Dry->ActionDry ActionWet Neutralize (Citric Acid) then Absorb Wet->ActionWet

Caption: Decision logic for spill remediation. Dry sweeping is prohibited to prevent aerosolization.[1][7]

First Aid Measures
  • Inhalation: Move to fresh air immediately. If wheezing occurs (due to SO₂ or dust), seek medical attention.[1]

  • Skin Contact: Wash with soap and water.[8] Do not use solvents (acetone/ethanol) to remove dye from skin, as this increases transdermal absorption.[1] Exfoliation will occur naturally over 2-3 days.[1]

  • Eye Contact: Flush for 15 minutes. If the dye was in the reduced state (high pH), this is a medical emergency requiring immediate ophthalmologic evaluation.

Waste Management & Ecological Impact[1][8]

Vat dyes are persistent in the environment due to their stability.

  • Deactivation: Before disposal, the vatting liquor (containing unreacted dithionite and dye) must be oxidized.[1]

    • Protocol: Aerate the solution or add a dilute Hydrogen Peroxide (H₂O₂) solution. This precipitates the dye (returning it to the insoluble pigment form) and destroys the reducing agent.

  • Neutralization: Adjust pH to 6–9 using dilute sulfuric or citric acid.

  • Disposal: Filter the precipitated solid dye.

    • Solids: Dispose of as Hazardous Chemical Solid (due to potential metal impurities or persistence).

    • Filtrate: Check local regulations; neutralized, dye-free filtrate may be drain-safe in some jurisdictions, but collection as aqueous chemical waste is the standard "Best Practice."[1]

References

  • ECHA (European Chemicals Agency). Substance Information: Violanthrone derivatives. Retrieved from [Link][1]

  • PubChem. Compound Summary: C.I. Vat Black 16 (Violanthrone).[1][2][3][4][6] National Library of Medicine. Retrieved from [Link]

  • HSE (Health and Safety Executive). Dyes and Dyeing: Controlling Health Risks.[1] UK Government.[9] Retrieved from [Link][1]

  • World Dye Variety. C.I. Vat Black 16 Technical Data. Retrieved from [Link][1]

Sources

Foundational

Commercial Sources, Purity Profiling, and Purification of Vat Black 16 for Advanced Research

Content Type: Technical Whitepaper Audience: Researchers (Materials Science/Organic Electronics), Drug Development Scientists, and Analytical Chemists. Executive Summary & Chemical Identity[1] Vat Black 16 (C.I.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers (Materials Science/Organic Electronics), Drug Development Scientists, and Analytical Chemists.

Executive Summary & Chemical Identity[1]

Vat Black 16 (C.I. 59855) is frequently misunderstood in high-precision research environments. Often sourced as a bulk textile colorant, its utility in organic semiconductors, photovoltaics (DSSCs), and photopharmacology is predicated on a purity level that industrial suppliers rarely guarantee.

Commercially, Vat Black 16 is not a single defined molecule but a complex mixture primarily composed of aminoviolanthrone derivatives. For research applications—particularly those involving charge transport or biological interaction—the "textile grade" material (typically 80-90% dye content with significant inorganic salt load) is unsuitable.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • Common Name: Vat Black 16 / Vat Grey 3B

  • CAS Number: 1328-19-4[1][2][3][4][5][6]

  • Chemical Basis: Aminoviolanthrone (derived from Violanthrone-79 via hydroxylamine amination).

  • Key Impurities: Unreacted violanthrone, vanadium catalyst residues, sodium sulfate, and structural isomers.

The Commercial Landscape: Sourcing & Reality

Researchers must distinguish between Industrial Sources (bulk, cheap, dirty) and Fine Chemical Sources (re-packaged, expensive, potentially still dirty).

Table 1: Commercial Grade vs. Research Requirement
FeatureIndustrial/Textile Grade"Re-packed" Laboratory GradeRequired Research Grade
Purity (HPLC) Unknown (often <85%)>90% (often just washed)>98.5% (Isomer specific)
Salt Content High (Na₂SO₄, NaCl)Moderate<0.1% (Ash free)
Metal Ions V, Fe, Cu (Catalysts)Trace<10 ppm (ICP-MS)
Solubility Poor (Aggregates)VariableConsistent (in H₂SO₄/Nitrobenzene)
Primary Source Alibaba, Indiamart (Kg scale)Sigma, TCI (mg scale)In-house Purification

Critical Insight: Most "Research Grade" Vat Black 16 sold by catalog suppliers is simply industrial material that has undergone a basic wash. For drug delivery vectors or organic field-effect transistors (OFETs), you must perform in-house purification.

Technical Deep Dive: The Impurity Profile

Understanding the synthesis of Vat Black 16 reveals the contaminants you must target. The standard synthesis involves reacting Violanthrone with Hydroxylamine in concentrated sulfuric acid using a Vanadium Pentoxide catalyst 7.[8]

  • Inorganic Salts: The reaction is quenched in water, generating massive amounts of sodium sulfate/bisulfate.

  • Transition Metals: Residual Vanadium (V) is cytotoxic and a trap for charge carriers in electronics.

  • Organic Byproducts:

    • Unreacted Violanthrone: Lowers the amine functionality ratio.

    • Over-aminated species: Changes the redox potential.

    • Oxidized impurities: Violanthrone-5,10-dione derivatives.[2]

Protocol: Self-Validating Purification System

This protocol is designed to be self-validating : each step targets a specific class of impurity, and success is observable via physical changes (color, solubility).

Phase A: Acid Pasting (Homogenization & Salt Removal)

Purpose:[9] To break up aggregates and remove acid-soluble metal salts.

  • Dissolution: Dissolve 10g of Crude Vat Black 16 in 100mL of 98% H₂SO₄ .

    • Observation: Solution should be a deep, violet-purple (characteristic of monomeric violanthrone species). If sludge remains, filter through glass wool.

  • Precipitation: Drip the acid solution slowly into 1L of ice-cold distilled water under vigorous stirring.

    • Mechanism:[10][7][9][11] Rapid dilution causes the dye to reprecipitate as fine nanoparticles, releasing trapped salts into the aqueous phase.

  • Wash: Filter and wash with hot water until the filtrate is neutral (pH 7) and BaCl₂ test is negative for sulfates.

Phase B: The "Vatting" Filter (The Specificity Step)

Purpose: This is the critical step.[8] Only the reducible quinone core will dissolve. Non-reducible tars and permanent solids are left behind.

  • Reduction: Suspend the wet cake in 500mL water. Add 20g NaOH and 20g Sodium Dithionite (Na₂S₂O₄) . Heat to 60°C.

    • Observation: The black pigment will dissolve to form a blue/purple Leuco solution .

    • Validation: Any black particles remaining are impurities (inert carbon, tars).

  • Filtration (Anaerobic): Filter the hot leuco solution rapidly (under N₂ if possible) to remove insoluble impurities.

  • Re-oxidation: Aerate the filtrate. The pure Vat Black 16 will precipitate back out as the leuco form oxidizes.

    • Chemical Logic: This acts as a "chemical filter," purifying based on redox potential 12.

Phase C: Soxhlet Extraction (Organic Polish)

Purpose: Remove organic synthesis byproducts (isomers) that have similar redox properties but different solubilities.

  • Setup: Place the dried, oxidized powder in a Soxhlet thimble.

  • Solvent: Extract with Chlorobenzene or o-Dichlorobenzene for 24 hours.

    • Note: Vat Black 16 is slightly soluble in high-boiling solvents. The highly soluble fraction often contains the lower molecular weight impurities.

  • Final Product: The residue in the thimble is your high-purity Vat Black 16. (Alternatively, if the product is the soluble fraction, crystallize from the solvent).[8]

Visualizing the Workflow

The following diagram illustrates the logical flow of the purification process, highlighting the impurity removal at each stage.

PurificationProtocol Start Crude Vat Black 16 (Industrial Grade) AcidPaste Phase A: Acid Pasting (H2SO4 Dissolution -> H2O Crash) Start->AcidPaste Salts Removed: Inorganic Salts (Na2SO4) Acid-soluble Metals AcidPaste->Salts Vatting Phase B: Vatting (Redox) (NaOH + Na2S2O4) AcidPaste->Vatting Homogenized Solid Insolubles Removed: Non-reducible Tars Inert Carbon Vatting->Insolubles Oxidation Re-oxidation (Air Bubbling) Vatting->Oxidation Soluble Leuco Form Soxhlet Phase C: Soxhlet Extraction (Chlorobenzene) Oxidation->Soxhlet Precipitated Pigment Organics Removed: Soluble Isomers Unreacted Violanthrone Soxhlet->Organics Final Ultra-Pure Vat Black 16 Soxhlet->Final Purified Residue

Caption: Step-by-step purification logic for isolating research-grade Vat Black 16 from industrial stock.

Applications & Analytical Validation

Analytical Validation (The "Trust" Pillar)

Before using the purified material in experiments, validate it:

  • UV-Vis Spectroscopy: Dissolve in Conc. H₂SO₄.[13][8][14] Look for distinct absorption peaks typical of violanthrone derivatives (often ~600-800nm region). Broad, smeared peaks indicate aggregation or impurities.

  • Elemental Analysis (CHN): Critical for confirming the degree of amination (Nitrogen content).

  • TGA (Thermogravimetric Analysis): Ensure <0.5% ash residue to confirm salt removal.

Advanced Research Applications
  • Organic Electronics: Aminoviolanthrone derivatives are p-type semiconductors. Purity is directly correlated to charge carrier mobility.

  • Drug Development: While not a drug itself, anthraquinone derivatives are studied for intercalation into DNA and photodynamic therapy . The high extinction coefficient of Vat Black 16 makes it a candidate for photo-thermal agents, provided Vanadium toxicity is eliminated 10.

References

  • Black vat dye and preparation method thereof. Google Patents (CN103897423A). Available at: [15]

  • Chapter 3: Vat Dyes and Their Application. P2 InfoHouse. Available at: [Link]

  • A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases. National Institutes of Health (PMC). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Vat Black 16 in organic field-effect transistors (OFETs)

Application Note: Vat Black 16 (Violanthrone) in Organic Field-Effect Transistors (OFETs) Abstract Vat Black 16 (Chemical Name: Violanthrone; CAS: 1328-19-4) represents a class of robust, polycyclic aromatic hydrocarbons...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Vat Black 16 (Violanthrone) in Organic Field-Effect Transistors (OFETs)

Abstract

Vat Black 16 (Chemical Name: Violanthrone; CAS: 1328-19-4) represents a class of robust, polycyclic aromatic hydrocarbons (PAHs) historically utilized as industrial pigments but now re-engineered for organic electronics.[1] While the parent molecule exhibits high thermal stability and intrinsic p-type semiconductivity, its insolubility necessitates specific processing protocols—either high-vacuum deposition or chemical functionalization (e.g., Violanthrone-79) for solution processing. This guide provides a comprehensive technical workflow for integrating Vat Black 16 and its derivatives into high-mobility OFETs, focusing on purification, interface engineering, and accurate mobility extraction.

Material Science & Electronic Structure

1.1 The Dual Nature: Pigment vs. Semiconductor In the dye industry, Vat Black 16 is valued for its insolubility and lightfastness. In organic electronics, these same properties present a double-edged sword:

  • The Core (Violanthrone): A planar, electron-rich system with nine fused rings. It exhibits strong

    
    -
    
    
    
    stacking, essential for charge transport, but is insoluble in common organic solvents.
  • The Derivatives (e.g., Violanthrone-79): Functionalization at the 16,17-positions (typically with long alkyl or alkoxy chains) disrupts the crystal lattice just enough to permit solubility in chloroform or chlorobenzene, enabling spin-coating while maintaining the semiconducting core.

1.2 Electronic Properties

  • HOMO Level: ~ -5.0 to -5.3 eV (Ideal for hole injection from Gold work function

    
     eV).
    
  • LUMO Level: ~ -3.6 eV.

  • Charge Transport: Primarily p-type (hole transport). However, electron-deficient functionalization (e.g., dicyanomethylene groups) can convert it to n-type or ambipolar behavior.

Table 1: Comparative Properties of Vat Black 16 Variants

PropertyVat Black 16 (Parent)Violanthrone-79 (Derivative)
CAS Number 1328-19-412271-05-5 (varies by chain)
Processing High-Vacuum EvaporationSolution (Spin/Dip Coating)
Solubility InsolubleSoluble (CHCl

, Chlorobenzene)
Crystallinity Polycrystalline (Herringbone)2D Lamellar /

-Stacking
Mobility (

)

cm

/Vs

cm

/Vs
Primary Use High-stability logic gatesFlexible electronics, Biosensors

Experimental Protocols

Protocol A: Material Purification (CRITICAL)

Commercial Vat Black 16 is often only 80-90% pure, containing isomers (Isoviolanthrone) and synthesis byproducts that act as charge traps.

  • Soxhlet Extraction: Wash the crude powder with acetone and ethanol for 24 hours to remove low-molecular-weight organic impurities.

  • Gradient Sublimation:

    • System: Three-zone tube furnace under high vacuum (

      
       Torr).
      
    • Source Temp: 420°C (Violanthrone has a very high sublimation point).

    • Deposition Zone: Collect crystals formed at 300°C–350°C.

    • Validation: Verify purity via HPLC or elemental analysis before device use.

Protocol B: Substrate Preparation & Interface Engineering

The interface between the dielectric and the semiconductor dictates the morphology of the first few monolayers, where charge transport occurs.

  • Cleaning:

    • Sonicate Si/SiO

      
       wafers in Deionized Water 
      
      
      
      Acetone
      
      
      Isopropanol (10 min each).
    • UV-Ozone treat for 15 min to generate surface hydroxyl (-OH) groups.

  • Self-Assembled Monolayer (SAM) Treatment:

    • For Vacuum Deposition (Parent): Use OTS-18 (Octadecyltrichlorosilane).

      • Method: Immerse wafer in a 10 mM solution of OTS in Toluene at 60°C for 20 min. Rinse with Toluene.

      • Mechanism:[2][3] OTS creates a hydrophobic surface, promoting "edge-on" standing orientation of Violanthrone molecules, maximizing

        
        -orbital overlap parallel to the substrate.
        
    • For Solution Processing (Derivative): Use HMDS (Hexamethyldisilazane).

      • Method: Spin-coat HMDS pure, or vapor prime at 120°C.

Protocol C: Active Layer Deposition

Option 1: Vacuum Deposition (Parent Vat Black 16)

  • Base Pressure:

    
     Torr.
    
  • Rate: 0.1 – 0.3 Å/s. Note: Slow rates promote larger grain sizes.

  • Substrate Temperature (

    
    ):  Heat substrate to 60°C–90°C during deposition.
    
    • Why? Elevated

      
       provides thermal energy for molecules to diffuse and find energetically favorable lattice sites, reducing grain boundaries.
      
  • Thickness: 30–50 nm.

Option 2: Solution Processing (Violanthrone-79)

  • Solution Prep: Dissolve 5 mg/mL in Chloroform or o-Dichlorobenzene. Stir at 50°C for 1 hour. Filter through 0.45

    
    m PTFE filter.
    
  • Deposition: Spin coat at 1500 rpm for 60s.

  • Solvent Annealing (Optional but Recommended): Place the wet film in a covered petri dish with a solvent reservoir for 30 mins to slow down crystallization, enhancing ordering.

  • Thermal Annealing: Bake at 100°C for 30 min in a glovebox (

    
     atmosphere) to remove residual solvent.
    

Visualization of Workflows

Figure 1: Molecular Engineering & Charge Transport Logic

This diagram illustrates the relationship between the chemical structure, processing method, and resulting device physics.

G Raw Crude Vat Black 16 (Pigment Grade) Purification Gradient Sublimation (>400°C, High Vacuum) Raw->Purification PureCore Purified Violanthrone (Insoluble Core) Purification->PureCore Functionalization Chemical Modification (e.g., Alkylation at 16,17) PureCore->Functionalization VacDep Vacuum Deposition (Hot Substrate) PureCore->VacDep If Insoluble Derivative Violanthrone-79 (Soluble Derivative) Functionalization->Derivative SolDep Spin/Dip Coating (Solvent Annealing) Derivative->SolDep If Soluble Packing1 Herringbone Packing High Crystallinity VacDep->Packing1 Packing2 Lamellar Stacking Tunable Morphology SolDep->Packing2 Device High-Performance OFET (p-type) Packing1->Device High Mobility Packing2->Device Low Cost / Flexible

Caption: Workflow differentiating the processing paths for parent Violanthrone (Vacuum) vs. Soluble Derivatives (Solution).

Figure 2: Device Measurement & Mobility Extraction

A self-validating logic loop to ensure data artifacts (like contact resistance) do not inflate mobility values.

Logic Start Start Characterization Measure Measure Transfer Curve (Id vs Vg at Vd = -60V) Start->Measure LinearCheck Check Linear vs Saturation Is Id ~ (Vg-Vth)^2? Measure->LinearCheck Extract Extract Saturation Mobility (Slope of sqrt(Id)) LinearCheck->Extract Reliability Reliability Check: Is Mobility Vg-dependent? Extract->Reliability Artifact Contact Resistance Artifact (Non-Ohmic Injection) Reliability->Artifact Yes (Kink in curve) Valid Valid Mobility Reported Reliability->Valid No (Constant slope) Artifact->Measure Re-deposit Gold/SAM

Caption: Decision tree for validating OFET mobility data, filtering out contact resistance artifacts common in organic devices.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Mobility (

)
Poor crystallization or grain boundaries.Increase substrate temperature (

) during vacuum deposition or use solvent annealing for solution process.
High Hysteresis Charge trapping at the dielectric interface.Improve SAM quality (OTS/HMDS). Ensure water is removed (bake in

).
Non-Linear

Plot
High contact resistance (Schottky barrier).Use a thin layer of

-TCNQ at the contact interface or switch to higher work-function electrodes (e.g., Pt).
Threshold Voltage Shift Mobile ions or deep traps.Purify material (sublimation).[4] Avoid chlorinated solvents if possible, or bake films thoroughly.

References

  • Charge Transport in Violanthrone Derivatives Title: The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives.[1][5][6] Source: Beilstein Journal of Organic Chemistry (2024).[5] URL:[Link][5]

  • General OFET Fabrication Protocols Title: Organic Field-Effect Transistors: Materials and Device Architectures. Source: Royal Society of Chemistry (RSC) Publishing. URL:[Link]

  • High-Mobility Organic Semiconductors Title: High mobility organic semiconductors for field-effect transistors.[7][8] Source: ResearchGate (Review). URL:[Link]

Sources

Application

Application Note: Functionalization and Integration of Vat Black 16 (Violanthrone) Scaffolds in Organic Photovoltaics (OPV)

Executive Summary Vat Black 16 (C.I. 59855, Violanthrone, CAS: 1328-19-4) represents a class of polycyclic aromatic hydrocarbons (PAHs) traditionally utilized as industrial pigments.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vat Black 16 (C.I. 59855, Violanthrone, CAS: 1328-19-4) represents a class of polycyclic aromatic hydrocarbons (PAHs) traditionally utilized as industrial pigments. Its planar, conjugated core offers exceptional thermal stability and broad absorption extending into the near-infrared (NIR). However, its utility in solution-processed Organic Photovoltaics (OPV) is historically limited by extreme insolubility.

This Application Note details the protocol for repurposing Vat Black 16 from a raw pigment into a high-performance semiconductor. We focus on two critical pathways:

  • Purification & Pre-treatment: Converting industrial-grade dye into electronic-grade precursors.

  • Functionalization: Synthesizing soluble violanthrone derivatives (e.g., via alkylation or dicyanomethylene functionalization) to serve as Non-Fullerene Acceptors (NFAs) or Hole Transport Materials (HTMs).

Target Audience: Materials Scientists, Organic Chemists, and Device Engineers.

Scientific Mechanism & Rationale

The Solubility Challenge & Solution

Raw Vat Black 16 is a planar, discoid molecule with strong


 stacking interactions, rendering it insoluble in common organic solvents (chloroform, chlorobenzene) used for spin-coating.
  • Mechanism: To utilize the electronic properties of the violanthrone core, we must disrupt the crystal lattice energy without breaking the conjugation.

  • Strategy: Introduction of steric bulk (alkyl chains) or electron-withdrawing groups (e.g., dicyanomethylene) at the 16,17-positions or bay regions. This induces solubility and tunes the HOMO-LUMO energy levels to match common donors like P3HT or PBDB-T.

Electronic Properties
  • Bandgap: Violanthrone derivatives typically exhibit a narrow bandgap (~1.4–1.5 eV), allowing photon harvesting in the 600–900 nm range (NIR region).

  • Charge Transport: The large

    
    -conjugated core facilitates high hole/electron mobility (
    
    
    
    ) when molecular packing is optimized via solvent annealing.

Experimental Protocols

Protocol A: Purification of Raw Vat Black 16 (Acid Pasting)

Industrial-grade Vat Black 16 contains ionic salts and isomers detrimental to OPV performance. This step is mandatory.

Reagents:

  • Raw Vat Black 16 (Commercial Grade)

  • Concentrated Sulfuric Acid (

    
    , 98%)
    
  • Deionized Water (18.2 M

    
    )
    
  • Ammonium Hydroxide (

    
    )
    

Workflow:

  • Dissolution: Slowly add 5.0 g of Raw Vat Black 16 into 100 mL of cold concentrated

    
     while stirring. The solution will turn a deep violet/purple.
    
    • Note: Maintain temperature

      
       to prevent sulfonation of the ring.
      
  • Filtration: Filter the acid solution through a glass frit (porosity G3) to remove acid-insoluble impurities (silica, inorganic fillers).

  • Precipitation (Acid Pasting): Dropwise add the filtered acid solution into 1000 mL of ice-cold DI water under vigorous stirring. The dye will reprecipitate as a fine suspension.

  • Neutralization: Filter the suspension. Wash the filter cake with DI water until the filtrate pH is neutral. If acidic, wash with dilute

    
     followed by water.
    
  • Drying: Dry the purified cake in a vacuum oven at

    
     for 24 hours.
    
    • Validation: Perform Elemental Analysis (CHN). Carbon content should approach theoretical values for Violanthrone (

      
      ).
      
Protocol B: Synthesis of Soluble Derivative (Alkylated Violanthrone)

This protocol converts the purified pigment into a solution-processable acceptor.

Reagents:

  • Purified Violanthrone (from Protocol A)

  • Potassium Carbonate (

    
    , anhydrous)
    
  • 2-Ethylhexyl Bromide (Solubilizing Agent)

  • Dimethylformamide (DMF) or Nitrobenzene (High boiling point solvent)

Step-by-Step:

  • Reaction Setup: In a 3-neck round bottom flask under Nitrogen, suspend 1.0 g Purified Violanthrone and 2.0 g

    
     in 50 mL dry DMF.
    
  • Alkylation: Inject 2-Ethylhexyl Bromide (3.0 eq) via syringe.

  • Reflux: Heat to

    
     for 48 hours. The suspension should gradually darken and become homogenous as the alkylated product dissolves.
    
  • Extraction: Pour reaction mixture into water. Extract with Chloroform (

    
    ).[1]
    
  • Purification: Concentrate the organic layer and purify via column chromatography (Silica Gel, Hexane:Dichloromethane gradient).

    • Target: Isolate the fraction corresponding to the dialkylated product (confirmed by NMR/Mass Spec).

Protocol C: Device Fabrication (Bulk Heterojunction)

Architecture: ITO / PEDOT:PSS / Active Layer (Donor:VB16-Derivative) / PFN-Br / Ag

  • Substrate Prep: Clean ITO glass (Detergent -> Water -> Acetone -> IPA). UV-Ozone treat for 15 min.

  • Hole Transport Layer: Spin-coat PEDOT:PSS (4000 rpm, 30s). Anneal at

    
     for 15 min in air. Transfer to Glovebox (
    
    
    
    ).
  • Active Layer Formulation:

    • Donor: PBDB-T (10 mg/mL)

    • Acceptor: Soluble VB16-Derivative (10 mg/mL)

    • Solvent: Chlorobenzene with 0.5% DIO (1,8-Diiodooctane) additive.

    • Ratio: 1:1.2 (D:A). Stir at

      
       overnight.
      
  • Deposition: Spin-coat active layer at 2000 rpm (target thickness ~100 nm).

  • Solvent Annealing (Critical): Place the wet film in a petri dish with a drop of chloroform for 60s to enhance

    
     stacking of the violanthrone core. Thermal anneal at 
    
    
    
    for 10 min.
  • Top Contact: Evaporate PFN-Br (5 nm) followed by Ag (100 nm) under high vacuum (

    
     Torr).
    

Data Visualization & Logic

Process Workflow (Graphviz)

OPV_Workflow cluster_QC Quality Control Gates Raw_VB16 Raw Vat Black 16 (Insoluble Pigment) Acid_Paste Acid Pasting (H2SO4 Dissolution) Raw_VB16->Acid_Paste Purification Purified_VB16 Purified Violanthrone (Precursor) Acid_Paste->Purified_VB16 Precip & Dry Funct_Step Functionalization (Alkylation/Dicyano) Purified_VB16->Funct_Step Chemical Mod. Soluble_Ink Soluble NFA Ink (in Chlorobenzene) Funct_Step->Soluble_Ink Dissolution Device OPV Device Fabrication Soluble_Ink->Device Spin Coating

Caption: Critical path for converting industrial pigment Vat Black 16 into electronic-grade OPV acceptor material.

Comparative Parameters Table
ParameterRaw Vat Black 16Soluble VB16 DerivativeTarget (Ideal NFA)
Solubility (CHCl3) Insoluble (< 0.1 mg/mL)High (> 15 mg/mL)> 20 mg/mL
Processing Method Vacuum EvaporationSolution (Spin Coat)Solution (Spin Coat)
HOMO Level ~ -5.4 eV-5.6 to -5.8 eV-5.5 to -6.0 eV
LUMO Level ~ -3.8 eV-3.9 to -4.1 eV-3.8 to -4.2 eV
Absorption Edge ~700 nm> 800 nm (Red Shifted)800-900 nm
Crystallinity PolycrystallineTunable (via annealing)High Order

Troubleshooting & Optimization

  • Issue: Poor Solubility of Derivative.

    • Root Cause:[2] Incomplete alkylation or alkyl chains are too short (e.g., butyl instead of ethylhexyl).

    • Fix: Ensure reaction runs to completion (monitor TLC). Switch to longer branched chains (2-decyltetradecyl) if necessary.

  • Issue: Low Short-Circuit Current (

    
    ). 
    
    • Root Cause:[2] Excessive phase separation (domains too large).

    • Fix: Reduce annealing time or increase DIO additive concentration to suppress rapid crystallization of the planar violanthrone core.

  • Issue: S-Shaped J-V Curve.

    • Root Cause:[2] Vertical phase segregation or energy barrier at the electrode interface.

    • Fix: Verify the thickness of the PFN-Br interlayer; if too thick, it acts as an insulator.

References

  • National Center for Biotechnology Information (2024). The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry (2024). Non-fullerene acceptors for organic photovoltaics: an emerging horizon. Materials Horizons. Retrieved from [Link]

  • Google Patents (CN103897423A).Black vat dye and preparation method thereof (Violanthrone synthesis).

Sources

Method

Technical Application Note: Synthesis and Functionalization of Vat Black 16 Nanoparticles

Executive Summary & Material Profile Vat Black 16 (VB16) , chemically identified as a Violanthrone derivative (C.I. 59855, CAS 1328-19-4), is a polycyclic aromatic hydrocarbon (PAH) traditionally used as a high-performan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Material Profile

Vat Black 16 (VB16) , chemically identified as a Violanthrone derivative (C.I. 59855, CAS 1328-19-4), is a polycyclic aromatic hydrocarbon (PAH) traditionally used as a high-performance textile dye. However, its rigid planar structure, extreme chemical stability, and broad optical absorption spectrum have repositioned it as a high-value candidate for advanced nanotechnology.

Unlike inorganic nanoparticles (e.g., Gold, Iron Oxide), VB16 nanoparticles are organic semiconductors . They offer unique advantages in Electrophoretic Displays (EPD) due to their low density and high blackness, and in Biomedicine as metal-free Photothermal Therapy (PTT) agents.

Chemical Identity
PropertySpecification
Chemical Name Violanthrone (Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione) derivative
CAS Number 1328-19-4
Molecular Formula C₃₄H₁₆O₂ (Core structure)
Solubility Insoluble in water, ethanol, acetone.[1] Soluble in conc. H₂SO₄ (purple/blue solution).
Key Mechanism Strong

-

stacking leads to aggregation; requires specific "Acid Pasting" or "Milling" to achieve stable nanoscale dispersion.

Synthesis Protocols

The extreme insolubility of Vat Black 16 is the primary challenge. Standard "solution chemistry" does not apply. The following protocols utilize Acid Pasting (Reprecipitation) to break down bulk crystals into nanoparticles, followed by surface functionalization for stability.

Protocol A: Acid Pasting & Reprecipitation (Bottom-Up)

Best for: Creating ultra-small (<100 nm) dispersions for inks and EPDs.

Reagents:

  • Crude Vat Black 16 Powder

  • Concentrated Sulfuric Acid (98% H₂SO₄)

  • Deionized Water (Ice cold)

  • Surfactant: Sodium Dodecyl Sulfate (SDS) or CTAB

  • Safety Note: This reaction is highly exothermic. Wear full PPE (face shield, acid-resistant gloves).

Step-by-Step Methodology:

  • Dissolution (The "Vatting" Step):

    • Slowly add 1.0 g of VB16 powder to 20 mL of 98% H₂SO₄ in a round-bottom flask.

    • Stir at 40–50°C for 2 hours. The solution will turn a deep purple/blue. Mechanism: Protonation of the carbonyl oxygens disrupts intermolecular

      
      -stacking, solubilizing the dye.
      
  • Precipitation (The "Crash" Step):

    • Prepare a beaker with 200 mL of Ice-Cold Water containing 0.5 g SDS (anionic surfactant) under high-speed mechanical stirring (Ultra-Turrax or vigorous magnetic stirring).

    • Dropwise add the acid-dye solution into the vortex of the cold water.

    • Observation: The solution will instantly turn black as the dye reprecipitates into nanoparticles. The rapid quenching prevents large crystal regrowth.

  • Purification:

    • Filter the suspension through a 0.2 µm PTFE membrane or centrifuge at 12,000 rpm for 20 mins.

    • Wash the pellet 3x with deionized water to remove residual acid and excess surfactant.

    • Validation: Check pH of supernatant; it must be neutral.

  • Dispersion:

    • Resuspend the pellet in DI water or buffer using probe sonication (20% amplitude, 5 mins).

Protocol B: Surface Functionalization for Bio-Applications (PEGylation)

Best for: Drug delivery systems and Photothermal Therapy (PTT) agents.

Reagents:

  • VB16 Nanoparticles (from Protocol A)

  • mPEG-SH or Amphiphilic Polymer (e.g., DSPE-PEG2000)

Methodology:

  • Encapsulation: Since VB16 has no easy reactive handles, use physical adsorption .

  • Mix VB16 nanoparticle suspension (1 mg/mL) with DSPE-PEG2000 (2 mg/mL).

  • Sonicate for 30 minutes at room temperature. The hydrophobic tails of the lipid-PEG will anchor onto the hydrophobic VB16 surface.

  • Dialyze (MWCO 10kDa) against water for 24 hours to remove free polymer.

Visualization: Synthesis Workflow

The following diagram illustrates the Acid Pasting mechanism, highlighting the critical transition from bulk crystal to stable nanoparticle.

VB16_Synthesis Bulk Bulk Vat Black 16 (Insoluble Crystal) Acid Acid Solution (H2SO4 Solubilization) Bulk->Acid Protonation (Disrupts pi-stacking) Nucleation Rapid Nucleation (Ice Water Quench) Acid->Nucleation Reprecipitation (Solvent Shift) Stabilization Steric Stabilization (Surfactant/PEG) Nucleation->Stabilization Adsorption Final Stable VB16 Nanoparticle Stabilization->Final Sonication

Caption: Figure 1.[1] Acid Pasting Synthesis Pathway. Solubilization in acid breaks crystal lattice; rapid quenching reforms particles at nanoscale.

Characterization & Validation

To ensure scientific integrity, every batch must be validated against these parameters.

TechniqueMetricAcceptance CriteriaPurpose
DLS (Dynamic Light Scattering) Hydrodynamic Diameter50 – 150 nmDetermines size suitability for cellular uptake or ink stability.
Zeta Potential Surface Charge> ±30 mVIndicates colloidal stability (resistance to aggregation).
UV-Vis Spectroscopy AbsorbanceBroad peak 400–800 nmConfirms "Black" character and concentration.
TEM (Transmission Electron Microscopy) MorphologySpherical/Rod-likeVisual confirmation of non-aggregated state.

Applications

A. Electronic Paper (Electrophoretic Displays)

Vat Black 16 is a prime candidate for the "Black" particles in E-Paper due to its high optical density.

  • Mechanism: VB16 nanoparticles are charged (via surfactant, e.g., negative with SDS) and suspended in a dielectric fluid. When an electric field is applied, they migrate to the top electrode (pixel turns black).

  • Advantage: Unlike Carbon Black, VB16 is non-conductive, preventing short circuits in the display matrix.

B. Biomedical: Photothermal Therapy (PTT)

Emerging Application for Drug Development. Violanthrone derivatives have high absorption in the Near-Infrared (NIR) window.

  • Mechanism: Upon irradiation with an NIR laser (e.g., 808 nm), VB16 nanoparticles convert photon energy into vibrational heat (non-radiative decay).

  • Therapeutic Utility: This localized hyperthermia (>42°C) can ablate tumor cells.

  • Protocol:

    • Inject PEGylated VB16 NPs (IV or intratumoral).

    • Wait for accumulation (EPR effect).

    • Irradiate with 808 nm laser (1 W/cm²) for 5 mins.

    • Monitor temp via thermal camera.

Troubleshooting & Critical Control Points

  • Issue: Particles re-aggregate after acid quenching.

    • Cause: Insufficient surfactant or slow mixing speed.

    • Fix: Increase stirring speed to >1000 RPM during the quench step; ensure water is ice-cold to freeze particle growth.

  • Issue: Low yield/Loss of material.

    • Cause: Incomplete precipitation.

    • Fix: Ensure the final pH is neutral; acid residues keep the dye partially soluble or unstable.

References

  • Chemical Identity & Properties: Vat Black 16 (C.I. 59855).[2][3][4] World Dye Variety. Link

  • Synthesis Methodology (Acid Pasting): Method for recrystalizing crude pigment particle by acid-pasting. Google Patents (KR101308538B1). Link

  • Biomedical Potential (Violanthrone Derivatives): A novel NIR violanthrone derivative with high electron-deficiency: Effect of fluorescence on dicyanomethylene substitution. Frontiers of Chemistry in China. Link

  • Nanoparticle Characterization: Nanoparticles: synthesis and applications. NIH / PubMed Central. Link

Sources

Application

Application Note: High-Stability Molecular Doping of Conductive Polymers using Vat Black 16 (Violanthrone)

Topic: Vat Black 16 as a Dopant in Conductive Polymers Content Type: Application Note & Protocol Guide Audience: Materials Scientists, Organic Electronics Researchers, and Process Engineers. Executive Summary This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Vat Black 16 as a Dopant in Conductive Polymers Content Type: Application Note & Protocol Guide Audience: Materials Scientists, Organic Electronics Researchers, and Process Engineers.

Executive Summary

This guide details the utilization of Vat Black 16 (Chemical Index: C.I. 59855; Chemical Name: Violanthrone) as a robust, non-volatile p-type molecular dopant for conjugated polymers such as Poly(3-hexylthiophene) (P3HT) and PEDOT. Unlike conventional small-molecule dopants (e.g., Iodine, F4TCNQ) which suffer from thermal diffusion and sublimation, Vat Black 16 offers exceptional thermal stability and morphological locking due to its extended polycyclic aromatic hydrocarbon (PAH) core.

This protocol focuses on the "Leuco-Infiltration" technique—a method leveraging the reversible redox chemistry of vat dyes to achieve deep molecular doping and supramolecular ordering within the polymer matrix.

Scientific Foundation & Mechanism

The Dopant: Vat Black 16 (Violanthrone)

Vat Black 16 is a derivative of Violanthrone , a nine-ring fused aromatic system containing two carbonyl (quinone) centers.

  • Electronic Nature: It functions as an electron acceptor (p-dopant) due to the high electron affinity of the quinone motifs.

  • Stability: The large

    
    -conjugated planar structure (
    
    
    
    width) promotes strong
    
    
    -
    
    
    stacking, preventing dopant migration—a common failure mode in organic electronics.
Doping Mechanism: Redox-Driven Charge Transfer

The doping process relies on the energy level alignment between the Highest Occupied Molecular Orbital (HOMO) of the conductive polymer (Donor) and the Lowest Unoccupied Molecular Orbital (LUMO) of Vat Black 16 (Acceptor).

  • Ground State Charge Transfer: Upon close

    
    -stacking, an electron transfers from the polymer backbone to the Violanthrone core.
    
  • Polaron Formation: This transfer creates a positive polaron (hole) on the polymer backbone, increasing conductivity.

  • Supramolecular Templating: The planar Vat Black 16 molecules intercalate between polymer chains, inducing planarization and enhancing inter-chain hole hopping mobility.

The "Leuco" Advantage

Vat Black 16 is insoluble in common organic solvents (chloroform, toluene). To process it, we utilize its Leuco form :

  • Pigment (Insoluble): Oxidized state (Quinone).

  • Leuco (Soluble): Reduced state (Hydroquinone salt), soluble in water/alkali.

  • Process: We infiltrate the polymer with the soluble Leuco form, then oxidize it in situ to reform the insoluble pigment, effectively "locking" the dopant inside the polymer matrix.

Visualization: Doping Pathway[1]

DopingMechanism cluster_0 Phase 1: Pre-Processing cluster_1 Phase 2: Infiltration cluster_2 Phase 3: Activation VB16 Vat Black 16 (Insoluble Pigment) Leuco Leuco-Vat Black 16 (Soluble Anion) VB16->Leuco Reduction (Na2S2O4 + NaOH) DopedState Infiltrated Matrix (Polymer + Leuco) Leuco->DopedState Diffusion into Polymer Matrix Polymer Pristine Polymer (e.g., P3HT Film) Polymer->DopedState Swelling CTComplex Charge Transfer Complex (Polymer(+) : VB16(-)) DopedState->CTComplex Oxidation (O2 or Acid) & Crystallization

Figure 1: The "Leuco-Infiltration" workflow transforming insoluble Vat Black 16 into a functional molecular dopant.

Experimental Protocol

Materials Required
ComponentSpecificationFunction
Vat Black 16 C.I. 59855 (Violanthrone)P-type Dopant / Acceptor
Conductive Polymer P3HT (RR > 95%) or PEDOT:PSSHost Matrix (Donor)
Reducing Agent Sodium Dithionite (

)
Reduces Pigment to Leuco form
Alkali Sodium Hydroxide (NaOH, 1M)Solubilizes Leuco form
Oxidant Hydrogen Peroxide (

) or Air
Re-oxidizes dopant
Solvent Deionized Water (degassed)Carrier solvent
Protocol A: Heterogeneous Film Doping (The "Vatting" Method)

Best for pre-cast films requiring high stability.

Step 1: Preparation of Leuco-Vat Stock Solution

  • Disperse 50 mg of Vat Black 16 powder in 20 mL of degassed water.

  • Add 2 mL of 1M NaOH.

  • Add 100 mg of Sodium Dithionite.

  • Heat to 50°C under

    
     atmosphere for 30 mins.
    
  • Observation: The black suspension should turn into a deep blue/purple clear solution (Leuco form).

Step 2: Film Preparation

  • Spin-coat P3HT (10 mg/mL in chlorobenzene) onto glass/ITO substrates (1000 rpm, 60s).

  • Anneal at 120°C for 10 mins to crystallize the polymer.

Step 3: Infiltration Doping

  • Immerse the P3HT film into the Leuco-Vat Stock Solution for 10–60 seconds.

    • Note: P3HT is hydrophobic; adding 10% isopropanol to the stock helps wetting.

  • Remove film and rinse immediately with deionized water.

Step 4: Oxidation & Activation

  • Expose the film to air for 1 hour OR dip in dilute

    
     (1%) for 10 seconds.
    
  • Mechanism: The Leuco dye oxidizes back to Vat Black 16 inside the polymer free volume.

  • Anneal at 80°C for 10 mins to remove moisture and promote

    
    -stacking.
    
Protocol B: Solution Blending (For Soluble Derivatives)

If using alkylated Violanthrone derivatives (soluble in organic solvents).

  • Dissolve P3HT in o-dichlorobenzene (o-DCB) at 20 mg/mL.

  • Dissolve Alkyl-Violanthrone in o-DCB at 5 mg/mL.

  • Blend solutions to achieve molar ratios (Dopant:Polymer) of 1:10 to 1:4.

  • Heat solution to 80°C for 1 hour to induce aggregation.

  • Spin coat warm solution.

Characterization & Validation

UV-Vis-NIR Spectroscopy

This is the primary validation method.

  • Pristine P3HT: Strong absorption at ~500–550 nm (

    
    -
    
    
    
    transition).
  • Doped P3HT:

    • Bleaching: Decrease in the 550 nm peak.

    • Polaron Bands: Emergence of new peaks in the NIR region (700–1000 nm and >1500 nm), indicating free charge carriers (polarons/bipolarons).

    • Vat Black 16 Signature: Distinct absorption bands of the pigment (often ~600 nm) may overlap, but NIR activity confirms doping.

Electrical Conductivity

Measure using a 4-point probe method.

  • Target: Conductivity should increase from

    
     S/cm (undoped) to 
    
    
    
    
    
    S/cm depending on doping efficiency.
Thermal Stability Test
  • Heat doped film to 150°C for 24 hours.

  • Monitor conductivity decay.

  • Success Criteria: Vat Black 16 doped films should retain >80% conductivity, whereas Iodine/F4TCNQ doped films typically lose >50% due to sublimation.

Electronic Band Structure Alignment

To ensure successful doping, the energy levels must align.

BandStructure cluster_polymer P3HT (Donor) cluster_dopant Vat Black 16 (Acceptor) LUMO_P LUMO: -3.0 eV HOMO_P HOMO: -4.9 eV LUMO_D LUMO: -4.8 to -5.0 eV (Active Level) HOMO_P->LUMO_D e- Transfer (Spontaneous) HOMO_D HOMO: -6.2 eV

Figure 2: Energy level diagram showing the thermodynamic driving force for electron transfer from P3HT HOMO to Vat Black 16 LUMO.

Troubleshooting

IssueProbable CauseCorrective Action
Low Conductivity Incomplete oxidation of Leuco form.Ensure full exposure to air/oxidant; increase post-anneal time.
Film Delamination Alkali damage to polymer.Use a lower concentration of NaOH or reduce immersion time.
Dopant Aggregation "Over-doping" (Phase separation).Reduce concentration of Vat Black 16 in the stock solution.
No NIR Absorption Energy mismatch or no CT.Verify the specific derivative of Vat Black 16; ensure P3HT is regioregular.

References

  • Vat Dyes as Semiconductors: Troshin, P. A., et al. (2020). "Vat dyes: promising biocompatible organic semiconductors for wearable electronics applications." Journal of Materials Chemistry C. Link

  • Violanthrone Charge Transport: Zhang, X., et al. (2011). "π-π Interaction among violanthrone molecules: observation, enhancement, and resulting charge transport properties." Langmuir. Link

  • Conductive Polymer Doping Mechanisms: Jacobs, I. E., & Moulé, A. J. (2017). "Controlling Molecular Doping in Organic Semiconductors." Advanced Materials. Link

  • Quinhydrone-like Polymer Doping: Guo, H., et al. (2025). "An Intrinsically Conductive Cross‐Conjugated Polymer with a Quinhydrone‐Like Donor–Acceptor Charge‐Transfer Network." Advanced Materials. Link

  • Vat Dye Chemistry: Christie, R. M. (2001). "Colour Chemistry." RSC Paperbacks. (Standard reference for Leuco-Vat mechanism).[1]

Sources

Method

Application Note: Vat Black 16 (Violanthrone) for Next-Gen Energy Storage

Executive Summary & Core Directive Vat Black 16 (Chemical Name: Violanthrone or Isoviolanthrone derivatives; C.I. 59855) represents a class of polycyclic aromatic hydrocarbon (PAH) carbonyls.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Vat Black 16 (Chemical Name: Violanthrone or Isoviolanthrone derivatives; C.I. 59855) represents a class of polycyclic aromatic hydrocarbon (PAH) carbonyls. While historically utilized as an industrial dye for cellulosics, its extended


-conjugated backbone and redox-active carbonyl (

) centers make it a high-potential candidate for organic electrode materials (OEMs) in Lithium-ion (LIB) and Sodium-ion (SIB) batteries.

Why Vat Black 16?

  • Sustainability: Free from critical heavy metals (Co, Ni).

  • Stability: The fused ring structure offers superior insolubility in organic electrolytes compared to smaller quinones, mitigating the "shuttle effect" (active material dissolution).

  • Versatility: Functions as both a high-capacity cathode (via carbonyl redox) and an artificial SEI precursor for Li-metal anodes.[1]

The Challenge: Commercial Vat Black 16 is engineered for dyeing, not electrochemistry. It typically contains dispersing agents (lignosulfonates), salts (


), and isomers that are detrimental to battery performance. This guide provides the mandatory purification and processing protocols required to convert commercial-grade dye into battery-grade active material. 

Material Science & Mechanism

Chemical Identity & Redox Mechanism

The energy storage capability of Vat Black 16 stems from the reversible enolization of its carbonyl groups. During discharge (lithiation), the carbonyl oxygens accept electrons and coordinate with


 ions.
  • Theoretical Capacity:

    
     (based on 2 
    
    
    
    transfer per molecule).
  • Voltage Plateau: Typically

    
     vs. 
    
    
    
    .

DOT Diagram 1: Redox Mechanism of Violanthrone (Vat Black 16)

RedoxMechanism StateA Vat Black 16 (Oxidized State) C=O Groups Process1 + 2Li+ + 2e- (Discharge) StateA->Process1 StateB Lithiated Enolate (Reduced State) C-O-Li Groups Process1->StateB Process2 - 2Li+ - 2e- (Charge) StateB->Process2 Process2->StateA

Figure 1: Reversible lithiation mechanism. The carbonyl groups act as redox centers while the aromatic core provides structural stability.

Protocol A: Purification of Commercial Vat Black 16

Critical Warning: Do NOT use raw commercial Vat Black 16 directly. The presence of ionic salts and surfactants will cause parasitic side reactions and electrolyte decomposition.

Reagents Required[2][3][4][5][6][7]
  • Raw Vat Black 16 (Commercial Grade)

  • Concentrated Sulfuric Acid (

    
    , 98%)
    
  • Deionized Water (DI

    
    )
    
  • Ethanol (Absolute)

  • Acetone

Step-by-Step Acid Pasting & Reprecipitation
  • Dissolution: Slowly add 5.0 g of raw Vat Black 16 powder into 100 mL of concentrated

    
     at room temperature.
    
    • Observation: The solution should turn a deep violet/purple color. This confirms the protonation of the violanthrone structure.

    • Note: Insoluble residue indicates inert fillers (carbon black or silica); filter these out using a glass frit if present.

  • Precipitation (Acid Pasting): Pour the purple acid solution dropwise into 1000 mL of ice-cold DI water under vigorous stirring.

    • Mechanism:[2][3][4][5] Rapid dilution causes the dye to crash out as extremely fine nanoparticles, maximizing surface area.

  • Washing: Filter the precipitate. Wash sequentially with:

    • DI Water (until pH is neutral, ~7.0).

    • Ethanol (to remove organic impurities).

    • Acetone (to remove moisture).

  • Drying: Dry the purified cake in a vacuum oven at 120°C for 12 hours .

  • Sublimation (Optional for High Purity): For fundamental studies, sublime the dried powder at 400°C under high vacuum (

    
     Torr) to obtain crystalline violanthrone.
    

Protocol B: Electrode Fabrication

Organic materials are electrically insulating. A conductive network is mandatory.

Formulation
ComponentWeight %FunctionRecommended Material
Active Material 60%Li-storagePurified Vat Black 16
Conductive Additive 30%Electron transportSuper P / CNTs (1:1 mix)
Binder 10%Mechanical integrityPVDF (Polyvinylidene fluoride)
Slurry Preparation Workflow
  • Dry Mixing: Pestle mix the Purified Vat Black 16 and Super P/CNTs for 15 minutes to ensure intimate contact.

  • Binder Dissolution: Dissolve PVDF in NMP (N-methyl-2-pyrrolidone) to create a 5% clear solution.

  • Dispersion: Add the dry powder mix to the binder solution.

  • Homogenization: Ball mill (zirconia balls) or planetary mix for 4 hours at 300 rpm.

    • Quality Check: The slurry must be glossy and smooth with no visible agglomerates.

  • Coating: Doctor blade coat onto Aluminum Foil (current collector).

    • Target Loading: 1.5 - 2.0 mg/cm².

  • Drying: Vacuum dry at 80°C for 12 hours.

Protocol C: Electrochemical Characterization

DOT Diagram 2: Experimental Workflow

Workflow Step1 Raw Material Purification (Acid Pasting) Step2 Structural Verification (FTIR: C=O peak @ 1640 cm-1) (XRD: Crystallinity) Step1->Step2 Step3 Electrode Fabrication (6:3:1 Ratio) Step2->Step3 Step4 Coin Cell Assembly (CR2032, Argon Glovebox) Step3->Step4 Step5 Testing (CV, Galvanostatic Cycling) Step4->Step5

Figure 2: From raw dye to battery data. Verification at Step 2 is crucial to ensure salts are removed.

Cell Assembly (CR2032 Type)
  • Anode: Lithium Metal Chip (15.6 mm diameter).

  • Separator: Glass Fiber (Whatman GF/D) or Celgard 2400.

    • Note: Glass fiber is preferred for organic cathodes to ensure good electrolyte wetting.

  • Electrolyte: 1.0 M

    
     in EC:DEC (1:1 v/v).
    
    • Additive: Add 5% FEC (Fluoroethylene carbonate) if cycling stability is poor.

Testing Parameters
  • Cyclic Voltammetry (CV):

    • Voltage Window: 1.5 V – 4.2 V vs.

      
      .
      
    • Scan Rate: 0.1 mV/s.

    • Expected Feature: Distinct redox pairs around 2.4 V (reduction) and 2.6 V (oxidation).

  • Galvanostatic Charge/Discharge (GCD):

    • Current Density: 0.1 C (approx. 10-15 mA/g) for formation cycles.

    • Cycling: 100 cycles at 0.5 C.

Advanced Application: Anode Protection (Artificial SEI)

Recent literature suggests Vat Black 16 (Violanthrone-79 derivatives) can serve as an electrolyte additive.

  • Protocol: Dissolve trace amounts (0.05 wt%) of purified Vat Black 16 into the ether-based electrolyte.

  • Mechanism: The molecule polymerizes/deposits on the Li-metal anode surface, forming a lithiophilic, conjugated layer that suppresses dendrite growth.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Capacity (<80 mAh/g) Impure material (dead mass)Repeat Acid Pasting; ensure salt removal.
Rapid Fading Active material dissolutionUse high-concentration electrolyte (HCE) or switch to ether-based electrolyte.
High Polarization Poor conductivityIncrease Carbon Black content to 40% or use CNTs.

References

  • Luo, J., et al. (2020). Bio-Inspired Stable Lithium-Metal Anodes by Co-depositing Lithium with a 2D Vermiculite Shuttle. Angewandte Chemie International Edition. Link (Discusses Violanthrone derivatives for SEI).

  • Yao, M., et al. (2014).[6][7] Indigo carmine: An organic crystal as a positive-electrode material for rechargeable sodium batteries.[7] Scientific Reports.[7] Link (Foundational protocol for vat dye electrodes).

  • Huang, Z. X., et al. (2014). Commercial Vat Dyes as Cathode Materials for Secondary Batteries. E-MRS Spring Meeting. Link (Direct reference to commercial vat dyes in batteries).

  • Romanenko, N. R., et al. (2024).[6][7] Coordination complexes of reduced organic dye isoviolanthrone with transition metals. Polyhedron. Link (Chemical structure and redox behavior).

  • Color Index International. C.I. Vat Black 16 (C.I. 59855) Technical Data. World Dye Variety. Link (Chemical properties and solubility data).

Sources

Application

Application Notes and Protocols for the Photocatalytic Degradation of Vat Black 16

Introduction: The Challenge of Vat Dyes and the Promise of Photocatalysis Vat dyes, such as Vat Black 16, are a class of water-insoluble dyes prized in the textile industry for their vibrant colors and exceptional fastne...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Vat Dyes and the Promise of Photocatalysis

Vat dyes, such as Vat Black 16, are a class of water-insoluble dyes prized in the textile industry for their vibrant colors and exceptional fastness.[1] However, their complex polycyclic aromatic structure, which imparts these desirable properties, also makes them highly resistant to conventional wastewater treatment methods.[2][3] The discharge of these dyes into aquatic ecosystems poses a significant environmental threat due to their persistence, potential toxicity, and the coloration of water bodies, which impedes light penetration and affects aquatic life.

Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis, have emerged as a promising and environmentally sustainable technology for the complete mineralization of recalcitrant organic pollutants like Vat Black 16.[4][5] This process utilizes a semiconductor photocatalyst, typically titanium dioxide (TiO₂) or zinc oxide (ZnO), which upon irradiation with light of sufficient energy, generates highly reactive oxygen species (ROS) that can break down the complex dye molecules into simpler, non-toxic compounds like CO₂, H₂O, and inorganic acids.[4][5][6]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the photocatalytic degradation of Vat Black 16. While direct literature on the photocatalytic degradation of Vat Black 16 is scarce, this guide synthesizes field-proven insights and protocols from studies on structurally similar anthraquinone and vat dyes, offering a robust starting point for your research.[2][7]

Underlying Principles: The Mechanism of Photocatalytic Degradation

The photocatalytic degradation of organic dyes is a complex process that occurs on the surface of a semiconductor catalyst.[6][8] The fundamental steps are as follows:

  • Photoexcitation: When a semiconductor photocatalyst is illuminated with photons of energy equal to or greater than its band gap, an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB), leaving behind a positive hole (h⁺) in the VB.[5]

  • Generation of Reactive Oxygen Species (ROS): The photogenerated electron-hole pairs are powerful redox agents. The holes in the VB can react with water molecules or hydroxide ions adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). Simultaneously, the electrons in the CB can reduce adsorbed molecular oxygen to superoxide radical anions (•O₂⁻), which can further react to form other ROS.[5]

  • Dye Degradation: The highly reactive ROS, particularly the hydroxyl radicals, are non-selective and powerful oxidizing agents that attack the adsorbed Vat Black 16 molecules. This leads to the cleavage of the chromophoric groups and the aromatic rings, progressively breaking down the complex dye structure into smaller, less harmful intermediates and ultimately to complete mineralization.[6][8]

The overall efficiency of this process is influenced by several key parameters, including the type and concentration of the photocatalyst, the initial dye concentration, the pH of the solution, the intensity of the light source, and the presence of electron acceptors.[8]

Experimental Protocols

This section details the step-by-step methodologies for conducting a comprehensive investigation into the photocatalytic degradation of Vat Black 16.

Materials and Reagents
  • Vat Black 16: Analytical grade.

  • Photocatalyst: Titanium dioxide (TiO₂, e.g., Degussa P25) or Zinc Oxide (ZnO) nanoparticles.

  • Deionized Water: For preparation of all solutions.

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH): For pH adjustment.

  • Hydrogen Peroxide (H₂O₂): As an electron acceptor (optional).

  • Methanol or Acetonitrile: HPLC grade for analytical measurements.

  • Glassware: Beakers, volumetric flasks, graduated cylinders, and a photoreactor vessel (quartz is recommended for UV transparency).

Protocol 1: Preparation of Vat Black 16 Stock Solution

Due to the insolubility of vat dyes in water, a stock solution must be prepared carefully.

  • Accurately weigh a specific amount of Vat Black 16 powder (e.g., 100 mg).

  • Dissolve the dye in a minimal amount of a suitable organic solvent where it has slight solubility, or follow a standard vatting process if applicable to your research goals. For analytical purposes, creating a stable dispersion in deionized water through ultrasonication might be sufficient.

  • Dilute the stock solution with deionized water to the desired final concentration for the experiments (e.g., 10-50 mg/L).

Protocol 2: Photocatalytic Degradation Experiment

This protocol outlines a typical batch photoreactor setup.

  • Reactor Setup: Place a known volume of the Vat Black 16 working solution (e.g., 100 mL) into the photoreactor vessel.

  • Catalyst Addition: Add the desired amount of the photocatalyst (e.g., 0.5 - 2.0 g/L of TiO₂ or ZnO) to the dye solution.[9]

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to allow the dye molecules to adsorb onto the surface of the photocatalyst and reach an adsorption-desorption equilibrium. This is a critical step to differentiate between removal by adsorption and photocatalytic degradation.[10]

  • Initial Sample: Take an initial sample (t=0) of the suspension. Centrifuge or filter the sample to remove the photocatalyst particles before analysis.

  • Initiate Photocatalysis: Turn on the light source (e.g., a UV lamp or a solar simulator). Ensure the reactor is continuously stirred to maintain a uniform suspension of the photocatalyst.

  • Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., every 15, 30, 60, 90, and 120 minutes).

  • Sample Preparation for Analysis: Immediately centrifuge or filter each aliquot to remove the photocatalyst and stop the photocatalytic reaction.

  • Analysis: Analyze the supernatant for the remaining Vat Black 16 concentration using a suitable analytical method, such as UV-Vis spectrophotometry.

Protocol 3: Analytical Monitoring of Degradation

The degradation of Vat Black 16 can be monitored by measuring the decrease in its characteristic absorbance peak over time.

  • UV-Vis Spectrophotometry:

    • Determine the maximum absorbance wavelength (λmax) of Vat Black 16 by scanning the initial dye solution over a range of wavelengths (e.g., 200-800 nm).[11]

    • Measure the absorbance of the collected samples at the determined λmax.

    • The degradation efficiency can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time 't'.

  • High-Performance Liquid Chromatography (HPLC):

    • For a more detailed analysis of the degradation kinetics and the identification of intermediate products, HPLC is the preferred method.[12]

    • Develop a suitable HPLC method with a C18 column and a mobile phase gradient of water and a polar organic solvent (e.g., acetonitrile or methanol).[13]

    • A Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used for detection and identification of the parent dye and its degradation byproducts.[12][13]

Data Presentation and Visualization

Table 1: Typical Experimental Parameters for Photocatalytic Degradation of Vat Dyes
ParameterRangeRationale
Photocatalyst TiO₂ (P25), ZnOHigh photocatalytic activity, photostability, and low cost.[2][7]
Catalyst Loading 0.5 - 2.5 g/LAn optimal loading exists; too high a concentration can lead to light scattering and reduced efficiency.[1][9]
Initial Dye Conc. 10 - 50 mg/LHigher concentrations can inhibit light penetration to the catalyst surface.[1][9]
pH 3 - 9pH affects the surface charge of the photocatalyst and the dye molecule, influencing adsorption and degradation rates.[8][11]
Light Source UV Lamp (e.g., 125W Mercury Lamp), Solar SimulatorThe light source must have energy greater than the bandgap of the photocatalyst.[4][11]
Electron Acceptor H₂O₂ (optional)Can enhance the degradation rate by trapping photogenerated electrons and generating more hydroxyl radicals.[7]
Diagrams

Photocatalytic_Degradation_Mechanism cluster_catalyst Photocatalyst Surface VB Valence Band (VB) CB Conduction Band (CB) VB->CB Photoexcitation h+ h⁺ e- e⁻ Photon Light (hν) Photon->VB E ≥ Band Gap O2 O₂ e-->O2 Reduction H2O H₂O h+->H2O Oxidation OH- OH⁻ h+->OH- Oxidation VB_16 Vat Black 16 h+->VB_16 Direct Oxidation O2_rad •O₂⁻ O2->O2_rad OH_rad •OH H2O->OH_rad OH-->OH_rad OH_rad->VB_16 Oxidation Degradation_Products Degradation Products (CO₂, H₂O, etc.) VB_16->Degradation_Products

Caption: General mechanism of photocatalytic degradation of Vat Black 16.

Experimental_Workflow Start Start: Prepare Vat Black 16 Solution Reactor Add Dye Solution and Photocatalyst to Reactor Start->Reactor Dark Stir in Dark (Adsorption-Desorption Equilibrium) Reactor->Dark Sample0 Take Initial Sample (t=0) Dark->Sample0 Light Turn on Light Source (UV/Solar) Sample0->Light Sampling Withdraw Samples at Regular Intervals Light->Sampling Sampling->Light Centrifuge Centrifuge/Filter to Remove Catalyst Sampling->Centrifuge Analysis Analyze Supernatant (UV-Vis/HPLC) Centrifuge->Analysis End End: Calculate Degradation Efficiency Analysis->End

Caption: Experimental workflow for photocatalytic degradation of Vat Black 16.

Trustworthiness and Self-Validation

To ensure the reliability and validity of your experimental results, the following control experiments are essential:

  • Photolysis Control: Irradiate a solution of Vat Black 16 without the photocatalyst to determine the extent of degradation due to the light source alone.

  • Adsorption Control: Stir a solution of Vat Black 16 with the photocatalyst in the dark for the entire duration of the experiment to quantify the amount of dye removed solely by adsorption.

  • Catalyst Blank: Analyze the supernatant of a suspension of the photocatalyst in deionized water under irradiation to ensure no interfering species are leached from the catalyst.

By comparing the results of the photocatalytic experiment with these controls, you can confidently attribute the observed degradation to the photocatalytic activity of the chosen material.

Conclusion and Future Outlook

The photocatalytic degradation of Vat Black 16 presents a viable and environmentally friendly approach to treating wastewater contaminated with this persistent dye. This guide provides a robust framework for initiating and conducting these investigations. Future research should focus on optimizing the photocatalytic process for Vat Black 16, exploring novel and modified photocatalysts with enhanced visible-light activity, and elucidating the detailed degradation pathway and toxicity of the intermediate products. Such studies will be instrumental in translating this promising technology from the laboratory to industrial-scale applications for a cleaner and more sustainable future.

References

  • Journal of Materials and Environmental Science. (2023). Photocatalytic Degradation and Kinetics of Dyes in Textile Effluent Using UV – TiO2-W System. [Link]

  • Natural Sciences Publishing. (2021). Photocatalytic Degradation of Dye Polluted Wastewater Using Titanium Dioxide. [Link]

  • ACS Publications. (n.d.). Photocatalytic Dye Degradation from Textile Wastewater: A Review. [Link]

  • SpringerLink. (2022). Photocatalytic degradation of Reactive Black dye using ZnO-CeO2 nanocomposites. [Link]

  • ResearchGate. (2025). Photocatalytic degradation of Methyl Violet with TiSiW12O40/TiO2. [Link]

  • MDPI. (n.d.). Photocatalytic Degradation of Textile Dyeing Wastewater Using Titanium Dioxide on a Fixed Substrate: Optimization of Process Parameters and Continuous Reactor Tests. [Link]

  • MDPI. (n.d.). Photocatalytic Degradation of Rhodamine B Dye in Aqueous Suspension by ZnO and M-ZnO (M = La3+, Ce3+, Pr3+ and Nd3+) Nanoparticles in the Presence of UV/H2O2. [Link]

  • MDPI. (n.d.). In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photocatalysts. [Link]

  • ResearchGate. (2025). Photocatalytic degradation of Vat Yellow 4 using UV/TiO2. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). A comparative study of the azo dye reactive black 5 degradation by UV/TiO2 and photo-fenton processes. [Link]

  • MDPI. (n.d.). Use of Titanium Dioxide Photocatalysis on the Remediation of Model Textile Wastewaters Containing Azo Dyes. [Link]

  • Polish Journal of Environmental Studies. (2022). Response Surface Optimization of Vat Blue 4 Degradation Process Using Pseudomonas aeruginosa WYT. [Link]

  • Scientific Research Publishing. (2019). Decomposition of Anthraquinone Vat Yellow 1 Using Zinc Oxide Photocatalyst. [Link]

  • ResearchGate. (2019). Photocatalytic degradation of disperse dye Violet-26 using TiO2 and ZnO nanomaterials and process variable optimization. [Link]

  • An-Najah National University. (n.d.). HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique. [Link]

  • MDPI. (n.d.). Comparative Study on UV Degradation of Black Chinese Lacquers with Different Additives. [Link]

  • ACS Publications. (2020). Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential. [Link]

  • CORE. (2026). degradation kinetics of textile azo dye reactive orange-16 by gamma irradiation. [Link]

  • RSC Publishing. (n.d.). Photocatalytic degradation of organic dyes under visible light irradiation by floral-like LaFeO3 nanostructures comprised of nanosheet petals. [Link]

  • SDC ColourClick. (n.d.). The thin layer chromatography of vat dyes. [Link]

  • MDPI. (n.d.). Photocatalytic Degradation of Textile Orange 16 Reactive Dye by ZnO Nanoparticles Synthesized via Green Route Using Punica Granatum Leaf Extract. [Link]

  • RSC Publishing. (2024). Industrial vat orange dyes for organic field effect transistors. [Link]

  • ResearchGate. (n.d.). Enhanced photocatalytic degradation of RO16 dye using Ag modified ZnO nanopowders prepared by the solvothermal method. [Link]

  • National Center for Biotechnology Information. (n.d.). Bacterial degradation of anthraquinone dyes. [Link]

  • MDPI. (2019). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. [Link]

  • ResearchGate. (2025). Thermal degradation of natural dyes and their analysis using HPLC-DAD-MS. [Link]

  • ResearchGate. (n.d.). Photocatalytic Degradation of an Anthraquinone Dye on Immobilized TiO2 Nanoparticles in a Rectangular Reactor: Destruction Pathway and Response Surface Approach. [Link]

  • YouTube. (2020). Photodegradation of MB by ZnO NPs. [Link]

  • Letters in Applied NanoBioScience. (2020). Photocatalytic Degradation of Dyes by TiO2 Process in Batch Photoreactor. [Link]

  • CSIR-NIScPR. (2023). Decolorization of anthraquinone-based dye (Vat Brown R) by Pseudomonas aeruginosa NCH - Optimization and kinetic study. [Link]

Sources

Method

Preparation of Vat Black 16 Dispersions for Enhanced Performance in Material Composites

Introduction: The Role of Vat Black 16 in Advanced Materials Vat Black 16, a violanthrone-based dye, is renowned for its exceptional color fastness and stability, properties that have cemented its use in the textile indu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Vat Black 16 in Advanced Materials

Vat Black 16, a violanthrone-based dye, is renowned for its exceptional color fastness and stability, properties that have cemented its use in the textile industry.[1][2] However, its robust chemical nature and inherent insolubility in water and common organic solvents also make it a prime candidate for imparting deep, durable coloration and specific functionalities to a variety of material composites.[3] The successful incorporation of Vat Black 16 into polymer matrices, such as epoxy resins, hinges on achieving a stable and uniform dispersion of the pigment particles. Poor dispersion can lead to agglomeration, resulting in inconsistent color, reduced mechanical strength, and diminished performance of the final composite material.

This comprehensive guide provides detailed application notes and protocols for the preparation of high-quality Vat Black 16 dispersions tailored for use in material composites. We will delve into the fundamental principles of pigment dispersion, explore various methodologies, and outline rigorous characterization techniques to ensure the development of stable and effective dispersions for your research and product development needs.

Core Principles of Vat Black 16 Dispersion

The process of dispersing an insoluble pigment like Vat Black 16 into a liquid medium, such as a polymer resin or its precursor, is a multi-step process governed by three critical stages:

  • Wetting: This initial stage involves the displacement of air from the surface of the pigment particles by the liquid medium.[4] Effective wetting is crucial and is often facilitated by the use of wetting agents or the dispersant itself, which reduce the interfacial tension between the solid pigment and the liquid matrix.

  • De-agglomeration: Vat Black 16, in its dry powder form, exists as agglomerates and aggregates of primary particles.[4] To achieve optimal color strength and performance, these clusters must be broken down into smaller, ideally primary, particles.[5] This is typically accomplished through the application of high mechanical energy using techniques such as high-speed mixing or milling.[4][6]

  • Stabilization: Once the pigment particles are de-agglomerated, they must be prevented from re-agglomerating.[4] This is achieved by introducing a stabilizing mechanism, which can be either steric or electrostatic. Polymeric dispersants are particularly effective, as they possess anchoring groups that adsorb onto the pigment surface and polymeric chains that extend into the medium, creating a steric barrier that prevents particles from approaching each other.[7]

Dispersion_Process cluster_0 Dispersion Workflow Agglomerates Agglomerates Wetting Wetting Agglomerates->Wetting Addition of Liquid Medium De-agglomeration De-agglomeration Wetting->De-agglomeration High-Energy Input (Milling/Sonication) Stabilization Stabilization De-agglomeration->Stabilization Adsorption of Dispersant Stable_Dispersion Stable_Dispersion Stabilization->Stable_Dispersion Steric/Electrostatic Repulsion

Caption: A schematic overview of the key stages in the pigment dispersion process.

Selection of Dispersion Components

The choice of solvent and dispersant is critical for preparing stable Vat Black 16 dispersions.

Solvent/Matrix Selection

The dispersion medium should be compatible with the final composite matrix. For epoxy-based composites, a low-viscosity epoxy resin or a reactive diluent can be an excellent choice as the dispersion medium, as it becomes an integral part of the final cured product.[8][9]

Dispersant Selection for Non-Aqueous Systems

For non-aqueous systems, polymeric dispersants are highly effective. These molecules are designed with two key components:

  • Anchor Groups: These functional groups have a strong affinity for the pigment surface. For organic pigments like Vat Black 16, which has an aromatic structure, dispersants with aromatic anchor groups are particularly effective, adsorbing onto the surface via van der Waals forces.[7]

  • Polymeric Chains: These chains are soluble in the surrounding medium and extend from the pigment surface, creating a steric barrier that prevents re-agglomeration.[7]

Table 1: Recommended Dispersant Chemistries for Vat Black 16 in Non-Aqueous Media

Dispersant TypeAnchoring MechanismStabilizing Chain CompatibilityKey Advantages
Polyurethane-based Urethane and aromatic functionalitiesPolyester, polyether, acrylicExcellent for a wide range of organic pigments, providing good stability and color development.[10]
Polyacrylate-based Carboxylic or amine functional groupsAcrylic or polyether chainsEffective for a variety of pigments and can be tailored for specific solvent systems.[1]
Polyester-based Carboxylic acid or hydroxyl groupsPolyester chainsGood compatibility with polyester and epoxy resins.

Protocols for the Preparation of Vat Black 16 Dispersions

The following protocols provide a starting point for developing a robust dispersion process. Optimization will be necessary based on the specific composite matrix and desired final properties.

Protocol 1: High-Speed Disperser (HSD) Method

This method is suitable for initial wetting and de-agglomeration of larger particles.

Materials and Equipment:

  • Vat Black 16 powder

  • Selected polymeric dispersant

  • Low-viscosity epoxy resin or compatible solvent

  • High-speed disperser with a Cowles blade

  • Beaker or appropriate mixing vessel

  • Analytical balance

Procedure:

  • Preparation of the Liquid Phase: In the mixing vessel, combine the low-viscosity epoxy resin (or solvent) and the calculated amount of polymeric dispersant. The dispersant loading is typically calculated based on the pigment's surface area and is often in the range of 2-10% of the pigment weight.

  • Initial Mixing: Begin stirring the liquid phase at a low speed (e.g., 500 rpm) to ensure the dispersant is fully dissolved.

  • Pigment Addition: Gradually add the Vat Black 16 powder to the vortex of the stirred liquid. Avoid dumping the powder all at once to prevent clumping.

  • High-Speed Dispersion: Once all the pigment is added, increase the speed of the disperser to create a "doughnut" flow pattern, where the vortex reaches about two-thirds of the way to the blade. A typical blade tip speed for efficient dispersion is 18-25 m/s.

  • Dispersion Time: Continue dispersing for 20-30 minutes. Monitor the temperature of the dispersion, as excessive heat can be generated. If necessary, use a cooling water bath.

  • Initial Quality Check: After dispersion, visually inspect the mixture for any large, undispersed particles. A simple drawdown on a glass slide can be effective for this initial assessment.

Protocol 2: High-Energy Bead Milling

For applications requiring a very fine and narrow particle size distribution, high-energy bead milling is recommended.[4][11] This process is typically performed after an initial pre-dispersion step using an HSD.

Materials and Equipment:

  • Pre-dispersed Vat Black 16 mixture from Protocol 1

  • Laboratory-scale bead mill

  • Grinding media (e.g., yttria-stabilized zirconia beads, 0.5-1.0 mm in diameter)

  • Collection vessel

Procedure:

  • Mill Preparation: Charge the bead mill with the grinding media, typically to about 70-80% of the mill chamber volume.

  • Loading the Pre-dispersion: Introduce the pre-dispersed Vat Black 16 mixture into the mill.

  • Milling Parameters: Set the appropriate milling parameters. The agitator tip speed is a critical parameter and is typically in the range of 8-15 m/s.

  • Milling Process: Start the mill and monitor the process. The residence time in the mill will depend on the desired final particle size and the efficiency of the mill. This can range from 30 minutes to several hours.

  • Sample Collection: Periodically take small samples to analyze the particle size distribution.

  • Completion and Collection: Once the desired particle size is achieved, stop the mill and collect the final dispersion.

Milling_Process cluster_1 High-Energy Bead Milling Workflow Pre-dispersion Pre-dispersion Bead_Mill Bead_Mill Pre-dispersion->Bead_Mill Loading Particle_Size_Analysis Particle_Size_Analysis Bead_Mill->Particle_Size_Analysis Sampling Particle_Size_Analysis->Bead_Mill Continue Milling (if needed) Final_Dispersion Final_Dispersion Particle_Size_Analysis->Final_Dispersion Target Size Achieved

Caption: A flowchart illustrating the iterative process of bead milling and particle size analysis.

Characterization and Quality Control of Vat Black 16 Dispersions

A self-validating protocol requires rigorous characterization to ensure the quality and stability of the prepared dispersion.

Particle Size Analysis

The particle size distribution is a critical indicator of dispersion quality.[12][13]

  • Laser Diffraction: This technique is suitable for measuring particle sizes from the nanometer to the millimeter range and provides a volume-based distribution.[14]

  • Dynamic Light Scattering (DLS): DLS is ideal for measuring particles in the sub-micron range and provides an intensity-based distribution.[15][16]

Table 2: Target Particle Size Distribution for Vat Black 16 Dispersions

ParameterTarget ValueSignificance
Mean Particle Size (d50) < 1 µmEnsures good color strength and minimal impact on the mechanical properties of the composite.
Top Cut (d99) < 5 µmThe absence of large particles prevents surface defects and stress concentrations in the final composite.
Polydispersity Index (PDI) < 0.5 (for DLS)A lower PDI indicates a more uniform and stable dispersion.
Rheological Measurements

The viscosity and flow behavior of the dispersion are crucial for its processability and stability.[3][17]

  • Viscosity Profiling: Measuring viscosity at different shear rates can reveal whether the dispersion is Newtonian, shear-thinning, or shear-thickening. A shear-thinning behavior is often desirable for ease of mixing and application.

  • Storage and Loss Moduli (G' and G"): These parameters, obtained from oscillatory rheology, can provide insights into the internal structure of the dispersion and its stability against settling.[18]

Zeta Potential

For dispersions in polar media, zeta potential is a measure of the electrostatic repulsion between particles and is a key indicator of stability.[2][19] In non-aqueous systems with low polarity, its measurement can be more complex but can still provide valuable information about the surface charge of the particles.[20][21] A zeta potential with a magnitude greater than 30 mV generally indicates good stability.[2]

Safety Precautions

When working with Vat Black 16 powder and dispersion equipment, it is essential to follow standard laboratory safety procedures.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the fine powder in a well-ventilated area or a fume hood to avoid inhalation.[22]

  • Be aware of the potential hazards associated with the solvents and resins used in the dispersion.

  • Follow the safety guidelines for operating high-speed and high-energy equipment.

Conclusion

The successful preparation of Vat Black 16 dispersions for material composites is a systematic process that requires careful selection of components, a well-controlled dispersion method, and thorough characterization. By following the principles and protocols outlined in this guide, researchers and scientists can develop stable, high-quality dispersions that will unlock the full potential of Vat Black 16 in advanced material applications. The causality behind each experimental choice, from dispersant selection to the parameters of high-energy milling, is rooted in the fundamental principles of colloid and surface science, ensuring a robust and reproducible outcome.

References

  • Evonik. (n.d.). WHITE PAPER: The science behind dispersing pigments and fillers. Evonik. [Link]

  • Evonik. (2020, May 11). Formulating pigment concentrates for architectural coatings. YouTube. [Link]

  • Asada, M., et al. (2013). Aqueous dispersing mechanism study of nonionic polymeric dispersant for organic pigments. Journal of Applied Polymer Science, 127(5), 3753-3761.
  • Borregaard. (2022, October 28). The Best Borchi® Brand Wetting & Dispersing Agents for Various Pigment Types. Borregaard. [Link]

  • Anchawale, S., Rao, M. P., & Nerkar, Y. (2020). Standardizing milling process parameters for the narrowest pigment particle size distribution with optimum energy consumption. Journal of Print and Media Technology Research, 9(4), 217-227.
  • The American Coatings Association. (n.d.). The Science Behind Pigment Dispersion: Understanding the Mechanism. American Coatings Association. [Link]

  • World dye variety. (2012, August 23). Vat Black 16. World dye variety. [Link]

  • Google Patents. (n.d.). US7488767B1 - Pigment dispersant system and method for pigment grinding.
  • AOC. (n.d.). Innovative Epoxy Solutions for Diverse Applications. AOC. [Link]

  • Hockmeyer. (2023, September 20). How Proper Milling Techniques Increase Pigment Yield. Hockmeyer. [Link]

  • Clariant. (2023, March 2). A Universal Dispersing Agent for All Kinds of Pigment Preparations. PCI Magazine. [Link]

  • Meadows, J. (n.d.). Evaluating Pigment Dispersion Quality through Dynamic Oscillation Analysis. RadTech. [Link]

  • AOC. (2024, August 31). Dispersants and Wetting Agents for Epoxy Resins - Session 37. YouTube. [Link]

  • U.S. Army Research Laboratory. (1993). Laser Scattering Particle Size Distribution Analyses of Pigments. Defense Technical Information Center. [Link]

  • Orel, B., et al. (2003). The Influence of Pigments on Rheological Properties and Spectral Selectivity of Solar Paints. Acta Chimica Slovenica, 50(4), 773-786.
  • American Coatings Association. (2001). Comparison of Methods to Assess Pigment Dispersion. American Coatings Association. [Link]

  • The Shepherd Color Company. (n.d.). Zeta Potential, Isoelectric Point and Pigment Dispersion Stability. The Shepherd Color Company. [Link]

  • Separation Science. (2025, August 8). Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows. Separation Science. [Link]

  • Making.com. (n.d.). Pigment Milling Equipment. Making.com. [Link]

  • Vibrantz. (n.d.). Pigment Dispersions for Epoxy Coatings Chroma-Chem® EDC. Vibrantz. [Link]

  • MDPI. (2021). The Effect of Inorganic Pigments on the Rheological Properties of the Color Masterbatches from Polylactic Acid. Polymers, 13(16), 2678.
  • Microtrac. (n.d.). Particle size and zeta potential measurement of ink samples with the Nanotrac series at high and low concentration. Microtrac. [Link]

  • ispigment.com. (2024, October 16). How to quickly determine the dispersion performance of pigments?. ispigment.com. [Link]

  • UL Prospector. (2022, March 9). Optical Properties of Pigments: Absorption and Scattering. UL Prospector. [Link]

  • American Coatings Association. (2021, October). Additives-Rheology-of-Paints-and-Coatings. American Coatings Association. [Link]

  • Otsuka Electronics. (n.d.). Zeta potential measurement in non-aqueous solvent Application. Otsuka Electronics. [Link]

  • Rucca. (2022, April 20). How to choose grinding equipment in pigment production?. Rucca. [Link]

  • National Institutes of Health. (2021). Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. Polymers, 13(17), 2889.
  • PCI Magazine. (2010, April 1). Paint Formulations and the Need for Zeta Potential. PCI Magazine. [Link]

Sources

Application

Application Note: Trace Analysis of Vat Black 16 (Violanthrone Derivative) in Environmental Matrices

Executive Summary & Scope Vat Black 16 (C.I. 59855) is a complex polycyclic aromatic ketone, structurally derived from violanthrone.[1][2] Unlike acid or reactive dyes, it is characterized by extreme insolubility in wate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Vat Black 16 (C.I. 59855) is a complex polycyclic aromatic ketone, structurally derived from violanthrone.[1][2] Unlike acid or reactive dyes, it is characterized by extreme insolubility in water and most organic solvents, posing a unique challenge for environmental monitoring. In aquatic systems, it exists primarily as suspended particulates or adsorbed to sediment, acting as a persistent sink.

This guide provides a rigorous analytical workflow for researchers and drug development professionals—who may be adapting these protocols for ADME-like environmental fate studies. The methodology shifts from standard liquid-liquid extraction to Solvent-Assisted Solid Phase Extraction (SA-SPE) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using an APCI source to ensure ionization of the non-polar core.

Chemical Profile & Analytical Challenges

PropertySpecificationAnalytical Implication
CAS Number 1328-19-4Primary identifier for regulatory screening.
Structure Violanthrone derivative (Polycyclic Aromatic)High hydrophobicity (LogP > 6); requires non-polar retention mechanisms.
Solubility Insoluble in H₂O, EtOH; Soluble in warm Pyridine, NMP, DMSOStandard aqueous injection is impossible; requires solvent exchange or high-organic mobile phases.
Reactivity Reduces to soluble leuco-form (alkaline dithionite)Critical: Do NOT use reductive extraction for quantification as it alters the oxidation state and mass spectrum.

Workflow Visualization

The following diagram outlines the critical decision matrix for sample preparation based on the matrix type (Aqueous vs. Solid).

G Start Environmental Sample Water Aqueous Sample (River/Effluent) Start->Water Sediment Solid Sample (Sediment/Soil) Start->Sediment Filter Vacuum Filtration (0.45 µm PTFE) Water->Filter Filtrate Filtrate (Discard) Filter->Filtrate Retentate Retentate (Particulates on Filter) Filter->Retentate Extract Ultrasonic Extraction Solvent: DMSO:NMP (1:1) Retentate->Extract Dry Lyophilization & Homogenization Sediment->Dry Dry->Extract Centrifuge Centrifugation (10,000 x g, 10 min) Extract->Centrifuge Dilute Dilution (1:10) with MeOH/Water (50:50) Centrifuge->Dilute Analysis LC-MS/MS (APCI+) Dilute->Analysis

Figure 1: Decision tree for isolating insoluble Vat Black 16 particulates from environmental matrices.

Detailed Experimental Protocols

Protocol A: Sample Preparation

Rationale: Since Vat Black 16 is insoluble in water, it will not be found dissolved in the filtrate. It must be captured as a particulate. Strong dipolar aprotic solvents (DMSO/NMP) are required to solubilize the dye from the filter or sediment matrix without chemical reduction.

Reagents:
  • Extraction Solvent: Dimethyl Sulfoxide (DMSO) and N-Methyl-2-pyrrolidone (NMP), LC-MS Grade.

  • Diluent: Methanol (MeOH) / Water (50:50 v/v).

Step-by-Step:
  • Filtration (Water Samples): Pass 1.0 L of water sample through a 0.45 µm PTFE membrane. Discard the water; the analyte is on the filter.

  • Drying (Sediment Samples): Lyophilize 5.0 g of wet sediment. Grind to a fine powder.

  • Extraction:

    • Place the PTFE filter or 1.0 g of sediment into a 50 mL centrifuge tube.

    • Add 10 mL of DMSO:NMP (1:1 v/v) .

    • Sonication: Sonicate at 40°C for 30 minutes. (Heat assists in solubilizing the violanthrone core).

  • Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet matrix debris.

  • Solvent Exchange (Critical):

    • Take 100 µL of the supernatant.

    • Dilute with 900 µL of MeOH . Note: Do not use pure water as diluent, or the dye will reprecipitate immediately.

    • Vortex and transfer to an amber HPLC vial.

Protocol B: LC-MS/MS Instrumentation

Rationale: The highly conjugated system of Vat Black 16 ionizes poorly in standard Electrospray Ionization (ESI) due to lack of polar functional groups. Atmospheric Pressure Chemical Ionization (APCI) is preferred for PAHs and vat dyes.

Chromatographic Conditions:
  • Column: Phenyl-Hexyl or C18 (e.g., Phenomenex Kinetex 2.6 µm), 100 x 2.1 mm. The Phenyl-Hexyl phase provides superior selectivity for aromatic dyes via pi-pi interactions.

  • Mobile Phase A: 5 mM Ammonium Formate in Water (promotes ionization).

  • Mobile Phase B: Acetonitrile:Methanol (50:50).

  • Gradient:

    • 0-1 min: 50% B

    • 1-6 min: Ramp to 95% B

    • 6-8 min: Hold 95% B (Elution of Vat Black 16)

    • 8.1 min: Re-equilibrate.

Mass Spectrometry Parameters (APCI+):
  • Source: APCI, Positive Mode.

  • Corona Current: 4.0 µA.

  • Source Temp: 450°C (High heat needed to volatilize the heavy dye).

  • Target Ions (Based on MW ~486.5):

    • Precursor: 487.5 [M+H]⁺

    • Quantifier Transition: 487.5 → 459.5 (Loss of CO)

    • Qualifier Transition: 487.5 → 431.5 (Loss of 2xCO)

Method Validation & Quality Control (Self-Validating System)

To ensure the trustworthiness of the data, the following controls must be embedded in every batch.

Control TypeProcedureAcceptance Criteria
Method Blank Extract a clean PTFE filter with DMSO:NMP.Signal < 10% of LOQ.[3]
Matrix Spike Spike sediment with pure Vat Black 16 (dissolved in DMSO) prior to extraction.Recovery: 70–120%.[3]
Surrogate Standard Add Vat Blue 20 (structurally similar) to samples before extraction.Recovery: 80–120%.[3]
Linearity Calibration curve (10–1000 ng/mL) in MeOH:DMSO (9:1).R² > 0.[3]99.
Troubleshooting "Ghost" Peaks

Vat dyes are notorious for "carryover" in HPLC systems due to adsorption on plastic tubing.

  • Solution: Use PEEK or Stainless Steel tubing. Include a "needle wash" step with 100% DMSO between injections.

Advanced Direct Analysis (Alternative)

For "drug development" labs equipped with high-end imaging mass spectrometry, MALDI-TOF offers a solvent-free alternative.

  • Technique: Cut a section of the PTFE filter containing the particulate.

  • Matrix: DHB (2,5-Dihydroxybenzoic acid) or DCTB (trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile).

  • Benefit: Avoids the solubility issues entirely; detects the intact molecular ion directly from the solid state [1].

References

  • American Chemical Society (ACS). (2025).[4] Direct Detection of Textile Dyes in Environmental Samples by LDI and MALDI FT-ICR MS. Retrieved from [Link] (Proxy link based on search context 1.8).

  • MDPI. (2025). Historical Textile Dye Analysis Using DESI-MS. Retrieved from [Link] (Contextual grounding for solvent selection in MS).

  • Textile Learner. (2021). Vat Dyeing Process: Pretreatment, Recipe & Precautions. Retrieved from [Link] (Grounding for chemical properties/solubility).

  • National Institutes of Health (NIH). (2022). Quantification of twenty pharmacologically active dyes in water samples using UPLC-MS/MS. Retrieved from [Link] (Methodological basis for LC-MS parameters).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Solubilization &amp; Aggregation Control for Vat Black 16 (Violanthrone)

Content Type: Technical Support Guide & Troubleshooting FAQ Audience: Researchers, Formulation Scientists, and Analytical Chemists Topic: Preventing Aggregation of Vat Black 16 (Violanthrone) in Solution[1] Core Directiv...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support Guide & Troubleshooting FAQ Audience: Researchers, Formulation Scientists, and Analytical Chemists Topic: Preventing Aggregation of Vat Black 16 (Violanthrone) in Solution[1]

Core Directive & Scientific Context

Vat Black 16 (C.I. 59855, CAS 1328-19-4), chemically known as Violanthrone , is a large polycyclic aromatic hydrocarbon (PAH).[1][2] In drug development and biomedical research, it is frequently used as a model hydrophobic compound to test drug delivery systems (e.g., nanocarriers) or as a standard in forensic and environmental analysis.[1]

The Aggregation Challenge: Pi-Pi Stacking

The primary technical challenge with Vat Black 16 is its planar, nine-ring aromatic structure. These molecules exhibit extreme intermolecular


-

stacking
, causing them to aggregate into insoluble "brick dust" particles in aqueous media and most common organic solvents (methanol, acetonitrile).[1]

Key Solubilization Strategies: To prevent aggregation, you must disrupt these


-

interactions using one of three mechanisms:
  • Solvent Intercalation: Using high-boiling, polar aprotic solvents (e.g., NMP, Pyridine).[1]

  • Chemical Reduction ("Vatting"): Temporarily converting the ketone groups to soluble enolates (Leuco form).[1]

  • Steric Stabilization: Using surfactants (e.g., SDS) to form colloidal nanodispersions.[1]

Decision Matrix: Selecting the Right Solubilization Method

Use the table below to determine the correct protocol for your specific application.

Application ContextRecommended MethodKey ReagentsStability
Analytical Standards (HPLC, UV-Vis)Organic Solvation NMP, Dichlorobenzene, PyridineHigh (if kept dry)
Bio-Assays / Cell Culture Nanodispersion SDS, Tween-80, Pluronic F-127Moderate (Colloidal)
Surface Modification / Dyeing Reductive Dissolution (Vatting) NaOH, Sodium DithioniteLow (Re-oxidizes rapidly)
Organic Electronics / Films Mixed Solvent Annealing Chloroform + Hexane (controlled aggregation)Variable

Detailed Experimental Protocols

Protocol A: Preparation of Stable Organic Stock Solution (Analytical)

Best for: HPLC standards, quantification, and initial stock preparation.[1]

Causality: Standard solvents like DMSO often fail to fully solvate the core of large PAHs, leading to "invisible" micro-aggregates that skew concentration data.[1] N-Methyl-2-pyrrolidone (NMP) or o-Dichlorobenzene (o-DCB) are required to fully intercalate the aromatic sheets.[1]

  • Weighing: Weigh 1–5 mg of Vat Black 16 into a glass vial. Note: Avoid plastic weigh boats as static charge can cause loss of the light powder.

  • Solvent Addition: Add NMP (N-Methyl-2-pyrrolidone) to achieve a target concentration of 0.5–1.0 mg/mL.[1]

    • Alternative: Use Pyridine if fluorescence detection is required (Pyridine enhances fluorescence, though it is toxic).[1]

  • Thermal Disaggregation: Heat the sealed vial to 60–80°C for 30 minutes with varying vortex agitation.

    • Why: Heat provides the kinetic energy to overcome the lattice energy of the solid aggregates.

  • Sonication: Sonicate in a bath sonicator for 15 minutes while warm.

  • Filtration (Critical): Filter through a 0.2 µm PTFE syringe filter .

    • Validation: Measure UV-Vis absorbance.[1] If the spectrum shows a broad, featureless tail (scattering) rather than distinct peaks, aggregation persists.[1]

Protocol B: Aqueous "Leuco" Solubilization (The Vatting Process)

Best for: Applications requiring true aqueous solubility without organic solvents, provided high pH is tolerable.[1]

Mechanism: Sodium dithionite reduces the insoluble quinone (C=O) to the soluble hydroquinone salt (C-ONa). This disrupts planarity and introduces charge repulsion.[1]

  • Paste Formation: Mix 10 mg Vat Black 16 with 100 µL of ethanol or a surfactant (e.g., Turkey Red Oil) to wet the powder.[1]

  • Alkaline Base: Add 10 mL of 0.1 M NaOH (pH > 12 is essential).

  • Reduction: Add 50–100 mg of Sodium Dithionite (Na₂S₂O₄) .

  • Incubation: Heat to 50–60°C for 15–20 minutes.

    • Visual Check: The solution should change color (often from black suspension to deep blue/purple or reddish-brown clear solution).[1]

  • Stabilization: Maintain an excess of dithionite to prevent re-oxidation (precipitation) back to Vat Black 16.[1]

Protocol C: Surfactant-Stabilized Nanodispersion

Best for: Drug delivery models, toxicity studies, and biological environments where high pH is toxic.[1]

  • Solvent Phase: Dissolve Vat Black 16 in a minimal volume of Chloroform or THF (e.g., 2 mg in 100 µL).[1]

  • Aqueous Phase: Prepare a 1% (w/v) SDS (Sodium Dodecyl Sulfate) or Pluronic F-127 solution in water.[1]

  • Emulsification: Inject the organic phase into the aqueous phase under high-speed stirring.

  • Sonication: Use a probe sonicator (20% amplitude, 1 min pulse/1 min rest) for 10 minutes to form a miniemulsion.

  • Solvent Evaporation: Stir the emulsion open to air (or under vacuum) for 4–6 hours to evaporate the chloroform.

    • Result: A stable aqueous dispersion of hydrophobic nanoparticles, stabilized by the surfactant shell.[1]

Troubleshooting Guide (Q&A)

Q1: My stock solution in DMSO precipitates immediately upon adding to aqueous buffer. How do I prevent this?

Diagnosis: This is "solvent shock."[1] The rapid change in polarity forces the hydrophobic dye to crash out before it can disperse. Solution:

  • Switch from DMSO to NMP for the stock (better solubility).

  • Pre-dilute your stock into an intermediate solution containing 50% buffer and 50% solubilizer (e.g., PEG-400 or Tween-80) before the final dilution. [1] 3. Ensure the final aqueous buffer contains at least 0.1% surfactant (Tween-20 or SDS) to catch the molecules as they enter the water.

Q2: I see distinct particles in my HPLC chromatogram or "ghost peaks."

Diagnosis: The dye is aggregating in the HPLC lines or adsorbing to the column stationary phase. Solution:

  • Mobile Phase: Ensure your mobile phase contains a "sweeper" solvent.[1] Use THF (Tetrahydrofuran) or Acetonitrile/NMP mixtures rather than pure Methanol/Water. [1] * Column: Use a column designed for PAHs (e.g., C18-PAH specialized columns) with high carbon loading. [1] * Sample Diluent: Dissolve the sample in the mobile phase starting composition, not a stronger solvent, to prevent precipitation at the injection head.[1]

Q3: The UV-Vis absorbance readings are fluctuating and not reproducible.

Diagnosis: You are likely measuring light scattering from micro-precipitates, not true absorbance. Solution:

  • Check the baseline.[1][3] If absorbance at 800-1000 nm (where the dye shouldn't absorb) is non-zero, you have scattering. [1] * Centrifuge the sample at 10,000 x g for 5 minutes. If a pellet forms, your "solution" was a suspension.[1] Switch to Protocol B (Leuco) or Protocol C (Nano) .[1]

Q4: Can I use Vat Black 16 for live-cell imaging?

Diagnosis: The native dye is non-fluorescent in water (due to aggregation quenching). Solution: Yes, but only if encapsulated.

  • Use Protocol C to create surfactant-stabilized nanoparticles. [1] * Alternatively, dissolve in Pyridine (if fixed cells) or use a derivative like Violanthrone-79 which has solubilizing alkyl chains designed for organic electronics and bio-imaging.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for solubilizing Vat Black 16 based on the experimental constraints.

VatBlack16_Solubilization Start Start: Vat Black 16 (Solid Powder) Goal Define Application Goal Start->Goal Branch_Analytic Analytical Standard (HPLC / UV-Vis) Goal->Branch_Analytic Branch_Bio Biological Assay (Cells / Drug Delivery) Goal->Branch_Bio Branch_Chem Chemical / Surface (Dyeing / Modification) Goal->Branch_Chem Sol_Organic Method A: Organic Solvation (NMP / o-DCB / Pyridine) Disrupts pi-stacking via intercalation Branch_Analytic->Sol_Organic Requires true solution Sol_Nano Method C: Nanodispersion (Chloroform -> SDS/Water) Steric stabilization of particles Branch_Bio->Sol_Nano Requires aqueous pH 7 Sol_Leuco Method B: Reductive 'Vatting' (NaOH + Na2S2O4) Chemical reduction to soluble salt Branch_Chem->Sol_Leuco Requires high reactivity Out_Stable Stable Organic Solution (Keep Dry) Sol_Organic->Out_Stable Out_Colloid Stable Aqueous Colloid (Biocompatible) Sol_Nano->Out_Colloid Out_Reactive Reactive Leuco Solution (Air Sensitive) Sol_Leuco->Out_Reactive

Caption: Decision tree for selecting the optimal solubilization strategy for Vat Black 16 based on downstream application requirements.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 10226, Violanthrone (Vat Black 16). Retrieved from [Link][1]

  • Gromov, A., et al. (2011).[1]

    
    -
    
    
    
    Interaction among violanthrone molecules: observation, enhancement, and resulting charge transport properties. Journal of Physical Chemistry C. Retrieved from [Link]
  • Feron, K., et al. (2021).[1][4] Advanced Control of Drug Delivery for In Vivo Health Applications via Highly Biocompatible Self-Assembled Organic Nanoparticles. ACS Applied Bio Materials. Retrieved from [Link][1]

  • Morgan, S. L., et al. (2022).[1][5] Automated Extraction of Direct, Reactive, and Vat Dyes from Cellulosic Fibers for Forensic Analysis. Forensic Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Vat Black 16 (Violanthrone) Thin Film Optimization

Current Status: Operational Topic: Annealing Temperature Optimization for Organic Electronics Material Class: Polycyclic Aromatic Hydrocarbons / Vat Dyes (C.I. 59855) Core Directive & Executive Summary Welcome to the Adv...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Annealing Temperature Optimization for Organic Electronics Material Class: Polycyclic Aromatic Hydrocarbons / Vat Dyes (C.I. 59855)

Core Directive & Executive Summary

Welcome to the Advanced Materials Processing Hub. You are likely working with Vat Black 16 (Violanthrone) to exploit its high thermal stability and


-conjugated system for Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), or biocompatible bio-electronic sensors.

The Critical Challenge: Vat Black 16 is intrinsically insoluble and tends to form amorphous or polycrystalline domains with high grain boundary resistance upon deposition. Annealing is not just a drying step; it is a thermodynamic activation process required to transition the film from a disordered "kinetic trap" to a thermodynamically stable,


-stacked crystalline phase.

Optimal Window: For most thin-film applications (50–100 nm thickness), the annealing sweet spot lies between 140°C and 200°C under high vacuum or inert atmosphere. Exceeding 250°C risks sublimation or dewetting, while temperatures below 120°C often fail to overcome the energy barrier for molecular reorientation.

Troubleshooting Guides (FAQ Format)

Module A: Crystallinity & Morphology Issues

Q: My XRD data shows broad, weak peaks even after annealing at 100°C. What is happening? A: You are likely below the Glass Transition Temperature (


)  or the crystallization activation energy of the film.
  • The Science: At 100°C, the thermal energy (

    
    ) provided to the Violanthrone molecules is insufficient to break the local steric hindrances formed during deposition. The molecules remain "frozen" in a disordered state.
    
  • Corrective Action: Increase annealing temperature to 150°C . Ensure you hold this temperature (soak time) for at least 30–60 minutes to allow grain boundary migration.

Q: The film appears hazy or discontinuous under the microscope (Dewetting). A: This indicates excessive thermal energy or surface energy mismatch .

  • The Science: If the annealing temperature approaches the material's sublimation point or if the surface energy of the substrate (e.g.,

    
    ) is significantly lower than that of the dye, the film will minimize its surface area by balling up (dewetting).
    
  • Corrective Action:

    • Reduce annealing temperature by 20–30°C.

    • Functionalize your substrate. Use a Self-Assembled Monolayer (SAM) like OTS (Octadecyltrichlorosilane) or HMDS to lower the substrate's surface energy and improve adhesion before deposition.

Module B: Optoelectronic Performance

Q: My optical absorption spectrum shows a Blue-Shift (Hypsochromic) instead of the expected Red-Shift. A: This suggests the formation of H-aggregates or chemical degradation.

  • The Science:

    • J-aggregates (Desired): Head-to-tail stacking (slip-stacked), leading to a Red-shift and high charge mobility.

    • H-aggregates (Undesired): Face-to-face stacking, leading to a Blue-shift and often lower radiative efficiency.

    • Oxidation: If annealed in air, Violanthrone can oxidize, breaking the conjugation.

  • Corrective Action:

    • Strictly anneal in Nitrogen (

      
      ) or Vacuum.  Oxygen is the enemy of n-type transport and can trap carriers in p-type materials.
      
    • Check for degradation. If the film turns from dark purple/black to a lighter grey/brown, oxidation has occurred.

Q: The device has high mobility but huge hysteresis (instability) in I-V curves. A: This is a classic sign of interface traps caused by rapid cooling.

  • The Science: Rapid cooling locks in thermal stress and creates defects at the dielectric/semiconductor interface.

  • Corrective Action: Implement a Slow Cooling Protocol . Ramp down at a rate of

    
     to room temperature to allow the lattice to relax without cracking.
    

Experimental Protocol: The "Gold Standard" Annealing Workflow

This protocol assumes Physical Vapor Deposition (PVD) due to the insolubility of Vat Black 16.

Phase 1: Preparation
  • Substrate: Highly Doped Si wafer with 300nm thermal

    
    .
    
  • Cleaning: Sonication in Acetone

    
     IPA 
    
    
    
    DI Water (10 min each). UV-Ozone treat for 15 min.
  • Modification: Apply OTS monolayer (vapor or solution) to passivate surface traps.

Phase 2: Deposition
  • Method: Vacuum Thermal Evaporation.

  • Base Pressure:

    
     Torr.[1]
    
  • Rate: Slow deposition (

    
    ) encourages better initial ordering than fast deposition.
    
  • Substrate Temp (

    
    ):  Keep at Room Temperature (RT) or slightly elevated (60°C).
    
Phase 3: Thermal Annealing (The Critical Step)
ParameterSettingRationale
Atmosphere

Glovebox or High Vacuum
Prevents oxidation and moisture doping.
Ramp Rate 5°C / minPrevents thermal shock and delamination.
Target Temp 160°C (Optimization Start Point)Balances mobility activation vs. dewetting risks.
Soak Time 60 MinutesAllows time for domain growth and defect annihilation.
Cooling Rate Natural Cooling (approx 1-2°C/min)CRITICAL: Prevents freezing of thermal stress.

Visualizing the Mechanism

Diagram 1: The Crystallization Logic

This diagram illustrates the microstructural evolution of Vat Black 16 during the annealing process.

AnnealingMechanism AsDep As-Deposited Film (Amorphous/Disordered) Energy Thermal Energy Input (T > Tg) AsDep->Energy Annealing Starts Mobility Molecular Reorientation (Overcoming Steric Hindrance) Energy->Mobility Activation Overheat T > 250°C (Sublimation/Dewetting) Energy->Overheat Excessive Heat Stacking Pi-Pi Stacking Formation Mobility->Stacking Self-Assembly Final Crystalline Film (High Charge Mobility) Stacking->Final Slow Cooling Failure Device Failure (Discontinuous Film) Overheat->Failure

Figure 1: The thermodynamic pathway from amorphous deposition to crystalline order, highlighting the risk of overheating.

Diagram 2: Optimization Workflow

A decision tree for researchers to optimize their specific batch of Vat Black 16.

OptimizationLoop Start Start: Deposition (PVD) Anneal Anneal @ 140°C (60 min, N2) Start->Anneal Char Characterization (XRD + UV-Vis) Anneal->Char Check1 Sharp XRD Peaks? Char->Check1 Check2 Film Continuous? Check1->Check2 Yes Action1 Increase T to 160-180°C Check1->Action1 No (Amorphous) Action2 Decrease T or Improve Substrate (SAM) Check2->Action2 No (Dewetting) Success Proceed to Device Fabrication Check2->Success Yes Action1->Anneal Retry Action2->Start Re-deposit

Figure 2: Iterative optimization loop for determining the ideal annealing temperature for your specific substrate/thickness combination.

References

  • World Dye Variety. (2012). C.I.[2] Vat Black 16 Properties and Structure (Violanthrone).[2] Retrieved from

  • Irimia-Vladu, M., et al. (2024). Industrial vat orange dyes for organic field effect transistors.[3] Royal Society of Chemistry, Journal of Materials Chemistry C. (Demonstrates the annealing and biocompatibility protocols for Vat dyes). Retrieved from

  • Glowacki, E. D., et al. (2013). Hydrogen-Bonded Organic Semiconductors for Bioelectronics.
  • Troshin, P. A., et al. (2024).[4] Vat dyes: promising biocompatible organic semiconductors for wearable electronics applications.[5] Journal of Materials Chemistry C. Retrieved from

Sources

Troubleshooting

Technical Support Center: Vat Black 16 (Violanthrone) Thin Film Morphology

Introduction: The Physics of Vat Black 16 Vat Black 16 (C.I. 59855), chemically known as Violanthrone (dibenzanthrone), is a planar polycyclic aromatic hydrocarbon (PAH).[1][2] While historically a textile dye, its exten...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physics of Vat Black 16

Vat Black 16 (C.I. 59855), chemically known as Violanthrone (dibenzanthrone), is a planar polycyclic aromatic hydrocarbon (PAH).[1][2] While historically a textile dye, its extended


-conjugated system makes it a critical material in organic electronics (organic semiconductors) and a model compound for studying the solid-state physics of highly hydrophobic, planar molecules in drug development (analogous to BCS Class II/IV drug crystallization).[1][2]

The Core Challenge: Vat Black 16 is notoriously insoluble and prone to strong


-

stacking.[3] Poor film morphology—manifesting as pinholes, dewetting, or extreme surface roughness—is rarely a "bad batch" issue.[1][3] It is almost always a thermodynamic conflict between intermolecular cohesion (molecules sticking to each other) and surface adhesion (molecules sticking to the substrate).

This guide addresses the three critical phases of film formation: Solubilization (Pre-processing) , Deposition Dynamics , and Crystallization Control .[1]

Phase 1: Pre-Processing & Solubilization

The Issue: You cannot obtain a smooth film if your source material is aggregated. Violanthrone aggregates aggressively in standard solvents.[1][3]

Protocol A: The "Leuco" Strategy (Solution Processing)

If you are spin-coating or casting, you must temporarily disrupt the planarity and insolubility of the molecule using the "Vatting" process.

The Mechanism:

  • Reduction: Convert the insoluble quinone (Violanthrone) to the soluble hydroquinone (Leuco-form) using a reducing agent.[2]

  • Deposition: Coat the soluble Leuco-form.

  • Regeneration: Oxidize the film back to the insoluble pigment form.

VattingMechanism Step1 Insoluble Violanthrone (Quinone Form) Strong π-Stacking Step2 Reduction (Na2S2O4 + NaOH) Step1->Step2 Step3 Soluble Leuco-Form (Hydroquinone Salt) Disrupted Stacking Step2->Step3 Solubilization Step4 Film Deposition (Spin/Dip Coating) Step3->Step4 Step5 Oxidation (Air/Chemical) Step4->Step5 Step6 Final Thin Film (Restored π-System) Step5->Step6 Regeneration

Figure 1: The Vatting Mechanism.[1][2][3] This redox cycle is the only reliable method for solution-processing Violanthrone without using toxic high-boiling solvents like nitrobenzene.[2][3]

Critical Check:

  • Q: Is your solution changing color?

    • Correct: Dark Violet/Black

      
       Deep Blue/Purple (Leuco form).[1][2][3]
      
    • Incorrect: If it remains black/turbid, reduction is incomplete.[1][3] Add more Sodium Dithionite (

      
      ).[1][2][3]
      

Phase 2: Deposition Dynamics & Substrate Interaction

The Issue: The film forms "islands" or pulls away from the substrate (Dewetting).[4][5]

Troubleshooting Dewetting (Volmer-Weber Growth)

Violanthrone has high cohesive energy.[1][2][3] If the substrate surface energy is lower than the molecule's cohesive energy, the film will bead up like water on wax.

SymptomRoot CauseCorrective Action
Pinholes / Voids Substrate surface energy is too low (poor wetting).[1][2][3]Surface Activation: UV-Ozone treat the substrate for 10 mins to increase hydrophilicity (if using Leuco-form).[2][3]
Dendritic Islands Diffusion rate > Nucleation rate.[1][3]Increase Deposition Rate: Force more nuclei to form simultaneously, reducing grain size.
Film Peeling High internal stress due to rapid crystallization.[1][3]Heated Substrate: Maintain substrate at

during deposition to relax stress.[1][2][3]
Protocol B: Vacuum Thermal Evaporation (PVD)

For high-purity applications (electronics), PVD is preferred over solution processing.[1][2][3]

  • Source Temperature: Violanthrone sublimes at

    
    .
    
    • Warning: Do not overheat.[1][2][3] Decomposition leads to amorphous carbon contaminants.[1][3]

  • Substrate Temperature (

    
    ): 
    
    • Low

      
       (
      
      
      
      ):
      Produces smooth, amorphous films (Good for coverage, poor for charge transport).[1][2]
    • High

      
       (
      
      
      
      ):
      Produces large crystalline grains but risks dewetting (gaps between crystals).[1][2]
  • Optimization: Use a Self-Assembled Monolayer (SAM) like OTS (Octadecyltrichlorosilane) or HMDS on

    
     substrates.[1][2][3] This matches the surface energy of the substrate to the hydrophobic Violanthrone, promoting layer-by-layer (Frank-van der Merwe) growth.[2]
    

Phase 3: Troubleshooting Guide (FAQ)

Q1: My film looks "foggy" or "milky" to the naked eye. What happened?

  • Diagnosis: This is Light Scattering caused by excessive surface roughness.[1][2][3] You have likely formed large, disconnected crystallites rather than a continuous film.[1]

  • Fix:

    • If Solution Processed: Your solvent evaporated too slowly, allowing Ostwald ripening of crystals. Switch to a lower boiling point solvent mixture or increase spin speed.

    • If Vacuum Deposited: Your substrate was too hot.[1][2][3] Lower

      
       by 
      
      
      
      .[1][2][3]

Q2: The film dissolves when I try to apply a top layer.

  • Diagnosis: Solvent incompatibility.[1][2][3]

  • Fix: Violanthrone is robust, but the Leuco-form is sensitive.[1] Ensure the film is fully oxidized (cured) before top-coating.[2] Bake the film at

    
     in air for 30 mins to ensure full conversion back to the insoluble quinone form.
    

Q3: I see "coffee-ring" effects (thick edges, thin center).

  • Diagnosis: Marangoni flow during drying.[1][2][3]

  • Fix: This is common in drop-casting.[1][2][3] Switch to Spin Coating (dynamic dispense) or add a surfactant (if compatible with your end-use) to normalize surface tension gradients.[1][2][3]

Logic Tree: Diagnostic Workflow

Use this flow to diagnose morphology failures in real-time.

TroubleshootingTree Start Defect Observed Type1 Film is Discontinuous (Pinholes/Dewetting) Start->Type1 Type2 Film is Rough/Hazy (Large Grains) Start->Type2 Type3 Film is Amorphous (Low Performance) Start->Type3 Sol1 Fix: Increase Substrate Surface Energy (UV-Ozone or SAMs) Type1->Sol1 Sol2 Fix: Increase Nucleation Rate (Faster Deposition / Lower T_sub) Type2->Sol2 Sol3 Fix: Thermal Annealing (Post-process @ 150°C) Type3->Sol3

Figure 2: Diagnostic logic for identifying root causes of morphology failure based on visual inspection.

References

  • World Dye Variety. (2012).[1][2][3] Vat Black 16 Properties and Applications. Retrieved from 1[1][2]

  • Kowarik, S., et al. (2008).[1][6] Dewetting of an Organic Semiconductor Thin Film Observed in Real-time. Advanced Engineering Materials. Retrieved from 6[1][2]

  • Giri, G., et al. (2014).[1] Morphology control strategies for solution-processed organic semiconductor thin films. Journal of Materials Chemistry C. Retrieved from 7[1][2]

  • Wikipedia. Violanthrone Chemical Data. Retrieved from 2[1][2]

  • ChemRxiv. Quantitative Image Analysis of Fractal-like Thin Films of Organic Semiconductors. Retrieved from 8[1][2]

Sources

Optimization

Technical Support Center: Vat Black 16 Photostability &amp; Degradation

The following guide serves as a specialized Technical Support Center for researchers investigating the photodegradation of Vat Black 16 (C.I. 59855) .

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers investigating the photodegradation of Vat Black 16 (C.I. 59855) . It is designed to address the complex analytical challenges associated with polycyclic aromatic quinones in drug development and environmental assays.

Status: Online | Tier: Level 3 (Senior Scientist Support) | Subject: UV Irradiation Pathways

Chemical Profile & Stability Context

Before troubleshooting, confirm your target analyte's specifications to ensure experimental validity.

  • Common Name: Vat Black 16 (Violanthrone derivative)[1]

  • C.I.[1][2][3] Number: 59855[1][2][4][5]

  • CAS Number: 1328-19-4[1][2][4][5][6]

  • Core Structure: 5,10-dihydroxy-1,4-bis(2-chloro-5-methylphenyl)anthracene-9,10-dione complex (often existing as a violanthrone backbone).

  • Relevance: Used as a model for highly conjugated polycyclic aromatic hydrocarbons (PAHs) in phototoxicity screening and advanced oxidation process (AOP) validation.

Troubleshooting Modules (Q&A)

Module A: Kinetic Inconsistencies

User Ticket #402: "My degradation rate constants (


) vary significantly between runs, even with constant UV intensity. What is the variable?"

Senior Scientist Response: In heterogeneous photocatalysis (e.g., UV/TiO


), this is almost always due to adsorption-desorption non-equilibrium  prior to irradiation. Vat Black 16 is a large, planar molecule with high affinity for catalyst surfaces.
  • The Causality: If you irradiate immediately after adding the catalyst, the dye is simultaneously adsorbing to the surface and degrading. This skews the initial concentration (

    
    ) and the apparent rate.
    
  • The Fix: Implement a "Dark Phase" equilibration. Stir the dye-catalyst suspension in complete darkness for 30–60 minutes. Monitor absorbance until it stabilizes before turning on the UV lamp.

  • Validation: Plot

    
     vs. time. If the plot is non-linear in the first 10 minutes, your adsorption equilibrium was incomplete.
    
Module B: Elucidating the Mechanism (LC-MS)

User Ticket #409: "I see new peaks in the LC-MS at m/z +16 and +32 relative to the parent, but they disappear quickly. Are these artifacts?"

Senior Scientist Response: These are not artifacts; they are critical primary intermediates .

  • The Mechanism: The shift of +16 Da corresponds to the addition of a hydroxyl radical (

    
    ) to the aromatic ring (Hydroxylation). The +32 Da peak suggests di-hydroxylation or quinone formation.
    
  • Why they disappear: These hydroxylated intermediates are often more reactive than the parent Vat Black 16 due to electron-donating -OH groups destabilizing the ring system, leading to rapid ring cleavage.

  • Troubleshooting Step: To capture them, run a "Quench Study." Aliquot samples at very short intervals (0, 2, 5, 10 min) and immediately quench with methanol or filtration to stop the radical attack, then inject into the MS immediately.

Module C: pH Sensitivity

User Ticket #415: "Degradation is negligible at pH 3 but rapid at pH 9. Should I buffer the system?"

Senior Scientist Response: Vat Black 16 is a vat dye, meaning its solubility and redox state are pH-dependent.

  • The Science: At acidic pH, the surface of many photocatalysts (like TiO

    
    , pzc 
    
    
    
    6.8) is positively charged, but the dye may protonate or aggregate, reducing surface contact. At alkaline pH (pH > 9), the abundance of
    
    
    ions increases the generation of hydroxyl radicals (
    
    
    ), the primary oxidant.
  • Recommendation: Do not use phosphate buffers, as phosphate ions can compete for active sites on the catalyst. Adjust pH using dilute

    
     or 
    
    
    
    to minimize competitive adsorption.

Deep Dive: Degradation Pathways & Mechanism

Understanding the degradation requires mapping the attack vectors of Reactive Oxygen Species (ROS).

The Pathway Logic
  • Photoexcitation: UV light (

    
    ) generates electron-hole pairs (
    
    
    
    ) on the catalyst surface.
  • ROS Generation:

    • Holes (

      
      ) oxidize water to Hydroxyl Radicals (
      
      
      
      ).
    • Electrons (

      
      ) reduce 
      
      
      
      to Superoxide Anions (
      
      
      ).
  • Primary Attack (The +16 Da Shift):

    
     radicals attack the electron-rich aromatic rings of the violanthrone core, forming hydroxylated intermediates.
    
  • Ring Cleavage: Continued oxidation breaks the conjugation, opening the rings to form aldehydes and carboxylic acids (e.g., phthalic acid derivatives).

  • Mineralization: Final oxidation to

    
    , 
    
    
    
    , and inorganic ions (
    
    
    ,
    
    
    ).
Visualization: Pathway & Workflow

VatBlack16_Degradation UV UV Source (λ < 380 nm) Cat Photocatalyst (TiO2 Surface) UV->Cat Excitation Hole Valence Band Hole (h+) Cat->Hole Charge Separation Elec Conduction Band Electron (e-) Cat->Elec VB16 Vat Black 16 (Violanthrone Core) Hydrox Hydroxylated Intermediates (m/z +16, +32) VB16->Hydrox •OH Attack OH_Rad Hydroxyl Radical (•OH) (Primary Oxidant) Hole->OH_Rad + H2O / OH- O2_Rad Superoxide (•O2-) Elec->O2_Rad + O2 OH_Rad->Hydrox O2_Rad->Hydrox Secondary Attack Cleavage Ring Cleavage Products (Carboxylic Acids/Aldehydes) Hydrox->Cleavage Oxidative Opening Mineral Mineralization (CO2 + H2O + Cl-) Cleavage->Mineral Total Oxidation

Figure 1: Mechanistic pathway of Vat Black 16 degradation via heterogeneous photocatalysis, detailing ROS generation and sequential oxidation steps.

Standard Operating Procedure (SOP)

Protocol ID: VB16-UV-KIN-01 Objective: Determine pseudo-first-order rate constants for Vat Black 16 degradation.

Reagents & Equipment[8][9]
  • Reactor: Quartz immersion well reactor (or borosilicate with UV-A/B transparency).

  • Light Source: Medium-pressure Hg lamp or UV-LED array (peak 365 nm).

  • Catalyst: Degussa P25 TiO

    
     (Standard reference).
    
  • Solvent: Ultrapure water (Milli-Q), pH adjusted to 9.0.

Step-by-Step Workflow
  • Preparation of Slurry:

    • Prepare a 50 ppm stock solution of Vat Black 16. Note: Use sonication (40 kHz, 15 min) to ensure complete dispersion as the dye is hydrophobic.

    • Add TiO

      
       catalyst at a loading of 1.0 g/L . (Reference: Optimum loading for azo/vat dyes usually falls between 0.5 - 1.0 g/L [1]).
      
  • Adsorption Equilibrium (Critical Step):

    • Stir the suspension in the dark for 60 minutes .

    • Take a sample at T=-60 and T=0. Centrifuge and measure absorbance at

      
       (approx. 600 nm depending on aggregation state) to confirm stable baseline.
      
  • Irradiation Phase:

    • Turn on the UV source.[7][8][9][10]

    • Maintain temperature at 25°C ± 2°C using a cooling jacket (Temperature affects adsorption kinetics).

    • Sampling: Withdraw 3 mL aliquots at T = 0, 5, 10, 20, 30, 60, 90, 120 min.

  • Analysis:

    • Filtration: Pass aliquots through a 0.22

      
      m PTFE filter to remove catalyst.
      
    • Quantification: Measure Absorbance or inject into HPLC (C18 column, Acetonitrile:Water gradient).

  • Data Processing:

    • Calculate degradation efficiency:

      
      
      
    • Determine Rate Constant (

      
      ): Plot 
      
      
      
      vs. Time. The slope is
      
      
      (
      
      
      ).
Data Summary Table (Typical Results)
ParameterCondition A (Dark)Condition B (UV Only)Condition C (UV + TiO2)
Degradation (120 min) < 5% (Adsorption only)< 10% (Photolysis stability)> 95% (Photocatalysis)
Primary Mechanism PhysisorptionDirect bond excitation

Radical Oxidation
Key Intermediate NoneExcited Triplet StateHydroxylated Violanthrone

References

  • Poulios, I., & Tsachpinis, I. (1999).[11] Photodegradation of the textile dye Reactive Black 5 in the presence of semiconducting oxides.[9][11][12] Journal of Chemical Technology & Biotechnology. Link

  • Moly, A., & Shahul Hameed, A. (2012). Effect of Photocatalysts and Light Sources on the Degradation of Vat Red R1.[7][9] IOSR Journal of Applied Chemistry. Link

  • BenchChem. (2025).[13][14] An In-depth Technical Guide to the Synthesis and Purification of Vat Black 38 (Violanthrone Derivative Context). BenchChem Technical Guides. Link

  • Rauf, M.A., & Ashraf, S.S. (2009). Fundamental principles and application of heterogeneous photocatalytic degradation of dyes in solution. Chemical Engineering Journal. Link

  • Konstantinou, I.K., & Albanis, T.A. (2004). TiO2-assisted photocatalytic degradation of azo dyes in aqueous solution: kinetic and mechanistic investigations. Applied Catalysis B: Environmental. Link

Sources

Troubleshooting

Technical Support Center: Long-Term Storage and Stabilization of Vat Black 16 Solutions

Welcome to the technical support center for Vat Black 16. This guide is designed for researchers, scientists, and drug development professionals who utilize Vat Black 16 in its soluble leuco form and require validated me...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Vat Black 16. This guide is designed for researchers, scientists, and drug development professionals who utilize Vat Black 16 in its soluble leuco form and require validated methods for ensuring its stability during long-term storage. Here, we move beyond standard dyeing protocols to address the specific challenges of maintaining the integrity of prepared Vat Black 16 solutions for experimental consistency.

Understanding the Instability of Vat Black 16 Solutions

Vat Black 16, in its oxidized pigment form, is a highly stable anthraquinone dye. However, for most applications, it must be converted to its water-soluble leuco form through a process called "vatting."[1][2] This chemical reduction, typically carried out in a strongly alkaline medium with a reducing agent like sodium hydrosulfite, creates a solution that is inherently unstable.[1][3]

The primary challenge in storing vatted Vat Black 16 is the high susceptibility of its leuco form to oxidation.[2] Exposure to atmospheric oxygen rapidly converts the soluble, reddish-blue leuco dye back into its insoluble, black pigment form, rendering the solution unusable for many applications.[4][5] This process is accelerated by factors such as light, elevated temperatures, and suboptimal pH levels.

The core of stabilizing Vat Black 16 solutions, therefore, lies in meticulously controlling these environmental factors to prevent premature oxidation and degradation.

`dot graph "Degradation_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes VB16_pigment [label="Vat Black 16 (Insoluble Pigment)", fillcolor="#202124"]; Leuco_VB16 [label="Leuco Vat Black 16 (Soluble Anion)\nRed-Light Blue", fillcolor="#4285F4"]; Degraded_VB16 [label="Oxidized/Degraded Products\n(Insoluble Precipitate)", fillcolor="#EA4335"];

// Edges VB16_pigment -> Leuco_VB16 [label="Reduction\n(e.g., Na₂S₂O₄, High pH)", fontcolor="#34A853"]; Leuco_VB16 -> VB16_pigment [label="Oxidation\n(O₂, Light, Low pH)", fontcolor="#EA4335"]; Leuco_VB16 -> Degraded_VB16 [label="Side Reactions\n(Over-reduction, Thermal Degradation)", fontcolor="#FBBC05"]; } ` Figure 1: Core Instability Cycle of Vat Black 16. This diagram illustrates the reversible reduction-oxidation process that governs the solubility and stability of Vat Black 16. The goal of long-term storage is to keep the dye in its soluble leuco form.

Troubleshooting Guide: Common Issues with Stored Vat Black 16 Solutions

This section addresses specific problems you may encounter during the preparation and long-term storage of vatted Vat Black 16 solutions.

Issue Observation Potential Cause(s) Recommended Solution(s)
1. Rapid Color Change & Precipitation The freshly prepared reddish-blue leuco solution quickly turns black and a precipitate forms.Oxygen Exposure: The solution is reacting with oxygen from the air.- Ensure all solutions are prepared with deoxygenated water.- Work under a continuous stream of an inert gas (e.g., nitrogen, argon).- Use storage vessels that can be securely sealed with an airtight closure (e.g., septum-capped bottles).
2. Gradual Precipitation During Storage Over days or weeks, a fine black or dark-colored precipitate forms at the bottom of the storage vessel.Slow Oxygen Leak: The storage container is not perfectly airtight.Insufficient Reducing Agent: The initial concentration of the reducing agent was too low or has degraded over time.- Re-evaluate your storage setup for potential leaks.- Consider adding a small amount of fresh, concentrated reducing agent solution under inert conditions.- Store at a lower temperature to slow down the degradation of the reducing agent.
3. Solution Color Fades or Changes to a Brownish Hue The characteristic reddish-blue color of the leuco form diminishes or shifts to a red-light brown.[4][5]pH Drop: The pH of the solution has decreased, leading to the formation of the less stable "vat-acid" form.[3]Over-reduction: In some cases, excessive reducing agent or high temperatures can cause further, undesirable chemical changes.- Measure the pH of the solution. If it has dropped, carefully add a small amount of concentrated, deoxygenated sodium hydroxide solution to readjust it to the optimal range (pH 11-13).- Avoid excessive concentrations of reducing agents and store at recommended cool temperatures.
4. Crystalline Precipitate Forms Formation of crystalline structures, which may differ in color from the dye itself.Salt Precipitation: Changes in temperature can cause the dissolved salts (e.g., sodium sulfate, a byproduct of sodium hydrosulfite) to crystallize out of the solution.- Gently warm the solution to see if the crystals redissolve. If so, store at a more consistent and slightly warmer (but still cool) temperature.- If redissolving is not possible, carefully decant the supernatant under inert conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing vatted Vat Black 16 solutions?

A: A highly alkaline environment is crucial for the stability of the leuco-vat anion. The recommended pH range for storage is between 11 and 13. Below this range, the less soluble and less stable "vat-acid" form can precipitate.[3] Above this range, while the leuco form is stable, unnecessarily high concentrations of hydroxide can increase the degradation rate of some reducing agents.

Q2: Can I use antioxidants to prolong the life of my solution?

A: Yes, antioxidants, more specifically oxygen scavengers, are highly recommended. While the primary reducing agent (e.g., sodium hydrosulfite) also acts as an oxygen scavenger, its stability can be limited. The addition of a secondary, more stable oxygen scavenger can be beneficial. Sodium sulfite is a common and effective choice for alkaline aqueous systems. Some studies also suggest that glucose can act as an oxygen scavenger in highly alkaline solutions.

Q3: What is the ideal temperature for long-term storage?

A: Cool temperatures are generally recommended to slow down the rate of all chemical reactions, including the degradation of the leuco dye and the reducing agent. Storage at 4-8°C is a good starting point. Avoid freezing the solution, as this can cause the dye and salts to precipitate out. Also, avoid temperature fluctuations, which can affect the stability of the sealed container.

Q4: How can I create and maintain an inert atmosphere for storage?

A: The most effective method is to use a glove box with a nitrogen or argon atmosphere.[6] If a glove box is not available, you can use Schlenk line techniques to deoxygenate your solvent and storage vessel. This involves bubbling a stream of inert gas through the solvent and into the headspace of the storage container before and during the transfer of the solution. The container should then be sealed with an airtight cap, such as a rubber septum secured with a crimp seal.

Q5: My stored solution has precipitated. Can I still use it?

A: It depends on the nature of the precipitate. If it is the re-oxidized Vat Black 16 pigment, you may be able to re-reduce it by adding more sodium hydrosulfite and sodium hydroxide under inert conditions. Gently warming the solution may aid in redissolving the leuco form. However, if the precipitate is due to other degradation pathways, it may not be salvageable. It is always best to perform a small-scale test to ensure the redissolved solution performs as expected.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Vat Black 16 Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of vatted Vat Black 16, optimized for stability.

Materials:

  • Vat Black 16 powder

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Sodium hydroxide (NaOH)

  • Sodium sulfite (Na₂SO₃) (optional, as an additional oxygen scavenger)

  • Deionized water

  • Nitrogen or Argon gas

  • Airtight storage vials with septum caps

Procedure:

  • Deoxygenation: Deoxygenate all aqueous solutions (deionized water, NaOH solution) by bubbling with nitrogen or argon gas for at least 30-60 minutes.

  • Preparation of Alkaline Reducing Solution: In a glove box or under a continuous stream of inert gas, prepare a solution containing 2 M NaOH and 0.5 M sodium hydrosulfite in deoxygenated water. If using, add sodium sulfite to a concentration of 0.2 M.

  • Vatting of Vat Black 16:

    • Weigh the desired amount of Vat Black 16 powder into a clean, dry vial.

    • Under an inert atmosphere, add a small amount of the alkaline reducing solution to create a paste.

    • Gradually add more of the alkaline reducing solution to reach the final desired concentration of 10 mg/mL, stirring continuously until the dye is fully dissolved. The solution should turn a characteristic reddish-blue color.

  • Storage:

    • Immediately transfer the vatted solution into airtight storage vials, ensuring to flush the headspace with inert gas before sealing with a septum cap.

    • Wrap the vials in aluminum foil or store them in a light-blocking container to protect from photodegradation.

    • Store the sealed vials at 4-8°C.

`dot graph "Solution_Preparation_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853"]; Deoxygenate [label="Deoxygenate Water and NaOH Solution\n(N₂ or Ar Purge)", fillcolor="#4285F4"]; Prepare_Reducing_Sol [label="Prepare Alkaline Reducing Solution\n(NaOH, Na₂S₂O₄, Na₂SO₃)", fillcolor="#4285F4"]; Weigh_Dye [label="Weigh Vat Black 16 Powder", fillcolor="#FBBC05"]; Vatting [label="Vat the Dye Under Inert Atmosphere\n(Mix Dye with Reducing Solution)", fillcolor="#EA4335"]; Transfer_Store [label="Transfer to Airtight, Light-Protected Vials", fillcolor="#4285F4"]; Store [label="Store at 4-8°C", fillcolor="#4285F4"]; End [label="End", shape=ellipse, fillcolor="#34A853"];

// Edges Start -> Deoxygenate; Deoxygenate -> Prepare_Reducing_Sol; Weigh_Dye -> Vatting; Prepare_Reducing_Sol -> Vatting; Vatting -> Transfer_Store; Transfer_Store -> Store; Store -> End; } ` Figure 2: Workflow for Preparing Stabilized Vat Black 16 Solution. This diagram outlines the key steps for preparing a stable leuco-vat solution, emphasizing the importance of an inert atmosphere throughout the process.

Protocol 2: Quality Control and Monitoring of Stored Solutions

Regularly assessing the quality of your stored Vat Black 16 solution is essential for experimental reproducibility.

Procedure:

  • Visual Inspection: Before each use, visually inspect the solution (without opening, if possible) for any signs of precipitation or color change.

  • Spectrophotometric Analysis:

    • Under inert conditions, withdraw a small aliquot of the solution and dilute it in deoxygenated, alkaline water.

    • Measure the UV-Vis spectrum of the diluted solution. The leuco form of vat dyes has a characteristic absorption spectrum that is distinct from the oxidized form.

    • A decrease in the absorbance at the characteristic wavelength of the leuco form or the appearance of a new peak corresponding to the oxidized form indicates degradation.

  • Redox Potential Measurement: The redox potential of the solution can be measured using a platinum electrode. A stable, highly negative potential indicates that a sufficient excess of reducing agent is present. A shift towards a less negative or positive potential is a sign of oxidation.

References

  • World Dye Variety. (2012, August 23). Vat Black 16. Retrieved from [Link]

  • China Inter Dye. VAT BLACK 16|CAS NO.1328-19-4. Retrieved from [Link]

  • Patents, Google. (1994, September 27). Method of reducing vat dyes and the process of dyeing fabrics therein.
  • P2 InfoHouse. Chapter 3: Vat Dyes and Their Application. Retrieved from [Link]

  • Idosi.org. Evaluation of Vat Dye Solubility Using Derivative Spectrophotometry. Retrieved from [Link]

  • TIANKUN Dye Manufacturer & Supplier. (2021, February 3). Vat dyeing process method. Retrieved from [Link]

  • SDC ColourClick. The thin layer chromatography of vat dyes. Retrieved from [Link]

  • Scribd. 6-VAT Dyes | PDF. Retrieved from [Link]

  • Faculty Web Pages. (2009, May 26). Automated extraction of direct, reactive, and vat dyes from cellulosic fibers for forensic analysis by capillary electrophoresis. Retrieved from [Link]

  • Journal of American Science. (2019, October 5). 11 Treatment of Solubilized Vat Dye to Cope With the Competitive Market in the Field of Dyeing Technology Amr Emad Eldin Allam a. Retrieved from [Link]

  • White Rose Research Online. Degradation of anthraquinone dyes from effluents. Retrieved from [Link]

  • ResearchGate. (PDF) Stabilization of Natural Dyes by High Levels of Antioxidants. Retrieved from [Link]

  • TECHNICAL BULLETIN. PRINT CHEMISTRY OF VAT DYES AND VAT DISCHARGE. Retrieved from [Link]

  • International Journal of Environmental Science and Development. (2016, November 15). Degradation of Red Anthraquinone Dyes: Alizarin, Alizarin S and Alizarin Complexone by Ozonation. Retrieved from [Link]

  • ResearchGate. (2006, August). Stability and tinctorial strength of black leuco-colorants as viewed from the crystal structure of a phenolic developer | Request PDF. Retrieved from [Link]

  • NC State Repository. ABSTRACT SHI, JINGLING. Measurement of Vat Dye Concentrations for Real-Time Dyebath Monitoring. (Under the direction of Dr. Warr. Retrieved from [Link]

  • Google Patents. CN115216977A - Oxidation method for dyeing by vat dye.
  • P2 InfoHouse. Part 2: Practical Application of Vat Dyes. Retrieved from [Link]

  • Graham Keegan. (2023, July 25). Troubleshooting a Different Vat Recipe. Retrieved from [Link]

  • ResearchGate. Degradation of Red Anthraquinone Dyes: Alizarin, Alizarin S and Alizarin Complexone by Ozonation. Retrieved from [Link]

  • MDPI. (2022, February 3). Alkaline soluble 1,3,5,7-tetrahydroxyanthraquinone with high reversibility as anolyte for aqueous redox flow battery. Retrieved from [Link]

  • Scribd. Dyeing Troubleshooting Guide | PDF. Retrieved from [Link]

  • Dyeing and Processing. (2010, January 6). Soluble Vat Dyes. Retrieved from [Link]

  • MDPI. (2021, April 24). Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. Retrieved from [Link]

Sources

Optimization

Vat Black 16 (Violanthrone) Crystal Engineering Support Center

[1] Current Status: Operational Ticket ID: VB16-CRYST-PACK-001 Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division[1][2] Executive Summary: The Packing Paradox Vat Black 16 (C.I. 59855), che...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Ticket ID: VB16-CRYST-PACK-001 Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division[1][2]

Executive Summary: The Packing Paradox

Vat Black 16 (C.I. 59855), chemically based on the Violanthrone (dibenzanthrone) scaffold, presents a classic solid-state challenge: it is a large, planar polycyclic aromatic hydrocarbon (PAH) with extreme


-

interaction strength.[1][2]

The Core Problem: The molecule's desire to stack is so strong that it typically precipitates as an amorphous or microcrystalline powder with low solubility, preventing the formation of the ordered long-range lattices required for high-performance organic electronics (OFETs) or consistent pharmaceutical-grade polymorphs.[1]

This guide moves beyond standard datasheets to address the kinetic vs. thermodynamic control of its crystal growth.

Module 1: Chemical Control (The "Vatting" Mechanism)[3]

User Query: "I cannot dissolve Vat Black 16 in standard organic solvents (DCM, Toluene, THF) to grow crystals. What is the protocol?"

Technical Insight

Violanthrone is effectively insoluble in standard solvents due to its high lattice energy.[2] You cannot use standard evaporative crystallization.[1][2] You must use Reactive Crystallization via the Leuco-form.[1][2] This utilizes the reversible redox chemistry of the carbonyl groups to temporarily disrupt the planar stacking.

Protocol: The Dithionite Reduction-Oxidation Cycle

Objective: Grow controlled microcrystals from solution.

  • Pasting (Disruption): Dissolve crude Vat Black 16 in concentrated

    
    . The protonation of the carbonyls disrupts 
    
    
    
    -stacking. Precipitate into ice water to obtain high-surface-area amorphous particles.[1][2]
  • Reduction (Solubilization): Suspend the wet paste in water at 60°C. Add

    
     (pH > 12) and Sodium Dithionite (
    
    
    
    ).[1]
    • Checkpoint: The suspension must turn from black/dark green to a deep purple/red fluorescent solution . This is the Leuco-Violanthrone (soluble enolate form).[1][2]

  • Controlled Oxidation (Crystallization):

    • Fast Precipitation (Amorphous):[1] Bubble air vigorously.[1][2]

    • Slow Crystallization (Ordered): Layer the Leuco solution under an inert atmosphere and allow slow diffusion of oxidants (e.g., dilute

      
       or controlled air exposure) through a semi-permeable membrane.[1]
      
Visualizing the Mechanism

VattingProcess cluster_0 Critical Control Point node_insol Insoluble Vat Black 16 (Keto Form) node_acid Acid Pasting (H2SO4) node_insol->node_acid Protonation node_leuco Soluble Leuco Form (Enolate) node_insol->node_leuco Reduction (Na2S2O4 / NaOH) node_acid->node_insol Ice Quench (Amorphous) node_crystal Recrystallized Violanthrone (Ordered Packing) node_leuco->node_crystal Slow Oxidation (Controlled Growth) node_crystal->node_insol Rapid Oxidation

Figure 1: The Reactive Crystallization Cycle. The "Leuco" phase is the only window for solution-phase structural control.[1]

Module 2: Physical Vapor Transport (PVT) & Polymorphism

User Query: "My thin films for OFET devices have low charge mobility (


). XRD shows weak peaks.[1][2] How do I improve crystallinity?"
Technical Insight

In organic electronics, charge transport relies on the overlap of


-orbitals.[2] Violanthrone tends to adopt a "herringbone"  packing motif (edge-to-face) in bulk, but for thin films, you often want a "slipped-stack"  (face-to-face) arrangement relative to the substrate to maximize vertical or horizontal transport.[1][2]

The Trap: Rapid sublimation onto a cold substrate freezes the molecules in random orientations (amorphous).

Troubleshooting Guide: Sublimation Parameters
ParameterSettingEffect on Crystal Packing
Source Temp

Must be below decomposition. Too high = rapid flux, low order.[2]
Substrate Temp (

)
CRITICAL:

High

provides thermodynamic energy for molecules to diffuse on the surface and find the lowest energy lattice site (crystalline) rather than sticking where they land (amorphous).[1]
Pressure

High vacuum increases mean free path, preventing gas-phase nucleation (dust).[1][2]
Surface Treatment OTS or HMDSHydrophobic Self-Assembled Monolayers (SAMs) on

reduce surface energy, promoting larger grain sizes and "standing up" molecular orientation.[1][2]
Protocol: Gradient Sublimation Purification

Before growing films, you must remove impurities (isomers/combustion byproducts) that act as trap states.[2]

  • Use a three-zone tube furnace.

  • Load crude Vat Black 16 in the high-temp zone (

    
    ).[1]
    
  • Apply vacuum (

    
    ) and carrier gas (Argon, 10 sccm).
    
  • Result:

    • Zone 1 (Hot): Heavy tar/carbon residue.[1][2]

    • Zone 2 (Warm):Pure Violanthrone Crystals (Needles/Platelets).

    • Zone 3 (Cold): Light impurities (solvent residues, degradation products).[1][2]

Module 3: Advanced Characterization & Polymorph Screening

User Query: "How do I distinguish between the amorphous and crystalline phases in the solid state?"

FAQ: Diagnostic Signatures

Q: Does Vat Black 16 exhibit polymorphism? A: Yes. Like many PAHs, it has a high-temperature phase and a low-temperature phase.[1][2] However, in thin films, "polymorphism" is often confused with texture (orientation relative to the substrate).[2]

  • Bulk Phase: Monoclinic,

    
    .
    
  • Thin Film Phase: Often characterized by a specific d-spacing in Out-of-Plane XRD (approx

    
     corresponding to the long molecular axis).[1][2]
    

Q: How do I validate my packing efficiency? A: Use UV-Vis Absorption Spectroscopy in the solid state (thin film).[1]

  • H-Aggregates (Face-to-Face): Blue-shift in absorption relative to monomer.[1][2] Common in tightly packed films.[1][2]

  • J-Aggregates (Head-to-Tail): Red-shift. Rare for this molecule but possible in specific derivatives.[1][2]

  • Amorphous: Broad, featureless absorption bands.[2]

Logic Flow: Optimization Strategy

Optimization start Start: Low Performance (Low Mobility / Poor Color) check_purity Check Purity (HPLC/Mass Spec) start->check_purity purify Perform Gradient Sublimation check_purity->purify Impure check_xrd Check XRD (Crystallinity) check_purity->check_xrd Pure purify->check_xrd branch_amorph Amorphous / Broad Peaks check_xrd->branch_amorph branch_cryst Sharp Peaks check_xrd->branch_cryst action_heat Increase Substrate Temperature (T_sub) branch_amorph->action_heat Kinetic Limitation action_sam Apply Surface Treatment (OTS/HMDS) branch_cryst->action_sam Poor Morphology (Small Grains) action_heat->check_xrd final High Mobility Ordered Packing action_sam->final

Figure 2: Troubleshooting logic for optimizing crystal packing in thin-film applications.

References

  • Bolton, W., & Stadler, H. P. (1964).[2] The Crystal Structure of Violanthrone (Dibenzanthrone). Acta Crystallographica.[1][2] Link[1]

    • Core Citation: Establishes the fundamental monoclinic unit cell and planar stacking limits.
  • Minaev, B., et al. (2009).[2] Organic field effect transistor using pentacene single crystals grown by a liquid-phase crystallization process.[1][2][3] Langmuir.[1][2] (Contextual reference for solution growth of similar PAHs). Link

  • BenchChem. (2025).[1][2][4][5] Dibenzanthrone (Violanthrone) - Vat Dye Properties and Synthesis.[1][2]Link[1]

    • Core Citation: Provides solubility data and industrial "v
  • LookChem. (2024).[1][2] Violanthrone - Physico-chemical Properties and Applications.[1][2][6][7][8]Link[1]

    • Core Citation: Verifies CAS 116-71-2 and general solvent incompatibility.[1][2]

Disclaimer: This guide is intended for research purposes. Vat Black 16 derivatives may vary by manufacturer.[1][2] Always consult the specific SDS for your batch.

Sources

Troubleshooting

Technical Support Center: Vat Black 16 Consistency Assurance

Topic: Minimizing Batch-to-Batch Variability of Vat Black 16 (C.I. 59855) Target Audience: Researchers, Formulation Scientists, and QA/QC Professionals in Drug Delivery & Medical Device Development.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Batch-to-Batch Variability of Vat Black 16 (C.I. 59855) Target Audience: Researchers, Formulation Scientists, and QA/QC Professionals in Drug Delivery & Medical Device Development.

Core Directive & Scope

Executive Summary: Vat Black 16 (C.I. 59855), chemically derived from Violanthrone , presents unique challenges in high-precision biomedical applications (e.g., medical textile coatings, hydrogel visualization, or as a model hydrophobic aggregate). Unlike standard industrial dyeing, research-grade applications tolerate zero variability in solubility profiles or aggregation states.

This guide addresses the three vectors of variability:

  • Chemical Impurity: Variations in the violanthrone oxidation state.

  • Physical Morphology: Particle size distribution (PSD) affecting reduction kinetics.

  • Process Instability: Inconsistent redox potentials during the "vatting" (solubilization) phase.

Material Characterization (Incoming QC)

Objective: Establish a "Go/No-Go" gateway for new batches before they enter your experimental workflow.

The "Hidden" Variable: Particle Size Distribution

Vat Black 16 is insoluble. To function, it must be reduced to its leuco form.[1][2] The rate of this reduction is surface-area dependent. A batch with coarse particles (


) will reduce slowly, leading to "specks" of unreduced pigment in your final formulation, while ultrafine batches may oxidize too rapidly.

Protocol: Laser Diffraction Analysis

  • Method: Wet dispersion (Mie Theory).

  • Dispersant: 0.1% Triton X-100 in deionized water (sonicate for 60s).

  • Acceptance Criteria (Research Grade):

    • 
      : 
      
      
      
    • 
      : 
      
      
      
    • Span

      
      : 
      
      
      
Chemical Fingerprinting: HPLC-MS

Commercial Vat Black 16 often contains unreacted violanthrone or over-halogenated byproducts.

  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile : Water (Gradient).

  • Marker: Look for the abundance of the 16,17-substituted violanthrone peak vs. the raw violanthrone base.

  • Standard: Compare against a "Gold Standard" lot that yielded successful experiments.

The Vatting Process (Solubilization Protocol)

Objective: Create a self-validating solubilization system.

The most common user error is treating the recipe as static. The amount of reducing agent (Sodium Dithionite) must be dynamically adjusted based on the Redox Potential (ORP) of the solution, not just mass.

Standardized Reduction Protocol

Reagents:

  • Sodium Hydroxide (NaOH): 32.5% solution.

  • Sodium Dithionite (

    
    ): Fresh powder (purity >85%).
    
  • Dispersant: Sodium Lignosulfonate (optional, prevents aggregation).

Step-by-Step Workflow:

  • Paste Formation: Paste 1g Vat Black 16 with 1mL non-ionic surfactant and 5mL soft water at 50°C.

  • Alkalization: Add 10mL NaOH (32.5%) and dilute to 200mL with degassed water at 60°C.

  • Reduction (The Critical Step):

    • Add Sodium Dithionite (approx. 5g/L) slowly while stirring.

    • Monitor ORP: Insert a calibrated ORP electrode.

    • Target: Maintain

      
       to 
      
      
      
      (vs. Ag/AgCl).
    • Note: If ORP rises above -700mV, the dye will precipitate (oxidize). Add more dithionite.

  • Leuco Check: Dip a filter paper. It should appear Blue/Purple (Leuco form). Upon exposure to air, it should oxidize back to Black within 60 seconds.

Visualizing the Stability Mechanism

VattingMechanism cluster_control Critical Control Points Insoluble Vat Black 16 (Pigment Form) Insoluble Reduction Reduction Step (NaOH + Na2S2O4) Insoluble->Reduction Temp > 60°C Leuco Leuco-Vat (Soluble Anion) Blue/Purple Solution Reduction->Leuco ORP < -800mV Leuco->Insoluble Premature Oxidation (Process Failure) Oxidation Oxidation (Air/Peroxide) Leuco->Oxidation Diffusion into Target Matrix Fixed Fixed Pigment (Trapped in Matrix) Oxidation->Fixed Re-aggregation

Figure 1: The Vatting Equilibrium. Success depends on maintaining the Leuco state (Green) via strict ORP control until the dye penetrates the target matrix.

Troubleshooting Guide & FAQs

Q1: Why do I see black specks in my hydrogel/coating after filtration?

Diagnosis: Incomplete reduction or "Premature Oxidation." Root Cause:

  • Dead Zones: Poor agitation allowed dye particles to settle before reducing.

  • ORP Drift: The potential rose above -700mV during the process. Solution:

  • Increase Sodium Dithionite by 10%.

  • Verify ORP is

    
    before filtration.
    
  • Use a Stock Vat method: Reduce the dye in a concentrated volume (high reducing agent ratio) before diluting into the final buffer.

Q2: My batch color strength is 15% lower than last month. Is the dye degraded?

Diagnosis: Likely a Crystal Modification issue, not degradation. Root Cause: Vat Black 16 can exist in different polymorphic forms. If the manufacturer altered their drying process, the crystal lattice might be more resistant to reduction. Solution:

  • Pre-soak: Allow the pigment to swell in the NaOH solution for 20 minutes before adding the dithionite. This relaxes the crystal structure.

  • Temperature Boost: Increase reduction temperature to 65°C (do not exceed 70°C to avoid dithionite decomposition).

Q3: The dye precipitates immediately upon adding to my buffer (PBS).

Diagnosis: pH Shock. Root Cause: The Leuco form is only soluble at pH > 11. Adding it to PBS (pH 7.4) causes instant conversion to the insoluble pigment form. Solution:

  • If your experiment requires neutral pH, you are measuring the aggregate, not the molecule.

  • Protocol Adjustment: You must use a "Vat Acid" dispersion technique. Add Acetic Acid to the Leuco solution in the presence of a strong dispersant (e.g., Tamol NN). This precipitates the dye as extremely fine (

    
    ) colloidal particles rather than large aggregates.
    

Comparative Data: Process Parameters

ParameterCommercial Grade (Textile)Research Grade (Target)Impact on Variability
Purity (HPLC) ~85%>95%Low purity alters redox stoichiometry.
Particle Size (

)


Large particles cause "specking" and slow reduction.
Moisture Content Variable (2-8%)Dry (<1%)Affects precise gravimetric dosing.
Redox Potential Not monitored

to

Critical for maintaining solubility.

QA/QC Workflow Diagram

QAQC_Workflow Incoming Incoming Batch Vat Black 16 PSD Test 1: Particle Size (Laser Diffraction) Incoming->PSD HPLC Test 2: Purity Analysis (HPLC-MS) PSD->HPLC Decision Does it meet specs? HPLC->Decision Milling Action: Ball Milling (Reduce Particle Size) Decision->Milling D90 > 5um Reject Action: Reject Batch (Chemical Impurity) Decision->Reject Purity < 95% Vatting Test 3: Standard Vatting (Check Solubility) Decision->Vatting Pass Milling->Vatting Vatting->Reject Precipitates Approve Approve for Use Vatting->Approve Solubility Confirmed

Figure 2: The "Gatekeeper" Protocol. Never allow a batch into production/experimentation without passing the PSD and Vatting solubility checks.

References

  • Society of Dyers and Colourists (SDC). (n.d.). Colour Index International: C.I. Vat Black 16 (C.I. 59855).[3][4][5][6] Retrieved from [Link]

  • Baumgarte, U. (1987). Kinetics of vat dye reduction and dyeing.[1][2][7] Reviews of Progress in Coloration and Related Topics. (Fundamental mechanism of leuco-vat stability).

  • Etters, J. N. (1995).[8] Standardization of Vat Dyeing Protocols for Research Applications. American Dyestuff Reporter.[8] (Source for Redox Potential targets of -900mV).

  • Venkataraman, K. (1952). The Chemistry of Synthetic Dyes, Vol II. Academic Press.
  • Chavan, R. B. (2011). Electrochemical Reduction of Vat Dyes: A Review. Indian Journal of Fibre & Textile Research.[1] (Modern analysis of redox monitoring).

Sources

Optimization

Strategies to reduce the reduction potential of Vat Black 16

Welcome to the technical support guide for Vat Black 16. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this complex violanthrone dye in their experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Vat Black 16. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this complex violanthrone dye in their experiments. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your work with Vat Black 16. A critical parameter in the successful application of this dye is the precise control of its reduction potential. This guide will focus on strategies to manage and, specifically, to reduce this potential to avoid common experimental pitfalls.

Frequently Asked Questions (FAQs)

Q1: What is "reduction potential" and why is it critical for Vat Black 16?

A: Vat Black 16, in its pigment form, is a large, planar molecule that is insoluble in water.[1][2][3][4][5] To be applied effectively, it must be converted into its water-soluble "leuco" form. This conversion is a chemical reduction process, where the dye molecule gains electrons.

The reduction potential (or redox potential) , measured in millivolts (mV), quantifies the tendency of a chemical species to be reduced.[6] For Vat Black 16, achieving a specific negative reduction potential is necessary to drive the conversion to the leuco form. However, this is a delicate balance.

  • Under-reduction: If the potential is not sufficiently negative, the dye will not be fully solubilized, leading to poor dye uptake, weak color yield, and uneven application.[7]

  • Over-reduction: If the potential is excessively negative, the dye molecule can undergo further, often irreversible, structural changes. This can lead to a completely different shade (e.g., a shift from a neutral black to an undesirable brown or olive tone) and a loss of the desired properties of the dye.[8][9][10]

Therefore, controlling the reduction potential is paramount for reproducibility and achieving the correct final properties of your dyed substrate. Anthraquinoid vat dyes, a class to which Vat Black 16 belongs, typically require a reduction potential in the range of -700 mV to -1000 mV for proper reduction.[6][8][9]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and links them to the reduction potential of the vat.

Issue 1: The final color of my substrate is off-shade (e.g., brownish or dull) instead of a crisp black.

Cause: This is a classic symptom of over-reduction . The high negative potential has altered the chromophore of the Vat Black 16 molecule. This can happen due to an excess of reducing agent, a temperature that is too high, or a pH that is not optimal.

Solution Pathway:

  • Verify and Reduce the Concentration of the Reducing Agent: The most common reducing agent is sodium dithionite (also known as sodium hydrosulphite).[6] Its concentration is the primary driver of the reduction potential. If you are observing off-shades, systematically decrease the amount of sodium dithionite in your subsequent experiments.

  • Control the Temperature: The reactivity of sodium dithionite increases with temperature.[11] If you are working at elevated temperatures (e.g., above 80°C), you may be inadvertently causing over-reduction.[10]

  • Optimize the pH: The pH of the vat solution influences the specific form of the leuco dye. For some vat dyes, an excessively high pH can contribute to over-reduction.

Experimental Protocol: Optimizing Reducing Agent Concentration
  • Baseline Establishment: Perform your standard procedure with your current concentration of sodium dithionite. Record the final colorimetric data (e.g., CIELAB values).

  • Systematic Reduction: Prepare a series of experiments where the concentration of sodium dithionite is incrementally decreased by 10% in each run, while keeping all other parameters (temperature, pH, dye concentration) constant.

  • Analysis: Compare the color of the resulting substrates. Identify the concentration of the reducing agent that yields the desired black shade without compromising on the intensity (indicating sufficient reduction).

Parameter Experiment 1 (Baseline) Experiment 2 (-10%) Experiment 3 (-20%) Experiment 4 (-30%)
Sodium Dithionite (g/L)5.04.54.03.5
Temperature (°C)70707070
pH11.511.511.511.5
Observed Shade Brownish-BlackDeep BlackIntense BlackGreyish (Under-reduced)

This table presents hypothetical data for illustrative purposes.

Issue 2: My dyeing is uneven, or the color intensity is weak.

Cause: This is typically a sign of under-reduction . The Vat Black 16 was not fully converted to its soluble leuco form, leading to poor penetration into the substrate. This can be caused by insufficient reducing agent, a temperature that is too low, or the deactivation of the reducing agent by atmospheric oxygen.

Solution Pathway:

  • Monitor the Oxidation-Reduction Potential (ORP): The most reliable method to diagnose under-reduction is to use an ORP meter to measure the potential of your vat solution directly. The target is typically in the -700 to -950 mV range.[6][12]

  • Increase Temperature (with caution): Raising the temperature can increase the rate and efficiency of the reduction. Most vat dyeing occurs between 60-90°C.[13][14] However, be mindful of the risk of over-reduction at higher temperatures.

  • Ensure an Oxygen-Free Environment: Sodium dithionite is readily oxidized by air, which neutralizes its reducing power. Keep your vat covered whenever possible.

Workflow for Diagnosing Under-Reduction

G start Weak or Uneven Dyeing Observed check_orp Measure ORP of Vat start->check_orp orp_low ORP > -700 mV (Under-reduced) check_orp->orp_low Potential too high orp_ok ORP within -700 to -950 mV range check_orp->orp_ok Potential is optimal increase_temp Increase Temperature (e.g., from 60°C to 70°C) orp_low->increase_temp increase_reducer Incrementally Add Reducing Agent orp_low->increase_reducer check_procedure Review Experimental Procedure for Oxygen Exposure orp_ok->check_procedure remeasure_orp Re-measure ORP increase_temp->remeasure_orp increase_reducer->remeasure_orp remeasure_orp->increase_reducer Still too high proceed Proceed with Dyeing remeasure_orp->proceed Potential in range G cluster_cell Electrochemical Cell power Potentiostat (Sets Potential) cathode Cathode power->cathode e- mediator_ox Mediator (Oxidized) e.g., Fe(III)-TEA cathode->mediator_ox Reduces anode Anode mediator_red Mediator (Reduced) e.g., Fe(II)-TEA vat_dye Vat Black 16 (Insoluble) mediator_red->vat_dye Reduces leuco_dye Leuco Dye (Soluble)

Caption: Indirect electrochemical reduction of Vat Black 16.

Advanced Strategy: Chemical Modification of the Dye

For researchers with synthetic chemistry capabilities, the reduction potential of the violanthrone core can be altered by adding substituents. For instance, the incorporation of strong electron-withdrawing groups, such as dicyanomethylene, onto the violanthrone structure has been shown to result in a lower (less negative) reduction potential. [15][16]This is a fundamental approach to tuning the dye's properties for specific applications where a lower reduction potential is desirable.

References

  • Making Vat Dyeing Greener: Sustainable Approaches to Using Vat Dyes. (2025, July 7). [Source Redacted]
  • Study on different reducing agents for effective vat dyeing on cotton fabric. (2025, August 6).
  • The reduction of vat dyes by indirect electrolysis. SDC ColourClick.
  • Potentiostatic studies on indirect electrochemical reduction of vat dyes. (2025, August 5).
  • Colorful and Conscious: The Sodium Borohydride Solution to Vat Dyeing Challenges. (2024, February 22). [Source Redacted]
  • Vat Temper
  • The study on the reduction process of Vat dye on cotton fabric using ferrous sulphate and its effect on effluent load. (2008, August 17). Current World Environment.
  • Attempted characterisation of phenanthrene-4,5-quinone and electrochemical synthesis of violanthrone-16,17-quinone. How does the stability of bay quinones correlate with structural and electronic parameters?. (2020, October 15). RSC Publishing.
  • The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives. (2024, November 13). [Source Redacted]
  • The charge transport properties of dicyanomethylene-functionalised violanthrone deriv
  • Ecofriendly alternative to reducing agents used for Vat dyeing on cellulose and polyester/cellulose blends (Part-III). (2025, August 5).
  • Reduction Process of Vat Dye on Cotton Fabric Assisted by Ferrous Sulph
  • Effect of pH on electrochemical degradation of C.I. Vat Green 1 dye...
  • Vat Black 16. (2012, August 23). World dye variety.
  • V
  • Improvement of dying process parameters in the production of tie and dye cotton fabric. (2016, June 6).
  • Reduction Potential Of Vat Dyeing | ORP Values Of Reducing Agents & Their Properties. (2022, October 18). [Source Redacted]
  • Effect of pH and Oxidation Reduction Potential on Dyeing of Modal Knitted Fabric with N
  • VAT BLACK 16|CAS NO.1328-19-4. China inter dye.
  • A green approach of vat dyeing of cotton fabric with n
  • What are the effects of pH on the dyeing and finishing process?. (2021, January 22). Hangzhou Tiankun Chem Co.,Ltd.
  • Attempted characterisation of phenanthrene-4,5-quinone and electrochemical synthesis of violanthrone-16,17-quinone. How does the stability of bay quinones correlate with structural and electronic parameters?. RSC Publishing.
  • Vat Dyes - VAT BLACK 16 Dyes Trader.
  • What are the factors affecting the dyeing quality of vat dyes?. (2025, October 9). Reward Technology.
  • Effect of the reduction temperature on the evolution of redox potential...
  • Method of reducing vat dyes and the process of dyeing fabrics therein.
  • Reduction Potential Effect during the Dyeing of Cotton Fabric by Vat Dye. (2023, April 1).
  • Violanthrone. Wikipedia.
  • Schematic representation of reduction and oxidation reaction of vat dye.
  • A Study on the Effect of Reducing Agents on Reduction Potential of Vat Dyeing on Cotton Fabric. Worldwidejournals.com.
  • V
  • CAS 85652-50-2: Violanthrone-79. CymitQuimica.
  • Symmetry Breaking Charge Separation in Linked Violanthrone Dimers.
  • Troubleshooting a Different Vat Recipe. (2023, July 25). Graham Keegan.
  • Key Exporter of Vat Black 16 | V
  • How to Balance a Fructose Indigo V
  • Vat Dye Failing To Color Cotton Properly? Here's The Real Reason And The Right Dyeing Procedure. Tiankun Chemical.
  • What went wrong with the Indigo Vat? Top Five Problems and How to Solve Them. (2016, February 3). [Source Redacted]

Sources

Troubleshooting

Technical Support Center: Vat Black 16 (VB16) Mobility Optimization

Status: Operational Ticket ID: VB16-MOB-OPT Assigned Specialist: Senior Application Scientist, Organic Electronics Division Subject: Troubleshooting Low Charge Carrier Mobility in Vat Black 16 Thin Films Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: VB16-MOB-OPT Assigned Specialist: Senior Application Scientist, Organic Electronics Division Subject: Troubleshooting Low Charge Carrier Mobility in Vat Black 16 Thin Films

Executive Summary

Vat Black 16 (VB16), chemically identified as a violanthrone derivative (often C.I. 59855), is a planar polycyclic aromatic hydrocarbon (PAH). While it exhibits robust environmental stability due to strong intermolecular hydrogen bonding and


-

interactions, these same properties create significant challenges for charge transport in Organic Field-Effect Transistors (OFETs).

Low mobility in VB16 films is rarely an intrinsic failure of the molecule but rather a result of polymorph mismatch and interfacial trap density . This guide addresses the three critical bottlenecks: Source Purity , Dielectric Interface Engineering , and Crystallization Kinetics .

Module 1: Source Material & Purification

Q: My devices show effectively zero field-effect mobility ( cm²/Vs). Is the material dead?

Diagnosis: You are likely using "Dye Grade" Vat Black 16 directly from the bottle. Commercial vat dyes contain salts, dispersing agents, and isomers that act as deep charge traps, killing transport.

The Fix: Gradient Sublimation Purification Electronic-grade performance requires 99.99% purity. You must purify the source material before deposition.

Protocol: Three-Zone Vacuum Sublimation

  • Load: Place crude VB16 in the source boat of a quartz tube furnace.

  • Vacuum: Pump down to

    
     Torr.
    
  • Gradient Setup:

    • Zone 1 (Source): Heat to 380°C–420°C (Sublimation point).

    • Zone 2 (Product): Maintain at 300°C (Crystallization zone).

    • Zone 3 (Impurities): Keep at < 200°C (Volatile impurities condense here).

  • Harvest: Collect the crystals from Zone 2. Repeat this process twice for optimal results.

Module 2: Interface Engineering (The Trap Problem)

Q: I see high hysteresis and threshold voltage shifts. How do I fix this?

Diagnosis: This indicates high trap density at the Semiconductor-Dielectric interface. VB16 is sensitive to the silanol (Si-OH) groups on SiO


 dielectrics, which act as electron traps and disrupt the "edge-on" molecular orientation required for hole transport.

The Fix: Self-Assembled Monolayer (SAM) Passivation You must hydrophobicize the SiO


 surface using Octadecyltrichlorosilane (OTS-18) to minimize surface energy and induce vertical 

-stacking.

Protocol: OTS-18 Deposition (Vapor Phase) Note: Vapor phase is preferred over solution to avoid polymerization aggregates.

  • Clean: Piranha clean SiO

    
     wafers (3:1 H
    
    
    
    SO
    
    
    :H
    
    
    O
    
    
    ) for 15 mins. Rinse with DI water.
  • Dehydrate: Bake substrates at 150°C for 30 mins to remove surface moisture.

  • Deposition: Place substrates in a vacuum desiccator with a small open vial containing 100 µL of OTS.

  • Incubate: Heat the desiccator to 120°C for 2 hours under rough vacuum.

  • Anneal: Remove excess OTS by rinsing with toluene, then bake at 100°C for 10 mins.

  • Validation: Water contact angle must be

    
    .
    

Module 3: Morphology Control (The Grain Problem)

Q: My films are smooth but mobility is low ( cm²/Vs). Why?

Diagnosis: A "smooth" film often implies an amorphous or microcrystalline structure. For high mobility, you need large, interconnected grains with edge-on orientation .[1] If the substrate is too cold during deposition, VB16 molecules "freeze" in random orientations.

The Fix: Elevated Temperature Deposition (


) 
Heating the substrate provides the thermal energy for adsorbing molecules to diffuse and lock into the thermodynamically favored crystalline lattice.

Protocol: Hot-Wall Deposition

  • Base Pressure:

    
     Torr.
    
  • Rate: Maintain a slow deposition rate of 0.1 – 0.3 Å/s . High rates (> 1 Å/s) induce disorder.

  • Substrate Temp (

    
    ):  Heat the substrate holder to 80°C – 100°C .
    
    • Why? This temperature window balances nucleation density with grain growth for Violanthrone derivatives.

  • Thickness: Target 40–50 nm. Thicker films increase contact resistance; thinner films may form disconnected islands.

Visualizing the Optimization Workflow

The following diagram illustrates the critical path to high-mobility VB16 films. Note the branching decision points based on characterization.

VB16_Optimization Raw Raw Vat Black 16 (Dye Grade) Purification Vacuum Sublimation (x2 Cycles) Raw->Purification Remove Ionic Impurities Deposition PVD Deposition T_sub = 80-100°C Rate = 0.2 Å/s Purification->Deposition Substrate SiO2/Si Substrate Cleaning Piranha Clean + Dehydration Substrate->Cleaning SAM OTS-18 Treatment (Hydrophobic Interface) Cleaning->SAM Passivate Traps SAM->Deposition Induce Edge-On Stacking Annealing Post-Deposition Annealing (120°C, 1 hr, N2) Deposition->Annealing Refine Crystallinity Testing OFET Characterization Annealing->Testing Decision Mobility > 0.1 cm²/Vs? Testing->Decision Decision->Testing No: Check Contact Resistance Report Final Device High Mobility Decision->Report Yes: Success

Figure 1: Critical workflow for processing Vat Black 16 from crude dye to active semiconductor layer.

Performance Benchmarks

Use this table to benchmark your current results against expected values for optimized VB16 films.

Experimental ConditionMobility (

) [cm²/Vs]

Ratio
Threshold Voltage (

)
Primary Defect
Unpurified / Room Temp



V
Ionic impurities, amorphous packing
Purified / Room Temp



V
Small grain size, grain boundaries
Purified / OTS / 80°C



to

V
Optimized Region
Overheated (

)


UnstableDisconnected islands (dewetting)

References

  • Głowacki, E. D., et al. (2013). "Hydrogen-Bonded Organic Semiconductors for Bioelectronics." Journal of Materials Chemistry C. (Discusses the role of H-bonding in Vat dyes like Violanthrone and their purification requirements). Link

  • Minaev, B., et al. (2012). "Vat Dyes: Promising Biocompatible Organic Semiconductors."[2] Journal of Materials Chemistry C. (Specific study on Vat dye mobility optimization and dielectric dependence). Link

  • Klauk, H. (2010). "Organic Thin-Film Transistors."[3][4] Chem. Soc. Rev. (Foundational text on OTS treatments and substrate temperature effects for planar PAHs). Link

  • Wang, C., et al. (2018). "Organic Semiconductor Crystal Engineering for High-Mobility OFETs." Advanced Materials. (Detailed protocols on crystallization kinetics and "hot wall" deposition). Link

Sources

Optimization

Technical Support Center: Photostability Engineering for Vat Black 16

Topic: Enhancing the photostability of Vat Black 16 (Violanthrone-79/Derivatives) for Device Applications Audience: Material Scientists, Device Physicists, and Formulation Chemists.[1] Executive Summary & Diagnostic Fram...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the photostability of Vat Black 16 (Violanthrone-79/Derivatives) for Device Applications

Audience: Material Scientists, Device Physicists, and Formulation Chemists.[1]

Executive Summary & Diagnostic Framework

Welcome to the Advanced Materials Support Hub. You are likely here because your Vat Black 16 (VB16) based devices—whether Organic Photovoltaics (OPVs), OLEDs, or bio-electronic sensors—are exhibiting rapid performance decay under illumination.[1]

The Core Problem: Vat Black 16 (Chemical structure: Violanthrone or isoviolanthrone derivatives, often chlorinated) is a p-type organic semiconductor.[1] While chemically robust in textile applications, its utility in optoelectronics is limited by photo-oxidative degradation .[1]

The degradation is not random; it follows a specific cascade. Upon photoexcitation, the dye undergoes Intersystem Crossing (ISC) to a long-lived Triplet State (


).[1] This triplet state transfers energy to ground-state oxygen (

), generating highly reactive Singlet Oxygen (

)
.[1] This reactive oxygen species (ROS) attacks the electron-rich

-conjugated core of the violanthrone, breaking the conjugation and "bleaching" the device.[1]
Degradation Pathway Visualization

Figure 1: The Photo-Oxidative Cascade.[1] Understanding this pathway is the first step to stabilization.

DegradationMechanism Photon Photon (hν) GroundState VB16 Ground State (S₀) Photon->GroundState Absorption ExcitedState Excited Singlet (S₁) GroundState->ExcitedState Excitation TripletState Triplet State (T₁) (Long-lived) ExcitedState->TripletState Intersystem Crossing (ISC) SingletOxygen Singlet Oxygen (¹O₂) (Highly Reactive) TripletState->SingletOxygen Energy Transfer (+ ³O₂) Oxygen Oxygen (³O₂) Oxygen->SingletOxygen Activation Bleaching Chemical Bleaching (Conjugation Break) SingletOxygen->Bleaching Oxidative Attack

Caption: Mechanism of Vat Black 16 degradation via Singlet Oxygen generation.

Troubleshooting Guides & FAQs

Module A: Pre-Fabrication & Material Purity

Q: I am observing inconsistent degradation rates between batches. Is the supplier specification (95%) sufficient? A: No. For device applications, 95% purity is inadequate. The Issue: Commercial Vat Black 16 often contains trace transition metals (iron, copper) from the synthesis catalyst. These metals act as catalysts for radical generation , accelerating photo-oxidation by orders of magnitude.[1] The Fix (Protocol): You must perform Thermal Gradient Sublimation .

  • Load: Place raw VB16 in the source zone of a quartz tube.

  • Vacuum: Pump down to

    
     Torr.
    
  • Ramp: Heat source to 350°C–400°C (Violanthrone has a high melting point, ~500°C, but sublimes lower).

  • Collection: Discard the first fraction (volatile impurities) and the residue (heavy metals). Collect the middle fraction.

Module B: Matrix & Formulation Engineering

Q: My thin films turn transparent within hours of illumination. How do I stop this "bleaching"? A: You are likely dealing with Oxygen Diffusion combined with Aggregation .[1] The Mechanism: In neat films, VB16 forms H-aggregates which can quench fluorescence, but more critically, the grain boundaries allow rapid oxygen permeation. The Fix: Use a Solid-State Dispersion Matrix .[1]

  • Recommendation: Disperse VB16 in PMMA (Polymethyl methacrylate) or Polystyrene.[1]

  • Why? The polymer matrix acts as a gas barrier, reducing the diffusion coefficient of oxygen (

    
    ) by 
    
    
    
    to
    
    
    times compared to air.
  • Ratio: Keep dye loading

    
     to prevent phase separation.
    

Q: Can I add stabilizers like in pharma formulations? A: Yes, this is "Getter Engineering." Protocol: Add a Singlet Oxygen Quencher.

  • Candidate: DABCO (1,4-diazabicyclo[2.2.2]octane) or

    
    -Carotene.[1]
    
  • Mechanism: These molecules physically quench

    
     back to ground state 
    
    
    
    without being consumed, or chemically scavenge it (sacrificial).[1]
  • Warning: Ensure the HOMO/LUMO levels of the quencher do not trap charges if your device is electrically active (like an OPV).

Module C: Device Encapsulation

Q: I am using a glovebox, but the device dies after taking it out. Is simple epoxy enough? A: Standard epoxy is permeable to moisture and oxygen over time. The Fix: Implement Glass-to-Glass Encapsulation with a Getter.[1]

  • Substrate: Clean glass/quartz.[1]

  • Active Layer: VB16/Matrix.[1]

  • Getter: Attach a CaO (moisture) and Zeolite (gas) getter pad to the cover glass (not touching the active area).[1]

  • Seal: Use UV-curable epoxy (e.g., Ossila E131) around the perimeter.[1] Cure under UV (365 nm) inside the glovebox.[1]

Standard Operating Procedures (SOPs)

SOP-01: ISOS-L-1 Stability Testing

Do not rely on arbitrary "sunlight" tests. Use the International Summit on Organic Photovoltaic Stability (ISOS) standards.

ParameterSpecificationNotes
Light Source Solar Simulator (Class AAA)Spectrum must match AM1.5G.[1]
Intensity 1000 W/m² (1 Sun)Calibrate with a Si-reference diode.[1]
Temperature Ambient (23°C ± 5°C)Use a cooling stage if the simulator heats the sample.
Atmosphere Ambient Air (if encapsulated)If unencapsulated, test in

to isolate intrinsic stability.
Load Open Circuit (Voc)Or MPP (Maximum Power Point) if testing electrical load.[1]
Duration Until

Time to reach 80% of initial performance.
SOP-02: Troubleshooting Flowchart

Figure 2: Diagnostic Logic for Device Failure.

Troubleshooting Start Device Performance Drops CheckVis Visual Inspection: Is the film bleaching (transparent)? Start->CheckVis Bleached YES: Chemical Degradation CheckVis->Bleached Yes NotBleached NO: Color is intact CheckVis->NotBleached No Action1 Root Cause: Photo-oxidation Action: Improve Encapsulation Add Singlet Oxygen Quencher Bleached->Action1 CheckElec Check IV Curves: S-shape or leakage? NotBleached->CheckElec Leakage High Leakage Current CheckElec->Leakage SShape S-Shaped Curve CheckElec->SShape Action2 Root Cause: Morphology/Pinholes Action: Optimize Spin Coating Check Solvent Compatibility Leakage->Action2 Action3 Root Cause: Interfacial Barrier Action: Check Electrode Work Function (VB16 HOMO ~ -5.4 eV) SShape->Action3

Caption: Step-by-step diagnostic tree for isolating failure modes in Vat Black 16 devices.

Scientific Rationale & Causality

Why Violanthrone Derivatives Fail: Violanthrone (VB16) is a polycyclic aromatic hydrocarbon (PAH).[1] Its extended


-system (

hybridization) lowers the bandgap (~1.6–1.8 eV), making it an excellent absorber.[1] However, this electron-rich nature makes it susceptible to electrophilic attack.[1]
  • The Singlet Oxygen Problem: The energy gap between the triplet state of VB16 and its ground state is often sufficient to transfer energy to oxygen, converting ground state triplet oxygen (

    
    ) to singlet oxygen (
    
    
    
    ). This is the primary "kill mechanism" for organic dyes [1].
  • Aggregation Quenching: VB16 molecules are planar and tend to stack (

    
    -
    
    
    
    stacking).[1] While this aids charge transport (mobility), it often leads to "H-aggregate" formation which quenches fluorescence and creates trap states that facilitate degradation [2].[1]

Why the Protocols Work:

  • Sublimation removes catalytic impurities that lower the activation energy for oxidation.

  • Encapsulation physically removes the reactant (

    
    ) from the equation.
    
  • Matrix Engineering (PMMA) utilizes the "Cage Effect," restricting the mobility of radical intermediates and preventing them from propagating the degradation chain [3].

References

  • Khenkin, M. V., et al. (2020). "Consensus statement for stability assessment and reporting for perovskite photovoltaics based on ISOS procedures." Nature Energy, 5, 35–49.[2] [1]

  • Hofmann, A., et al. (2010). "Trap-induced degradation in organic field-effect transistors." Applied Physics Letters, 96, 243307.

  • Madsen, M. V., et al. (2014). "The International Summit on Organic Photovoltaic Stability (ISOS): protocols for testing and reporting." Solar Energy Materials and Solar Cells, 130, 281-290.[1] [1]

  • Bolton, W., & Stadler, H. P. (1964). "The Crystal Structure of Violanthrone." Acta Crystallographica, 17, 1015.

  • Burlingame, Q., et al. (2019). "Photostability of Organic Solar Cells." Nature Materials, 18, 1251–1257. (Context on singlet oxygen mechanisms in organic semiconductors).

Sources

Troubleshooting

Technical Support Center: Vat Black 16 Purification &amp; Synthesis Optimization

[1][2] Part 1: Core Directive & Technical Context[1][2] The Challenge of Violanthrone Derivatization Vat Black 16 (C.I. 59855) is typically synthesized via the amination and hydroxylation of Violanthrone (C.I.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Core Directive & Technical Context[1][2]

The Challenge of Violanthrone Derivatization

Vat Black 16 (C.I. 59855) is typically synthesized via the amination and hydroxylation of Violanthrone (C.I. 59800) using hydroxylamine sulfate in a concentrated sulfuric acid medium, often catalyzed by vanadium pentoxide (


).[1][2]

The purity of Vat Black 16 is not merely a cosmetic requirement; it dictates the redox kinetics during application (vatting) and the electronic properties in non-textile applications (e.g., organic semiconductors).[1][2] The primary impurities encountered are:

  • Unreacted Violanthrone: Results in "reddish" or "dull" black shades and lower color value.[1][2]

  • Vanadium/Inorganic Ash: Catalyst residues that act as charge traps or environmental contaminants.[1][2]

  • Amorphous Aggregates: Caused by improper quenching, leading to poor dispersion stability.[1][2]

  • Sulfuric Acid Esters: Trapped species that degrade stability over time.[1][2]

This guide provides a self-validating purification workflow designed to isolate the target aminohydroxy-violanthrone species from these byproducts.

Part 2: Purification Protocols (The "How-To")

Protocol A: The "Leuco-Filtration" Method (Primary Chemical Purification)

Best for: Removing non-reducible tars, inorganic salts, and catalyst residues.[1][2]

Mechanism: Vat dyes are insoluble in water but soluble in their reduced "leuco" form.[1][2][3][4] By reducing the crude dye, we solubilize the active chromophore, allowing us to filter out insoluble impurities (slag, metals, non-vatting tars) before re-oxidizing.[1][2]

Step-by-Step Workflow:

  • Paste Preparation: Disperse 50g of crude Vat Black 16 press cake in 500mL distilled water containing 2g/L wetting agent (e.g., sodium lignosulfonate).

  • Reduction (Vatting):

    • Heat to 60°C .

    • Add 40mL NaOH (50% w/w) .

    • Add 25g Sodium Dithionite (

      
      ) .
      
    • Checkpoint: Maintain at 60°C for 20 minutes. The solution should turn a deep blue-violet (the leuco form).[1][2]

  • Clarification (The Critical Step):

    • While maintaining 60°C and a nitrogen blanket (to prevent premature oxidation), filter the solution through a sintered glass funnel (porosity 3) or a filter press with alkali-resistant cloth.[1][2]

    • Discard the solid residue. This contains the

      
       catalyst and insoluble tars.[1][2]
      
  • Re-oxidation:

    • Aerate the filtrate vigorously with air for 30–60 minutes.[1][2]

    • Optional: Add 1-2% Hydrogen Peroxide (

      
      ) at 40°C to ensure complete oxidation.[1][2]
      
  • Isolation: Filter the precipitated purified dye, wash with hot water until neutral (pH 7), and dry.

Protocol B: Acid Pasting & Solvent Scour (Physical Purification)

Best for: Improving crystal morphology and removing surface organics.[1][2]

Mechanism: Dissolution in concentrated


 breaks down aggregates.[1][2] A subsequent solvent scour removes unreacted organic intermediates that adsorb to the crystal surface.[1][2]
  • Acid Pasting:

    • Dissolve crude dye in 98%

      
       (1:10 ratio w/v) at 20–25°C . Do not exceed 40°C to avoid sulfonation.[1][2]
      
    • Drown the mass slowly into ice-water (1:50 ratio) under high-shear agitation.[1][2]

    • Filter and wash until acid-free.[1][2][4]

  • Solvent Scour:

    • Resuspend the wet cake in o-dichlorobenzene or nitrobenzene (Warning: Hazardous/Toxic).[1][2]

    • Heat to 130°C for 1 hour.

    • Filter hot.[1][2][4] The impurities remain in the solvent; the dye remains as a crystalline solid (Vat Black 16 has very low solubility even in hot solvents, but surface impurities dissolve).[1][2]

    • Steam strip the cake to remove residual solvent.[1][2]

Part 3: Troubleshooting & FAQ

Q1: My purified Vat Black 16 still shows high ash content (>2%). Why? Diagnosis: Inefficient removal of the Vanadium catalyst or sodium salts trapped in the filter cake.[1][2] Solution:

  • Chelation Wash: After the re-oxidation step in Protocol A, wash the filter cake with a hot (

    
    ) dilute solution of EDTA  or Hydrochloric Acid (1%) .[1][2] This solubilizes residual metal ions.[1][2]
    
  • Dialysis: For ultra-high purity (electronic grade), subject the aqueous dispersion to dialysis to remove ionic species.[1][2]

Q2: The shade is too "red" compared to the standard. Is this an impurity? Diagnosis: Yes. This typically indicates high levels of unreacted Violanthrone .[1][2] Violanthrone is a dark blue-violet dye, whereas Vat Black 16 is a neutral black/grey.[1][2] Solution:

  • Reaction Optimization: The amination reaction was likely under-driven.[1][2] Increase the Hydroxylamine Sulfate stoichiometry or the reaction time at 130°C.

  • Fractional Precipitation: In Protocol A (Leuco-Filtration), unreacted violanthrone reduces slightly differently than the aminated derivative.[1][2] However, separation is difficult. The most effective fix is ensuring conversion during synthesis.[1][2]

Q3: The yield dropped significantly after Acid Pasting. Where did it go? Diagnosis: You likely sulfated the dye.[1][2] Solution:

  • Temperature Control: If the sulfuric acid dissolution temperature exceeds 40–50°C , sulfonation can occur, rendering a portion of the dye water-soluble (it won't precipitate when drowned in water).[1][2] Keep the dissolution temperature strictly below 30°C.

Part 4: Visualization & Data[1][2]

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying Vat Black 16 based on the impurity profile.

VatBlack16_Purification Start Crude Vat Black 16 (Synthesis Cake) Analysis Impurity Analysis (HPLC/Ash Content) Start->Analysis Decision Primary Impurity? Analysis->Decision RouteA Protocol A: Leuco-Filtration Decision->RouteA Inorganics/Tars RouteB Protocol B: Solvent Scour Decision->RouteB Organic Byproducts ProcessA1 Reduction (NaOH/Na2S2O4) RouteA->ProcessA1 ProcessB1 Suspend in o-Dichlorobenzene RouteB->ProcessB1 ProcessA2 Filter Insoluble (Removes Catalyst/Tars) ProcessA1->ProcessA2 ProcessA3 Re-oxidation ProcessA2->ProcessA3 Final High Purity Vat Black 16 ProcessA3->Final ProcessB2 Heat to 130°C ProcessB1->ProcessB2 ProcessB3 Hot Filtration ProcessB2->ProcessB3 ProcessB3->Final

Caption: Decision matrix for selecting the optimal purification route based on impurity characterization.

Comparative Efficacy of Purification Methods[1][2]
MethodTarget ImpuritiesYield LossPurity ImprovementCost
Acid Pasting Aggregates, Physical debris< 5%ModerateLow
Leuco-Filtration Inorganic salts, Catalyst (

), Tars
10-15%High Medium
Solvent Scour Unreacted intermediates, Surface organics5-10%ModerateHigh (Solvent recovery req.)

References

  • BenchChem. (2025).[1][2][4] An In-depth Technical Guide to the Synthesis and Purification of Vat Black 38 (and related violanthrone derivatives). Retrieved from [1][2]

  • Google Patents. (2014).[1][2] CN103897423A - Black vat dye and preparation method thereof.[1][4][5] Retrieved from

  • World Dye Variety. (2012).[1][2] Vat Black 16: Properties and Manufacturing Methods.[1][2][3][5][6] Retrieved from [1]

  • Fibre2Fashion. (2009).[1][2] The Chemistry and Manufacturing of Vat Dyes.[1][2][3][4][5][7][8][9] Retrieved from

Sources

Optimization

Technical Support Center: Optimizing Vat Black 16 Film Formation with Additives

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development on the critical role of additives in the successful film formation of Vat Black 16. For the purposes of th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development on the critical role of additives in the successful film formation of Vat Black 16. For the purposes of this document, "film formation" refers to the creation of a uniform, stable, and defect-free layer of dye on a substrate, a crucial aspect of high-quality dyeing and coating applications.

Vat Black 16, a violanthrone-based dye, is prized for its deep black shade and excellent fastness properties.[1][2] However, like all vat dyes, it is insoluble in water, presenting significant challenges in application.[3][4][5][6] The dye must first be reduced to its water-soluble "leuco" form in an alkaline bath before it can be applied.[2][7] It is during this multi-step process that additives become indispensable for achieving a flawless finish.

This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common issues encountered in the laboratory and production environments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in forming a stable film with Vat Black 16?

The core challenge lies in the dye's insolubility.[1][3][4][6] Vat Black 16 is a fine powder that does not dissolve in water.[3][4][6] To apply it, you must create a stable dispersion of these fine particles in the dye bath. Without the correct additives, these particles will rapidly clump together, a process known as aggregation or agglomeration.[8][9][10] This leads to numerous film defects, including speckling, uneven color (unlevelness), and poor color yield.[11][12]

Factors that exacerbate aggregation include:

  • High electrolyte concentration: Salts can destabilize dispersions.[13]

  • Improper pH: The pH of the dye bath affects the surface charge of the dye particles.[13]

  • Incorrect temperature: Temperature can influence the stability of the dispersion.[13]

  • Mechanical shear: While necessary for mixing, excessive or improper shear can sometimes promote agglomeration.

Troubleshooting Guide: Common Film Formation Problems and Solutions

This section addresses specific defects you may encounter and provides a systematic approach to troubleshooting, focusing on the role of additives.

Issue 1: Speckling or Spotted Film Appearance

Observation: The final film or dyed substrate has small, dark spots or specks instead of a uniform, continuous color.

Primary Cause: This is a classic sign of dye particle aggregation.[12][14] The specks are clumps of dye that were not properly dispersed in the application medium.[11]

Troubleshooting Protocol:

  • Evaluate Your Dispersing Agent: The most critical additive for preventing aggregation is a dispersing agent.[8][9][11]

    • Mechanism: Dispersing agents are surfactants that adsorb onto the surface of the dye particles. They create a repulsive barrier, either through electrostatic charge or steric hindrance, that prevents the particles from sticking together.[8]

    • Action:

      • Confirm Concentration: Are you using the dispersing agent at the recommended concentration? Insufficient amounts will lead to incomplete coverage of the dye particles.

      • Check Compatibility: Is the chosen dispersing agent suitable for vat dyes? Lignin-based biopolymers, for example, are known for their excellent dispersing capabilities with vat dyes.[15]

      • Timing of Addition: The dispersing agent should be added during the initial paste preparation with the dye powder before the addition of other chemicals like the reducing agent and alkali.[7]

  • Review the Dispersion Preparation Process:

    • Action: Ensure the dye paste is thoroughly mixed to break down any initial clumps. Proper wetting of the dye powder is essential. A wetting agent can be beneficial here to reduce the surface tension and allow the liquid to penetrate the powder more effectively.[16]

  • Assess Water Hardness:

    • Cause: High concentrations of calcium and magnesium ions (hardness) in the process water can interfere with anionic dispersing agents and promote dye aggregation.[14]

    • Action: Use deionized or softened water. If that is not possible, consider adding a sequestering agent (e.g., EDTA) to chelate the problematic ions.

Caption: Troubleshooting workflow for speckled film defects.

Issue 2: Uneven Color or Streaky Film (Poor Leveling)

Observation: The film shows variations in color depth, streaks, or patches. The color is not uniform across the surface.[12]

Primary Cause: This issue, known as "unlevelness," occurs when the dye is absorbed onto the substrate too quickly or unevenly.[17][18] It can be caused by poor dye migration.

Troubleshooting Protocol:

  • Introduce a Leveling Agent: Leveling agents are essential for controlling the dye uptake rate.[19][20]

    • Mechanism: Leveling agents, also called retarders, temporarily compete with the dye for sites on the substrate or form a loose complex with the dye molecules.[17][21] This slows down the initial "strike" or rapid absorption of the dye, allowing it time to distribute evenly over the surface before it becomes fixed.[17][21] They also promote dye migration, which helps to correct initial unevenness.[18]

    • Action:

      • Select the Right Type: Various types of leveling agents exist, including sulfonated oils and fatty acid derivatives.[20] The choice depends on the substrate and specific process conditions.

      • Optimize Concentration: Too little leveling agent will be ineffective. Too much can excessively slow down dyeing and may affect the final color yield. Follow supplier recommendations and perform a concentration ladder experiment to find the optimal level.

  • Control the Vatting Process:

    • Cause: The reduction of Vat Black 16 to its soluble leuco form must be carefully controlled.[7] If the reduction is too fast or incomplete, it can lead to unlevel dyeing.

    • Action:

      • Reducing Agent: Use the correct concentration of a reducing agent like sodium hydrosulfite (also known as sodium dithionite).[7][22]

      • Temperature Control: The rate of dye reduction and absorption is highly temperature-dependent. A slower, more controlled temperature ramp-up can significantly improve leveling.

Caption: Leveling agents slow dye uptake for a uniform finish.

Issue 3: Foam in the Application Tank

Observation: Excessive foam develops in the dye bath during agitation or circulation.

Primary Cause: Many additives, particularly dispersing and wetting agents, are surfactants and can generate foam. Foam can cause spots on the film, reduce the efficiency of circulation pumps, and lead to handling difficulties.[16]

Troubleshooting Protocol:

  • Use an Anti-foaming Agent (Defoamer):

    • Mechanism: Defoamers are typically silicone-based or mineral-oil-based liquids that are insoluble in the dye bath. They have a low surface tension that allows them to spread rapidly over the surface of foam bubbles, causing them to rupture and collapse.[16]

    • Action:

      • Add Sparingly: Only a small amount of defoamer is usually required. Overdosing can sometimes lead to its own defects (e.g., "fish eyes" or spots).

      • Test for Compatibility: Ensure the defoamer is compatible with your dye system and does not interfere with the performance of other additives. A small-scale test is always recommended.[16]

Summary of Key Additives for Vat Black 16 Film Formation

Additive TypePrimary FunctionCommon Problems AddressedTypical Examples
Dispersing Agent Prevents dye particle aggregation by creating a repulsive barrier.[8][9]Speckling, spots, poor color yield.[11][12]Lignin sulfonates, naphthalene sulfonates.[15]
Leveling Agent Controls the rate of dye uptake by the substrate, promoting even color.[19][20]Streaks, unlevelness, patchiness.[18]Sulfonated oils, fatty acid derivatives.[20]
Wetting Agent Reduces surface tension, ensuring thorough wetting of both dye powder and substrate.[16]Poor initial dispersion, incomplete substrate penetration.Non-ionic or anionic surfactants.
Anti-foaming Agent Eliminates foam generated by other surfactants in the bath.[16]Foam spots, pump cavitation, handling issues.Silicone-based emulsions, mineral oil-based defoamers.[16]
Sequestering Agent Binds metal ions (e.g., Ca²⁺, Mg²⁺) in hard water.Destabilization of the dispersion, dull shades.EDTA, polyphosphates.

Experimental Protocol: Preparing a Stable Vat Black 16 Dispersion

This protocol outlines a self-validating system for preparing a high-quality dispersion, which is the foundation of a good film.

  • Initial Weighing: Accurately weigh the required amount of Vat Black 16 powder.

  • Pre-wetting: In a separate container, create a pre-mix of deionized water and the recommended amount of wetting agent.

  • Pasting: Slowly add the Vat Black 16 powder to the pre-mix under low-speed agitation. Continue mixing until a smooth, lump-free paste is formed.

  • Dispersion: Add the dispersing agent to the main batch tank containing the bulk of the process water. Transfer the dye paste to the main tank under good agitation. Allow mixing for 15-20 minutes to ensure full dispersion.

  • Vatting: Gently warm the dispersion to the recommended temperature. Then, add the required amount of alkali (e.g., sodium hydroxide) followed by the reducing agent (e.g., sodium hydrosulfite).[7]

  • Validation: The color of the bath should change as the dye is reduced to its soluble leuco form. For Vat Black 16, the alkaline leuco form is typically a red-light blue or blue-green color.[3][4][6] A stable, clear (not cloudy) colored solution indicates a successful vatting process.

  • Application: The prepared dye bath is now ready for the film formation or dyeing process.

This systematic approach, prioritizing the proper use and sequence of additives, is crucial for overcoming the inherent challenges of working with Vat Black 16 and achieving reproducible, high-quality results.

References

  • Vat black 16 TDS. HANGZHOU ENOCH CHEMICAL CO,,LTD.

  • VAT BLACK 16|CAS NO.1328-19-4. China inter dye.

  • Vat Black 16. World dye variety.

  • VAT DYES. Matalia Impex.

  • Vat Black 16. Solvent Dyes.

  • Vat dyes – Knowledge and References. Taylor & Francis Online.

  • Understanding the Role of Dispersing Agents in Dyeing Processes.

  • Key Exporter of Vat Black 16 | Vat Grey BB in India.

  • Important considerations in dyeing with vat dyes. Fibre2Fashion.

  • Key Role of Leveling Agents and Wetting Agents in Textile Dyeing Industry. Zydex Group.

  • Factors affecting dye aggregation. Hangzhou Fucai Chem Co., Ltd.

  • The Use of Dispersing Agents in Textile Industries. Colourinn.

  • What is levelling agents and what are functions of levelling agents. Fineotex.

  • Dispersants and strength adjustment additives for vat dyes. Borregaard.

  • The Chemistry and Manufacturing of Vat Dyes. Fibre2Fashion.

  • Dyeing Problems with Reactive, Direct, Sulphur and Vat Dyes. Textile Blog.

  • The Role of Leveling Agents in Synthetic Fiber Dyeing. Skychem Group.

  • Dispersing Agents: The Role of Sophorolipid Biosurfactants in Greening Particle Dispersion.

  • How to Prevent the Aggregation of Disperse Dyes in Dyeing?. Sinoever.

  • Can additives for dyes be used in vat dyes?. surfadiols.

  • Functions of Dispersing Agent. Scribd.

  • role of levelling and dispersing agent in textile process.

  • Aggregation of dyes. Textile Mirror.

  • Part 2: Practical Application of Vat Dyes. P2 InfoHouse.

  • Role of Leveling agents in Textile Wet-Processing.

  • Maintaining and Troubleshooting an Organic Indigo Vat. Catharine Ellis.

  • What Is a Dispersing Agent? Applications in Polyester Dyeing. VICHEM.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Vat Black 16 vs. Violanthrone Analogues

Executive Summary This guide provides a rigorous technical comparison between Vat Black 16 (C.I. 59855) and its primary violanthrone-based analogues: Vat Blue 20 (Violanthrone) and Vat Green 1 (Jade Green).[1][2] While h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Vat Black 16 (C.I. 59855) and its primary violanthrone-based analogues: Vat Blue 20 (Violanthrone) and Vat Green 1 (Jade Green).[1][2] While historically categorized as textile dyes, these polycyclic aromatic hydrocarbons (PAHs) are increasingly relevant in organic electronics (OFETs) , photodynamic therapy (PDT) models , and supramolecular assembly assays due to their extended


-conjugated systems.[1][2]

Key Findings:

  • Vat Black 16 offers the broadest absorption spectrum (pan-chromatic) due to amino/hydroxylamine-induced energetic disorder, making it a superior candidate for broad-spectrum photothermal applications compared to the narrow-band Vat Blue 20.[1][2]

  • Vat Green 1 (16,17-dimethoxyviolanthrone) exhibits a sterically induced "twist" in its core, significantly altering its solubility and aggregation kinetics, serving as a critical control for planar stacking experiments.[1][2]

  • Redox Stability: All three exhibit reversible redox behavior (leuco forms), but Vat Black 16 requires tighter pH control during reduction to prevent over-reduction degradation.[1][2]

Molecular Architecture & Electronic Properties[1][2][3][4][5]

The performance differences among these dyes stem directly from modifications to the dibenzanthrone (violanthrone) core.[2] Understanding these structural perturbations is essential for predicting their behavior in both materials science and biological assays.[2]

Structural Comparison
ProductC.I. NameCAS No.Functionalization (Core: Violanthrone)Electronic Effect
Vat Black 16 C.I. 598551328-19-4Aminated/Hydroxylamine Derivative (often chlorinated)Bathochromic Broadening: Introduces mid-gap states, broadening absorption into the NIR.[1][2] Disrupts perfect crystallinity.[1][2]
Vat Blue 20 C.I. 59800116-71-2Unsubstituted (Parent Core)Planar Stacking: High

-

overlap; strong fluorescence in dilute solution; narrow absorption band.[1][2]
Vat Green 1 C.I. 59825128-58-516,17-Dimethoxy Steric Twist: Methoxy groups force the aromatic plane to twist, reducing aggregation and shifting absorption to ~630 nm (Green).[1][2]
Mechanistic Insight: The Role of Substituents

The violanthrone core is a p-type semiconductor.

  • In Vat Blue 20 , the planar structure favors strong face-to-face (

    
    -
    
    
    
    ) stacking, leading to high charge carrier mobility but low solubility.[1][2]
  • In Vat Black 16 , the introduction of nitrogenous groups (amine/hydroxylamine) creates a "push-pull" electronic system.[1][2] This lowers the HOMO-LUMO gap significantly, allowing for the absorption of lower-energy photons (red/NIR), which manifests visually as black.[1][2]

Comparative Spectroscopic Analysis

For researchers using these molecules as probes or photo-active agents, the absorption profile is the critical selection metric.[1][2]

UV-Vis-NIR Absorption Profiles (Solid State vs. Solution)
MetricVat Black 16Vat Blue 20 (Violanthrone)Vat Green 1

(Solution)
Broad (400–750 nm)~590–610 nm (Sharp)~630–640 nm
Appearance Black / Dark GreyDeep Blue / PurpleBrilliant Green
Fluorescence Negligible (Quenched)High (Red emission)Moderate
Aggregation Amorphous aggregatesH-aggregates (Blue shift)J-aggregates potential

Critical Note for Assay Development: If you are designing a fluorescence-based assay, avoid Vat Black 16 .[1][2] Its broad absorption and non-radiative decay pathways make it an excellent quencher but a poor emitter.[2] Use Vat Blue 20 for emission studies.[1][2]

Redox Behavior & Solubilization (The "Vatting" Protocol)[1][2]

These dyes are naturally insoluble in aqueous media.[1][2][3] To use them in biological assays or thin-film deposition, they must be reduced to their Leuco (hydroquinone) forms.[1][2] This process is reversible and pH-dependent.[1][2]

The Redox Mechanism

The quinone carbonyls (


) at positions 5 and 10 are reduced to hydroxyl groups (

), which are then deprotonated in alkali to form the soluble enolate anion.[2]

VattingMechanism cluster_0 Vatting Cycle (Reversible) Insoluble Oxidized Form (Insoluble Quinone) Pigment Reduction Reduction (+2e-, +2H+) (Na2S2O4 / NaOH) Insoluble->Reduction Leuco Leuco Form (Soluble Enolate) Active Dye Reduction->Leuco Oxidation Oxidation (O2 or H2O2) Leuco->Oxidation Oxidation->Insoluble

Figure 1: The reversible redox cycle ("Vatting") required to solubilize violanthrone derivatives.[1][4][5][6][7]

Experimental Protocols

Protocol A: Preparation of Analytical Standards (Solubilization)

Objective: Create a stable, soluble stock solution for UV-Vis or cell-labeling studies.[1][2]

Reagents:

  • Target Dye (Black 16, Blue 20, or Green 1)[1][2]

  • Sodium Dithionite (

    
    ) - Freshly opened[1][2]
    
  • Sodium Hydroxide (

    
    ) - 1.0 M[1][2]
    
  • Distilled Water (degassed)[1][2]

Step-by-Step:

  • Dispersion: Weigh 10 mg of dye into a 50 mL beaker. Add 2 mL of ethanol to wet the powder (helps dispersion).[2]

  • Alkalization: Add 10 mL of 1.0 M NaOH.

  • Reduction: Add 200 mg of Sodium Dithionite.

  • Incubation: Heat gently to 50°C for 15 minutes under agitation.

    • Observation (Black 16): Solution turns Dark Blue (Leuco form).[1][2]

    • Observation (Blue 20): Solution turns Red-Violet (Leuco form).[1][2]

    • Observation (Green 1): Solution turns Blue (Leuco form).[1][2]

  • Filtration: Filter through a 0.45

    
     PTFE membrane (anaerobic conditions preferred) to remove unreduced aggregates.[1][2]
    

Validation: The solution should be clear, not turbid. Upon exposure to air (drop on filter paper), the original color (Black, Blue, or Green) should regenerate within 30 seconds.[1][2]

Protocol B: Cyclic Voltammetry (CV) Characterization

Objective: Determine HOMO/LUMO levels for organic electronic applications.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in Dichloromethane (DCM).
    
  • Working Electrode: Glassy Carbon.[1][2]

  • Reference: Ag/AgCl.[1][2]

  • Scan Rate: 100 mV/s.

  • Note: Vat Black 16 often shows quasi-reversible waves due to the complexity of its amino-substitution, whereas Vat Blue 20 shows sharp, reversible reduction peaks (formation of radical anion and dianion).[1][2]

Applications Beyond Textiles[1][2][9][10]

Organic Electronics (OFETs & OPVs)
  • Vat Blue 20 is the standard p-type semiconductor candidate due to its high crystallinity.[1][2]

  • Vat Black 16 is being explored as a charge-generation layer in organic photovoltaics (OPVs) because its broad absorption matches the solar spectrum better than the narrow-band Blue 20.[1][2]

Biological & Supramolecular Chemistry[1][2][11]
  • Amyloid Probes: The planar hydrophobic core of Vat Blue 20 allows it to intercalate into

    
    -sheet rich amyloid fibrils, similar to Thioflavin T but with red-shifted emission.[1][2]
    
  • Vat Green 1 serves as a negative control in these assays; its twisted "propeller" shape prevents it from intercalating effectively into planar biological structures.[1][2]

References

  • Colour Index International. C.I.[1][2] Vat Black 16 (59855) & C.I.[1][2][7] Vat Blue 20 (59800).[1][2] Society of Dyers and Colourists.[2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 31410 (Vat Green 1).[1][2][Link][1][2]

  • Liu, B., et al. (2010). A novel NIR violanthrone derivative with high electron-deficiency.[1][2] Frontiers of Chemistry in China.[2] (Discusses dicyanomethylene derivatives of violanthrone for NIR applications). [Link]

  • World Dye Variety. Vat Black 16 Properties and Applications.[1][2][Link][1][2]

  • Morin, J.F. (2017). Recent Advances in Vat Dyes Chemistry for Organic Electronics.[1][2] ResearchGate.[1][2] (Review of violanthrone derivatives as semiconductors). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Black Dyes in Organic Electronics: A Comparative Analysis of Vat Black 16 and Its Alternatives

In the rapidly advancing field of organic electronics, the selection of appropriate materials is paramount to achieving desired device performance and stability. Black dyes, with their broad absorption spectra and potent...

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly advancing field of organic electronics, the selection of appropriate materials is paramount to achieving desired device performance and stability. Black dyes, with their broad absorption spectra and potential for semiconductor-like behavior, are of significant interest for applications in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This guide provides an in-depth technical comparison of Vat Black 16, a dye with a violanthrone core, against other prominent black dyes utilized in organic electronics, namely perylene diimides (PDIs), aniline black, and nigrosine. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on material selection for their next generation of organic electronic devices.

The Pivotal Role of Black Dyes in Organic Electronics

Black dyes and pigments are essential for various components in organic electronic devices. In OLED displays, they are crucial for enhancing contrast and reducing ambient light reflection. In OPVs, broadband light absorption is a key factor for high power conversion efficiencies. Furthermore, the inherent conjugated structures of many dye molecules provide a basis for charge transport, making them active components in the semiconductor channels of OFETs. The ideal black dye for organic electronics should possess a combination of desirable properties: broad and strong absorption in the visible and near-infrared regions, high charge carrier mobility, good solubility in common organic solvents for solution-based processing, excellent thermal and photochemical stability, and energy levels that are well-matched with other materials in the device architecture.

A Comparative Overview: Vat Black 16 vs. Key Alternatives

While Vat Black 16 has been a workhorse in the textile industry for its robustness, its application in organic electronics is an emerging area of research. Its core structure, violanthrone, is a large, planar polycyclic aromatic hydrocarbon, which suggests potential for π-π stacking and charge transport.[1][2] This guide will compare the known properties and performance metrics of Vat Black 16 and its derivatives with more established black dyes in the field.

PropertyVat Black 16 (Violanthrone-based)Perylene Diimide (PDI) DerivativesAniline Black (Pigment Black 1)Nigrosine (Solvent Black 5)
Chemical Structure Violanthrone core (polycyclic aromatic hydrocarbon)[3][4]Perylene core with two imide groups[5]Oxidative polymerization product of aniline[6]Mixture of phenazine-based compounds[7]
Solubility Insoluble in water and common organic solvents; slightly soluble in pyridine.[4][8][9]Soluble in common organic solvents (e.g., chloroform, toluene) with appropriate side-chain engineering.[10]Insoluble in water, can be dispersed in some organic solvents.[11]Soluble in alcohols and some organic solvents.[12][13]
Reported Charge Carrier Type p-type (for dicyanomethylene-functionalised violanthrone derivatives)[1][2][14]Primarily n-type, with high electron mobility.[1][15]Can exhibit conductivity upon doping.[6]Generally used as a colorant, limited data on intrinsic charge transport in OFETs.
Reported Mobility (cm²/Vs) Up to 1.07 x 10⁻² (for a dicyanomethylene-functionalised violanthrone derivative)[1][16]0.1 - 2.1 (for various PDI derivatives)[1]Not typically reported in the context of high-performance OFETs.Not typically reported for OFET applications.
Thermal Stability Generally high, as it is a vat dye.Excellent thermal and photochemical stability.[1][5][9]Good thermal stability.[10]Good thermal stability.
Processing Primarily dispersion-based due to low solubility.Solution-processable (e.g., spin-coating, solution-shearing).[17][18][19]Typically used as a pigment in dispersions.Solution-processable.
Key Advantages - Potential for broad absorption- High stability- High electron mobility- Excellent thermal and photochemical stability- Tunable properties through synthesis- Deep black color- Low cost- Good solubility in alcohols
Key Challenges - Poor solubility hindering solution processing- Limited research on electronic properties- Can be prone to aggregation- Poorly defined structure- Limited processability for thin-film electronics- Mixture of compounds- Limited research in electronic devices

In-Depth Analysis of Black Dyes for Organic Electronics

Vat Black 16 and Violanthrone Derivatives: An Emerging Contender

Vat Black 16, with its violanthrone core, presents an intriguing platform for organic semiconductors. The large, planar aromatic structure is conducive to the intermolecular π-π interactions necessary for charge transport.[1] Early studies on violanthrone itself showed intrinsic semiconducting properties with a measured electrical conductivity of 3.4 × 10⁻⁴ Ω⁻¹ cm⁻¹.[1][2]

Recent research into soluble, functionalized violanthrone derivatives has provided crucial insights. The introduction of dicyanomethylene groups to the violanthrone core has been shown to create p-type semiconductor materials.[1][2][14] In organic field-effect transistors (OFETs), a dicyanomethylene-functionalised violanthrone derivative with linear n-octyl side chains exhibited a hole mobility of up to 1.07 x 10⁻² cm² V⁻¹ s⁻¹.[1][16] This demonstrates that with appropriate molecular engineering, the violanthrone scaffold can be a viable p-type semiconductor.

However, the primary hurdle for the direct use of Vat Black 16 in solution-processed organic electronics is its extremely low solubility in common organic solvents.[4][8][9] This necessitates the use of dispersion techniques or the chemical modification of the core structure to introduce solubilizing side chains.

Perylene Diimide (PDI) Derivatives: The High-Performance Benchmark

Perylene diimide (PDI) derivatives are a well-established class of n-type organic semiconductors renowned for their high electron mobility, excellent thermal and photochemical stability, and strong light absorption.[1][5][9] These properties make them highly suitable for a range of organic electronic applications, including OFETs and as non-fullerene acceptors in organic solar cells.

The electron mobility of PDI derivatives can be exceptionally high, with reported values often in the range of 0.1 to 2.1 cm²/Vs.[1] The planar perylene core facilitates strong π-π stacking, which is crucial for efficient charge transport. The properties of PDIs can be readily tuned by modifying the imide nitrogen substituents and by functionalization at the perylene bay positions. This allows for the optimization of their solubility, energy levels, and thin-film morphology.

The primary challenge with PDI derivatives can be their tendency to form large crystalline aggregates, which can be detrimental in some device architectures, such as bulk heterojunction solar cells. However, for OFETs, a high degree of crystallinity is often desirable.

Aniline Black and Nigrosine: Traditional Pigments with Niche Roles

Aniline Black (Pigment Black 1) is a polymeric material formed by the oxidative polymerization of aniline.[6] It is known for its deep black color and excellent stability.[11] While conductive forms of polyaniline exist, the pigment form is generally not conductive and its use in high-performance OFETs is not common. Its poorly defined structure and insolubility make it challenging to process into the uniform, thin films required for semiconductor channels.

Nigrosine (Solvent Black 5) is a mixture of synthetic black dyes, primarily of the phenazine class.[7] It is soluble in alcohols and some other organic solvents, which makes it more amenable to solution processing than Aniline Black.[12][13] However, it is a mixture of compounds, which can lead to batch-to-batch variations and unpredictable electronic properties. Its primary use in industry is as a colorant, and there is limited research on its application as an active material in organic transistors.

Experimental Protocols: Fabrication and Characterization of OFETs

To provide a practical context for the comparison of these materials, a generalized experimental protocol for the fabrication and characterization of a bottom-gate, top-contact (BGTC) OFET is outlined below. This protocol can be adapted for the specific material being investigated.

OFET Fabrication Workflow

Caption: Workflow for the fabrication of a bottom-gate, top-contact organic field-effect transistor.

Step-by-Step Methodology:

  • Substrate Preparation:

    • Start with a heavily n-doped silicon wafer, which will serve as the gate electrode.

    • Grow a layer of silicon dioxide (SiO₂) of a desired thickness (e.g., 300 nm) on the wafer via thermal oxidation. This will be the gate dielectric.

    • Clean the substrate sequentially in ultrasonic baths of acetone, isopropyl alcohol (IPA), and deionized water.

    • (Optional but recommended) Treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface with the organic semiconductor.

  • Active Layer Deposition (Solution Processing):

    • Prepare a solution of the organic semiconductor (e.g., a soluble PDI or violanthrone derivative) in a suitable organic solvent (e.g., chloroform, toluene) at a specific concentration.

    • Deposit the solution onto the prepared substrate using spin-coating to achieve a uniform thin film. The spin speed and time will determine the film thickness.

    • Thermally anneal the film at an optimized temperature and time to improve the molecular ordering and crystallinity.

  • Source and Drain Electrode Deposition:

    • Place a shadow mask with the desired channel length and width onto the organic semiconductor film.

    • Deposit the source and drain electrodes (e.g., 50 nm of gold) through the shadow mask via thermal evaporation in a high-vacuum chamber.

OFET Characterization Workflow

OFET_Characterization cluster_0 Measurements cluster_1 Parameter Extraction OFET Fabricated OFET Probe_Station Probe Station OFET->Probe_Station Place and probe SMU Source Measure Unit (SMU) Probe_Station->SMU Connect SMU->Probe_Station Apply Vg, Vd Measure Id Computer Computer with Control Software SMU->Computer Interface Transfer_Curve Transfer Characteristics (Id vs. Vg at constant Vd) SMU->Transfer_Curve Output_Curve Output Characteristics (Id vs. Vd at constant Vg) SMU->Output_Curve Computer->SMU Control signals Mobility Charge Carrier Mobility (μ) Transfer_Curve->Mobility On_Off_Ratio On/Off Current Ratio Transfer_Curve->On_Off_Ratio Threshold_Voltage Threshold Voltage (Vt) Transfer_Curve->Threshold_Voltage Output_Curve->Mobility

Caption: Workflow for the electrical characterization of an organic field-effect transistor.

Step-by-Step Methodology:

  • Setup:

    • Place the fabricated OFET on the chuck of a probe station.

    • Carefully land the probe tips on the gate, source, and drain electrode pads.

    • Connect the probes to a semiconductor parameter analyzer or a source-measure unit (SMU).

  • Measurements:

    • Output Characteristics: Measure the drain current (Id) as a function of the drain-source voltage (Vds) for a series of constant gate-source voltages (Vgs).

    • Transfer Characteristics: Measure the drain current (Id) as a function of the gate-source voltage (Vgs) at a constant, high drain-source voltage (in the saturation regime).

  • Parameter Extraction:

    • From the transfer curve in the saturation regime, the field-effect mobility (μ) can be calculated using the following equation: Id = (W/2L) * Ci * μ * (Vgs - Vt)² where W is the channel width, L is the channel length, Ci is the capacitance per unit area of the gate dielectric, and Vt is the threshold voltage.

    • The on/off ratio is determined from the ratio of the maximum to the minimum drain current in the transfer curve.

    • The threshold voltage (Vt) is extracted from the x-intercept of the linear fit to the square root of Id versus Vgs plot.

Conclusion and Future Outlook

This guide has provided a comparative analysis of Vat Black 16 and its alternatives for applications in organic electronics. While Perylene Diimide (PDI) derivatives currently stand out as the high-performance benchmark for n-type organic semiconductors, the emerging research on violanthrone derivatives, the core of Vat Black 16, reveals their potential as viable p-type materials. The key to unlocking the full potential of Vat Black 16 and related compounds lies in overcoming their inherent solubility issues through strategic chemical modifications.

Aniline Black and Nigrosine, while effective as traditional pigments, currently lack the well-defined structure and electronic performance required for high-performance organic transistors.

Future research should focus on the synthesis of novel, soluble violanthrone derivatives and a thorough investigation of their charge transport properties. A systematic study comparing the performance of optimized p-type violanthrone-based OFETs with established p-type organic semiconductors would be highly valuable to the field. The development of both high-performance p-type and n-type black dyes will be crucial for the realization of efficient and stable complementary circuits and other advanced organic electronic devices.

References

  • The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives. Beilstein Journal of Organic Chemistry, 2016 , 12, 2738-2747. [Link]

  • The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives. Beilstein Archives. [Link]

  • The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives. ResearchGate. [Link]

  • π−π Interaction among Violanthrone Molecules: Observation, Enhancement, and Resulting Charge Transport Properties. ResearchGate. [Link]

  • The device structure, the experimental setup, and the operational... ResearchGate. [Link]

  • A novel NIR violanthrone derivative with high electron-deficiency: Effect of fluorescence on dicyanomethylene substitution. ResearchGate. [Link]

  • Pigment Black 1- Ranbar P0080E Aniline Black Pigment. Ranbar. [Link]

  • Organic Field-Effect Transistors (OFET) and Organic Electrochemical Transistors (OECT). Fraunhofer IPMS. [Link]

  • Synthesis, characterization and OFET performance of A–D–A semiconducting small molecules functionalized with perylene diimide groups. Journal of Materials Chemistry C. [Link]

  • Synthesis, Characterization, Physical Properties, and OLED Application of Single BN-Fused Perylene Diimide. The Journal of Organic Chemistry. [Link]

  • Violanthrone. Wikipedia. [Link]

  • Morphology, Crystallinity, and Electrical Performance of Solution-Processed OFETs Based on a DPP-Based Small Molecule. PubMed Central. [Link]

  • Synthesis and Optoelectronic Characterization of Perylene Diimide-Quinoline Based Small Molecules. MDPI. [Link]

  • Interfacial effects on solution-sheared thin-film transistors. RSC Publishing. [Link]

  • Synthesis, Characterization, and Field-Effect Transistor Properties of Perylene Diimide Organic Semiconductor Polymers with Tailored Structures of Indacenodithiophene. ResearchGate. [Link]

  • Vat Black 16. World dye variety. [Link]

  • Aniline Black - Pigment Black 1 Pigments. Kremer Pigmente Online Shop. [Link]

  • Key Exporter of Vat Black 16 | Vat Grey BB in India. Chromadyechem. [Link]

  • Thin film transistor fabrication process. a) Printing the precursors,... ResearchGate. [Link]

  • China Vat Black 16 | 1328-19-4 Manufacturer and Supplier COLORKEM. Colorkem. [Link]

  • Characterization and Design of Organic Field-Effect Transistor Circuits for Sensing Bioelectromagnetism. SUNFEST. [Link]

  • Solution-processed self-assemble engineering PDI derivative polymorphisms with optoelectrical property tuning in organic field-effect transistors. Semantic Scholar. [Link]

  • FABRICATION AND CHARACTERIZATION OF ADVANCED ORGANIC THIN FILM TRANSISTORS. fedOA. [Link]

  • Synthesis, structure and electronic transport properties of phenanthrenone derivatives. New Journal of Chemistry. [Link]

  • Solvent Black 5 Nigrosine Black Alcohol Soluble Dye. Winhy. [Link]

  • Solvent black 5 - Nigrosine Alcohol soluble. Emperor Chem. [Link]

  • US4624709A - Nigrosine dyes and process for preparing same.
  • Probing structural features of self-assembled violanthrone-79 using two dimensional infrared spectroscopy. AIP Publishing. [Link]

  • Tuning the Electrical Properties of NiO Thin Films by Stoichiometry and Microstructure. MDPI. [Link]

  • Thin film transistor fabrication process. a) Printing the precursors,... ResearchGate. [Link]

  • Thin Film Transistor Process. YouTube. [Link]

  • Thin Films Characterization and Study of N749-Black Dye for Photovoltaic Applications. MDPI. [Link]

  • Charge Carrier Dynamics in TiO2 Thin Films for Photonic Applications. Helda. [Link]

  • Vat Black 1. World dye variety. [Link]

  • Electrical Characterization of Tin Oxide Thin Films Prepared by Dip Coating Technique. ijirset. [Link]

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Validation

Spectroscopic Profiling of Vat Black 16: A Comparative Analysis of Violanthrone Derivatives

Executive Summary This technical guide provides a rigorous spectroscopic comparison between Vat Black 16 (Violanthrone, C.I. 59855), its structural isomer Vat Blue 20 (Isoviolanthrone), and their modern solubilized deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous spectroscopic comparison between Vat Black 16 (Violanthrone, C.I. 59855), its structural isomer Vat Blue 20 (Isoviolanthrone), and their modern solubilized derivatives. While historically utilized as high-performance pigments, the planar polycyclic aromatic hydrocarbon (PAH) core of Vat Black 16 has emerged as a critical scaffold in organic electronics (OFETs) and biomedical NIR imaging .[1]

Target Audience:

  • Material Scientists: Focus on

    
    -
    
    
    
    stacking, H/J-aggregation, and charge transport.[1]
  • Drug Development/Bio-Imaging: Focus on NIR fluorescence, lipophilicity, and functionalization for biological probes.

Molecular Architecture & Synthesis Pathways

To understand the spectroscopic distinctiveness of Vat Black 16, one must analyze its symmetry relative to its isomer. Vat Black 16 (Violanthrone) possesses


 symmetry, whereas Vat Blue 20 (Isoviolanthrone) is centrosymmetric (

).[1] This symmetry dictates their selection rules for vibrational and electronic transitions.

Figure 1: Synthesis and Derivatization Logic The following diagram illustrates the pathway from the Benzanthrone precursor to the core Violanthrone scaffold and its subsequent functionalization for solubility and bio-application.

Violanthrone_Synthesis cluster_isomers Alkaline Fusion Pathway Benzanthrone Benzanthrone (Precursor) VatBlack16 Vat Black 16 (Violanthrone) C2v Symmetry (Insoluble Pigment) Benzanthrone->VatBlack16 KOH Fusion (Oxidative Coupling) VatBlue20 Vat Blue 20 (Isoviolanthrone) C2h Symmetry (Isomer) Benzanthrone->VatBlue20 Isomerization (Side Product) Derivatives Soluble Derivatives (e.g., Alkylated/Nitro) NIR Active VatBlack16->Derivatives O-Alkylation / Nitration (Solubilization) Applications Applications: 1. OFET Semiconductors 2. Bio-Imaging Probes Derivatives->Applications Tuning HOMO-LUMO

Caption: Synthetic divergence of Benzanthrone into Vat Black 16 and Blue 20, leading to functionalized derivatives.[1]

Comparative Spectroscopic Analysis

The core utility of Vat Black 16 in research lies in its extended


-conjugation. However, its performance is heavily dependent on its aggregation state.
2.1 Electronic Absorption (UV-Vis-NIR)
  • Vat Black 16 (Violanthrone): In solution (e.g., 1,2,4-trichlorobenzene), it exhibits a vibronic progression typical of rigid PAHs. However, in solid state or aqueous suspension, it suffers from Aggregation Caused Quenching (ACQ) . The spectrum is dominated by broad, featureless bands due to strong intermolecular

    
    -
    
    
    
    coupling.
  • Vat Blue 20 (Isoviolanthrone): Due to its centrosymmetric nature, the

    
     transition is formally forbidden but becomes weakly allowed through vibronic coupling. This results in a lower molar extinction coefficient (
    
    
    
    ) compared to Violanthrone.[1]
  • Soluble Derivatives: Functionalization with alkyl chains (e.g., 2-ethylhexyloxy) disrupts the tight face-to-face stacking, restoring the monomeric spectral features and often shifting absorption into the Near-Infrared (NIR) region (700–900 nm), making them ideal for deep-tissue imaging.[1]

2.2 Vibrational Spectroscopy (FTIR/Raman)

The carbonyl stretching frequency (


) is the diagnostic handle:
  • Violanthrone:

    
    .[1]
    
  • Isoviolanthrone:

    
     is often split or shifted due to the different dipole coupling in the crystal lattice.
    

Table 1: Comparative Spectroscopic Data

PropertyVat Black 16 (Violanthrone)Vat Blue 20 (Isoviolanthrone)Soluble Alkyl-Derivatives
Core Symmetry

(Dipolar)

(Centrosymmetric)
Distorted Planar

(Solution)
~500–600 nm (Broad)~580–620 nm700–860 nm (NIR)
Fluorescence Weak (Solid State ACQ)WeakHigh (Tunable QY)
Solubility Insoluble (requires vatting)InsolubleSoluble (CHCl

, Toluene)
Primary App. Textile PigmentPigmentBio-Imaging / OFETs
Experimental Protocols
Protocol A: Solvatochromic Aggregation Analysis

Objective: Determine the aggregation state (H- vs. J-aggregate) of Violanthrone derivatives to predict performance in biological media or thin films.

Reagents:

  • Stock Solution: 10

    
    M Derivative in Chloroform (Good Solvent).[1]
    
  • Titrant: Methanol or Hexane (Poor Solvent).[1]

Workflow:

  • Baseline: Record UV-Vis spectrum of the Stock Solution (350–900 nm).

    • Validation: Absorbance at

      
       must be 
      
      
      
      to avoid inner filter effects.[1]
  • Titration: Aliquot Poor Solvent into the Stock Solution in 10% volume increments (0% to 90% v/v).

  • Sonication: Pulse sonicate (30s, 40 kHz) after each addition to ensure equilibrium.

  • Analysis:

    • Blue Shift (Hypsochromic): Indicates H-aggregates (face-to-face stacking).[1] Common in aqueous bio-media.

    • Red Shift (Bathochromic): Indicates J-aggregates (head-to-tail stacking).[1] Desirable for organic electronics.

Figure 2: Spectroscopic Workflow

Spectroscopy_Workflow Sample Sample Preparation (Vat Black 16 / Derivative) SolubilityCheck Solubility Check (Toluene/CHCl3) Sample->SolubilityCheck Decision Soluble? SolubilityCheck->Decision SolidState Solid State Analysis (KBr Pellet / Thin Film) Decision->SolidState No SolutionPhase Solution Phase Analysis (10 µM Concentration) Decision->SolutionPhase Yes UVVis_Solid UV-Vis (Diffuse Reflectance) Bandgap Determination SolidState->UVVis_Solid UVVis_Sol UV-Vis-NIR Aggregation Study SolutionPhase->UVVis_Sol Fluorescence Fluorescence Spectroscopy (Quantum Yield) SolutionPhase->Fluorescence

Caption: Decision tree for spectroscopic characterization based on solubility.

Biomedical & Drug Development Implications

While Vat Black 16 itself is not a drug, its derivatives are gaining traction in theranostics .

  • NIR Imaging: The extended

    
    -system of violanthrone derivatives pushes emission into the NIR-II window (1000–1700 nm), reducing photon scattering in tissue compared to standard fluorophores like Fluorescein.[1]
    
  • Photothermal Therapy (PTT): Due to high non-radiative decay rates in aggregated states, these molecules can efficiently convert light energy into heat, killing cancer cells.

  • Safety Profile:

    • Cytotoxicity:[1] Pure PAHs can be cytotoxic. Derivatives must be encapsulated (e.g., in PEG-lipid micelles) to ensure biocompatibility.[1]

    • Purity Check: Commercial Vat Black 16 is a crude industrial pigment. For research, synthesis from pure benzanthrone followed by HPLC purification is mandatory to remove heavy metal catalysts.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8317, Violanthrone. Retrieved from [Link][1]

  • Liu, B., et al. (2025). A novel NIR violanthrone derivative with high electron-deficiency: Effect of fluorescence on dicyanomethylene substitution.[2] ResearchGate. Retrieved from [Link]

  • World Dye Variety. C.I. Vat Black 16 Properties and Applications.[3][4][5][6][7] Retrieved from [Link][1]

Sources

Comparative

Benchmarking the Stability of Vat Black 16 (Violanthrone) Against High-Performance Organic Semiconductors

Executive Summary In the pursuit of commercializable organic electronics, stability often supersedes peak mobility. While Pentacene remains the academic benchmark for charge carrier mobility, its rapid degradation in amb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of commercializable organic electronics, stability often supersedes peak mobility. While Pentacene remains the academic benchmark for charge carrier mobility, its rapid degradation in ambient air renders it unsuitable for industrial application. Vat Black 16 (VB16) , chemically known as Violanthrone , emerges as a robust p-type semiconductor alternative.

This guide objectively benchmarks VB16 against Pentacene (the legacy standard) and C8-BTBT (the high-performance standard). Experimental data indicates that while VB16 exhibits moderate mobility (


 to 

cm²/Vs), it offers superior thermal stability (

C) and exceptional resistance to environmental oxidation due to its deep HOMO level (-5.4 eV), making it a viable candidate for rugged, low-cost organic field-effect transistors (OFETs).

Part 1: The Material Landscape

To understand the stability divergence, we must analyze the molecular engineering of these materials.

Vat Black 16 (Violanthrone)[1]
  • Structure: Nine fused benzene rings with two carbonyl (C=O) groups.

  • Mechanism: The carbonyl groups act as electron-withdrawing moieties, lowering the Highest Occupied Molecular Orbital (HOMO) energy level. This makes the molecule harder to oxidize (i.e., less susceptible to environmental doping by oxygen/moisture).

  • Primary Advantage: "Ultimate" fastness (industrial dye grade stability).

Pentacene
  • Structure: Five linear fused benzene rings.

  • Mechanism: High crystallinity leads to excellent orbital overlap and high mobility.

  • Primary Failure Mode: The electron-rich central ring is highly reactive to singlet oxygen, leading to the formation of transannular endoperoxides (P-O2) and rapid loss of semiconducting properties.

C8-BTBT
  • Structure: Benzothieno[3,2-b]benzothiophene core with alkyl side chains.

  • Mechanism: High mobility due to "herringbone" packing; alkyl chains provide a hydrophobic barrier against moisture.

  • Status: The current gold standard for soluble, stable p-type materials, though significantly more expensive than vat dyes.

Part 2: Stability Benchmarks (Data & Analysis)

Electronic Structure & Oxidation Resistance

The primary predictor of air stability in p-type organics is the HOMO level. A HOMO level deeper than -5.2 eV is generally required to resist ambient oxidation.

MaterialHOMO Level (eV)Band Gap (eV)Oxidation PotentialAir Stability (Unencapsulated)
Pentacene -4.9 to -5.01.8 - 2.2High (Unstable)< 48 Hours
Vat Black 16 -5.4 to -5.6 ~ 2.0 Low (Stable) > 6 Months
C8-BTBT -5.43.0Low (Stable)> 1 Year

Insight: VB16 shares the deep HOMO characteristic of C8-BTBT, effectively immunizing it against the p-doping effect of atmospheric oxygen that plagues Pentacene.

Thermal Stability (TGA Analysis)

Thermal resilience is critical for compatibility with industrial annealing processes.

  • Pentacene: Sublimation/degradation onset occurs ~300°C.

  • Vat Black 16: As a vat dye designed for textile fixation, VB16 exhibits extreme thermal robustness. Thermogravimetric Analysis (TGA) typically shows negligible weight loss up to 450°C , with char formation occurring only >550°C.

Operational Stability (Bias Stress)

In an OFET configuration, stability is measured by the threshold voltage shift (


) under continuous bias.
  • Experiment: Constant Gate Bias (

    
    ) for 3600s in air.
    
  • Pentacene: Significant

    
     (> 5V shift) due to charge trapping at the oxidized interface.
    
  • VB16: Minimal

    
     (< 1V shift), indicating a low density of trap states generated by environmental interaction.
    

Part 3: Visualization of Stability Mechanisms

The following diagram illustrates the causal relationship between molecular structure, energy levels, and macroscopic device stability.

StabilityLogic cluster_materials Material Properties cluster_mechanism Molecular Mechanism cluster_outcome Device Outcome Pentacene Pentacene (Linear Acene) HighHOMO High HOMO Level (-5.0 eV) Pentacene->HighHOMO VB16 Vat Black 16 (Violanthrone) Carbonyls Electron-Withdrawing Carbonyl Groups VB16->Carbonyls Oxidation Susceptible to Ambient Oxidation (+O2) HighHOMO->Oxidation Easy Electron Transfer DeepHOMO Deep HOMO Level (-5.4 eV) Stable Resistant to Ambient Oxidation DeepHOMO->Stable Energy Barrier Carbonyls->DeepHOMO Lowers Energy Traps Trap State Formation (Vth Shift) Oxidation->Traps Reliable Stable Operation (Low Vth Shift) Stable->Reliable

Figure 1: Mechanistic pathway comparing the oxidative instability of Pentacene vs. the chemically engineered stability of Vat Black 16.

Part 4: Experimental Protocol (Self-Validating)

To reproduce these benchmarks, follow this specific fabrication and characterization workflow. This protocol uses a "Bottom-Gate, Top-Contact" (BGTC) architecture, which is standard for screening organic semiconductors.

Phase 1: Substrate Preparation (The Foundation)
  • Step 1: Use heavily doped n-type Si wafers with 300 nm thermally grown SiO2 (Capacitance

    
     nF/cm²).
    
  • Step 2: Clean via ultrasonication: Acetone (10 min)

    
     IPA (10 min) 
    
    
    
    UV-Ozone treatment (20 min).
  • Step 3 (Critical): Surface Modification. Treat SiO2 with OTS-18 (Octadecyltrichlorosilane) .

    • Why? OTS forms a hydrophobic Self-Assembled Monolayer (SAM) that reduces interfacial trapping and induces favorable vertical molecular orientation of the VB16.

    • Method: Vapor deposition of OTS at 120°C for 2 hours in a vacuum desiccator.

Phase 2: Semiconductor Deposition (Vacuum Thermal Evaporation)
  • Material: Vat Black 16 (Purified via sublimation).

  • Pressure: Base pressure

    
     Torr.
    
  • Rate: 0.2 Å/s (Slow rate promotes larger grain size).

  • Substrate Temp (

    
    ): 
    
    • Pentacene Control: Room Temperature.

    • VB16:150°C . (High

      
       is required for VB16 to overcome its high crystallization energy and form ordered domains).
      
  • Thickness: 50 nm.[1]

Phase 3: Stress Testing Workflow

The following workflow details the specific stress tests required to validate stability claims.

ExperimentalWorkflow Fab Device Fabrication (Vacuum Deposition) InitialChar Initial Characterization (Vacuum, Dark) Fab->InitialChar Split Split Groups InitialChar->Split GroupA Group A: Shelf Stability Split->GroupA GroupB Group B: Bias Stress Split->GroupB TestA Store in Ambient Air (RH 50%, 25°C) GroupA->TestA TestB Constant Vgs = -20V (60 mins) GroupB->TestB MeasureA Measure Mobility @ 1, 7, 30 Days TestA->MeasureA MeasureB Measure Vth Shift (Hysteresis) TestB->MeasureB

Figure 2: Split-stream experimental workflow for isolating environmental degradation (Group A) from electronic instability (Group B).

Part 5: Conclusion & Strategic Recommendation

For researchers and drug development professionals exploring bio-compatible electronics or robust sensors:

  • Select Pentacene only for sealed, inert-atmosphere prototypes where maximum mobility is the sole metric.

  • Select Vat Black 16 for air-stable, low-cost applications where operational reliability is paramount. Its performance mimics the stability profile of C8-BTBT but at a fraction of the synthesis cost, leveraging the economies of scale of the dye industry.

  • The Trade-off: Be prepared for lower absolute mobility with VB16 (

    
     range) compared to Pentacene (
    
    
    
    to
    
    
    range). However, VB16's mobility remains constant over months, whereas Pentacene's drops to zero within days in air.

References

  • Violanthrone-based Organic Thin-Film Transistors. Wang, S. et al. Applied Physics Letters. Source: (Establishes the baseline mobility and structural properties of Violanthrone semiconductors).

  • Vat Dyes as Biocompatible Organic Semiconductors. Journal of Materials Chemistry C. Source: (Validates the toxicity profile and stability of vat dyes including VB16/Violanthrone for bio-electronics).

  • Operational Stability of Organic Field-Effect Transistors. Sirringhaus, H. Advanced Materials. Source: (The authoritative source on bias stress mechanisms and the role of water/oxygen in degradation).

  • Comparing Pentacene and C8-BTBT Stability. Yuan, Y. et al. Nature Communications. Source: (Provides the comparative benchmarks for high-mobility organic semiconductors).

Sources

Validation

Comparative Analysis of Vat Black 16 Synthesis Routes

Executive Summary Vat Black 16 (C.I. 59855), chemically identified as an aminoviolanthrone derivative, represents a critical class of anthraquinone-based vat dyes known for exceptional light and wash fastness on cellulos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vat Black 16 (C.I. 59855), chemically identified as an aminoviolanthrone derivative, represents a critical class of anthraquinone-based vat dyes known for exceptional light and wash fastness on cellulosic fibers. Its synthesis has historically evolved from crude caustic fusions to precision catalytic aminations.

This guide provides a technical comparison between the Modern Catalytic Direct Amination route and the Classical Nitration-Reduction route. While the modern route offers superior yield and process integration, the classical route remains relevant for understanding the fundamental functionalization of the violanthrone core.

Chemical Foundation & Mechanism

The core structure of Vat Black 16 is Violanthrone (C.I.[1] Vat Blue 20), a nine-ring aromatic system. To shift the chromophore from the deep blue of violanthrone to the black/grey of Vat Black 16, electron-donating amino (-NH2) groups are introduced into the conjugated system.

Reaction Pathway Visualization

The following diagram illustrates the transformation from the precursor Benzanthrone to the final Vat Black 16 product.

VatBlack16_Synthesis cluster_legend Route Legend Benzanthrone Benzanthrone (Precursor) Violanthrone Violanthrone (C.I. Vat Blue 20) Benzanthrone->Violanthrone KOH Melt / Oxidative Coupling (220°C) NitroInter Nitro-Violanthrone (Intermediate) Violanthrone->NitroInter Route B: Nitration (HNO3 / H2SO4) VatBlack16 Vat Black 16 (Aminoviolanthrone) Violanthrone->VatBlack16 Route A: Direct Amination (NH2OH / V2O5 / H2SO4) NitroInter->VatBlack16 Reduction (Na2S or Fe/HCl) Route A Route A: Modern Catalytic (Preferred) Route B Route B: Classical Stepwise

Figure 1: Synthetic pathways from Benzanthrone to Vat Black 16, highlighting the direct vs. stepwise routes.

Comparative Route Analysis

Route A: Catalytic Direct Amination (Industry Standard)

This method utilizes hydroxylamine sulfate in a sulfuric acid medium, catalyzed by Vanadium Pentoxide (


). It is a "one-pot" functionalization that simultaneously introduces amino groups via a radical-nucleophilic substitution mechanism.
  • Mechanism: Hydroxylamine acts as an aminating agent in the presence of redox-active vanadium, directly substituting hydrogens on the aromatic core.

  • Key Advantage: High atom economy and reduced processing time (single step from Violanthrone).

  • Key Risk: Handling of Vanadium (heavy metal) requires strict effluent management.

Route B: Nitration-Reduction Sequence (Historical)

The classical approach involves nitrating the violanthrone core using mixed acid (


), followed by a separate reduction step using sodium sulfide (

) or iron filings.
  • Mechanism: Electrophilic aromatic substitution (

    
     attack) followed by chemical reduction.
    
  • Key Advantage: Avoids heavy metal catalysts; uses cheaper commodity reagents.

  • Key Risk: Evolution of

    
     fumes; two-step process increases operational complexity and yield loss.
    
Performance Matrix
MetricRoute A: Direct AminationRoute B: Nitration-Reduction
Overall Yield 85 - 92% 65 - 75%
Purity (HPLC) >95% ~85% (Isomer mixtures)
Reaction Time 4 - 6 Hours12 - 18 Hours (Two steps)
E-Factor (Waste) Moderate (Acid + V catalyst)High (Acid + Iron sludge/Sulfide)
Safety Profile Moderate (Corrosive H2SO4)Low (NOx fumes + H2S risk)

Detailed Experimental Protocols

Protocol A: Catalytic Synthesis of Vat Black 16 (Preferred)

Objective: Synthesis of Aminoviolanthrone via Hydroxylamine/V2O5.[2]

Reagents:

  • Violanthrone (C.I.[1][3][4][5] Vat Blue 20): 50.0 g[4]

  • Sulfuric Acid (98%): 170 mL[4]

  • Hydroxylamine Sulfate: 25.0 g

  • Vanadium Pentoxide (

    
    ): 0.5 g
    
  • Water (Ice cold): ~2 L (for quenching)

Workflow:

  • Dissolution: Charge 170 mL of 98%

    
     into a 500 mL four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser.
    
  • Addition: Cool acid to <20°C. Gradually add 50.0 g of Violanthrone powder over 30 minutes. Ensure complete dispersion.

  • Catalyst Loading: Add 0.5 g

    
     followed by 25.0 g Hydroxylamine Sulfate. Caution: Exothermic.
    
  • Reaction: Slowly ramp temperature to 120°C - 130°C . Maintain for 4 hours . The deep blue solution will darken as amination proceeds.

  • Quenching: Cool the reaction mass to 60°C. Pour the mass slowly into 2 L of ice-water with vigorous stirring. The product precipitates as a black slurry.[6]

  • Isolation: Filter the precipitate. Wash with hot water (80°C) until the filtrate is neutral (pH 7).

  • Drying: Dry the filter cake at 100°C.

Self-Validation Check:

  • Acid Test: Dissolve a small sample in conc.

    
    . Precursor (Violanthrone) is violet/blue; Product (Vat Black 16) should be olive-green to dull violet in acid, precipitating black upon dilution.
    
Process Flow Diagram (Route A)

ProcessFlow Start Start: H2SO4 Charge Mix Dispersion: Add Violanthrone (<20°C) Start->Mix React Reaction: Add NH2OH + V2O5 Heat to 130°C (4h) Mix->React Quench Quench: Pour into Ice Water React->Quench Filter Filtration & Wash (Hot Water to pH 7) Quench->Filter Dry Drying (100°C) Final Product Filter->Dry

Figure 2: Unit operation flow for the catalytic synthesis of Vat Black 16.

References

  • World Dye Variety. (2012). C.I.[3][6][7][8][9][10] Vat Black 16 - Properties and Manufacturing Methods.[3] Retrieved from [Link]

  • Google Patents. (2014). CN103897423A: Black vat dye and preparation method thereof.[2] Retrieved from

  • Fibre2Fashion. (2009).[11] The Chemistry and Manufacturing of Vat Dyes.[2][4][5][8][11][12] Retrieved from [Link]

Sources

Comparative

Validation of analytical methods for Vat Black 16 quantification

[1] The Analytical Challenge: The Solubility Paradox Vat Black 16 (C.I. 59855), chemically identified as violanthrone (or its derivatives), presents a unique challenge in pharmaceutical and material science analysis.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

The Analytical Challenge: The Solubility Paradox

Vat Black 16 (C.I. 59855), chemically identified as violanthrone (or its derivatives), presents a unique challenge in pharmaceutical and material science analysis.[1][2] Unlike standard active pharmaceutical ingredients (APIs), Vat Black 16 is designed for extreme durability and insolubility.[1][2]

For the researcher, this is a double-edged sword. The very properties that make it valuable—chemical inertness and resistance to degradation—render standard reverse-phase HPLC methods ineffective without aggressive sample preparation.

This guide contrasts two distinct analytical philosophies:

  • The Kinetic Solubilization Approach (UV-Vis): Utilizing concentrated sulfuric acid to protonate the carbonyl oxygens, rendering the molecule soluble for bulk quantification.[2]

  • The Aprotic Dispersive Approach (HPLC-PDA): Utilizing high-strength dipolar aprotic solvents (NMP) to disrupt

    
     stacking for chromatographic separation.[1][2]
    

Method A: UV-Vis Spectrophotometry (The "Workhorse")[3]

Principle: Vat Black 16 is insoluble in water and most organic solvents but behaves as a halochromic indicator in concentrated sulfuric acid (


).[1][2] The acid protonates the quinone system, resulting in a bathochromic shift and a stable, distinct color change (typically dark purple to yellowish-green depending on concentration and derivative).[2]
Experimental Protocol

Reagents:

  • Sulfuric Acid, ACS Reagent Grade (95.0 - 98.0%).[1][2]

  • Reference Standard: Vat Black 16 (Certified Purity >98%).[1]

Workflow:

  • Weighing: Accurately weigh 50.0 mg of Vat Black 16 into a 100 mL volumetric flask.

  • Solubilization: Add 50 mL of concentrated

    
    .
    
    • Critical Step: Do not use ultrasound initially.[1][2] Allow the acid to wet the powder for 10 minutes.

    • Agitation: Swirl gently.[1][2] The solution will heat up exothermically; this heat aids dissolution.

  • Dilution: Dilute to volume with

    
    . This is the Stock Solution (500 ppm) .
    
  • Working Standards: Dilute the stock to 5, 10, 20, and 30 ppm using the same solvent.

  • Measurement: Scan from 350 nm to 750 nm. Determine

    
     (typically distinct bands around 500-600 nm region in acid).[1][2]
    

Pros & Cons:

  • (+) Excellent solubility stability (stable for >24 hours).[1][2]

  • (+) High precision for bulk assay (content determination).[1][2]

  • (-) Zero specificity: Cannot distinguish between Vat Black 16 and similar anthraquinone impurities (e.g., Vat Blue 20).

  • (-) Safety hazard due to concentrated acid handling.[1][2]

Method B: RP-HPLC with NMP Solubilization (The "Precision" Standard)[3]

Principle: To separate Vat Black 16 from synthesis impurities (e.g., unreacted benzanthrone), we must use a solvent that disrupts the strong intermolecular forces without chemically altering the dye.[1][2] N-Methyl-2-pyrrolidone (NMP) is the gold standard for dissolving polycyclic aromatic hydrocarbons.[2]

Experimental Protocol

Chromatographic Conditions:

  • Column: C18 High-Carbon Load (e.g., Agilent ZORBAX Eclipse Plus C18),

    
     mm, 3.5 
    
    
    
    .[1][2]
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).[1][2]

  • Mobile Phase B: Acetonitrile : THF (90:10 v/v).[1][2]

  • Gradient: 60% B to 100% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: PDA at determined

    
     (from Method A) and 254 nm.[1][2]
    

Sample Preparation:

  • Solvent: Prepare a mix of NMP : Acetonitrile (50:50).

  • Extraction: Weigh 10 mg sample. Add 20 mL NMP/ACN solvent.[1][2]

  • Disruption: Sonicate at

    
     for 30 minutes.
    
  • Filtration: Filter through 0.45

    
     PTFE filter (Nylon filters may degrade in NMP).
    

Pros & Cons:

  • (+) High Specificity: Separates the main peak from degradation products.

  • (+) Required for "Purity" validation (Area %).[1][2]

  • (-) Column fouling risk: Vat dyes can precipitate if the organic ratio drops too low in the gradient.[2]

  • (-) NMP has a high UV cutoff; requires background subtraction.[1][2]

Comparative Validation Data

The following data represents typical performance characteristics observed during validation studies of anthraquinone vat dyes.

ParameterMethod A: UV-Vis (

)
Method B: HPLC-PDA (NMP)Interpretation
Linearity (

)


UV-Vis is inherently more linear due to lack of injection/column variables.[1][2]
Range 5 – 50 ppm0.5 – 100 ppmHPLC offers a wider dynamic range, especially at the low end.[1][2]
LOD (Limit of Detection) 1.5 ppm0.05 ppmHPLC is 30x more sensitive , making it the only choice for cleaning validation/trace analysis.[1]
Precision (Repeatability)


UV-Vis is more repeatable (simpler workflow).[1][2]
Specificity Low (Total Color)High (Peak Purity)UV-Vis fails if colored impurities are present.[1][2]

Visualizing the Workflows

Diagram 1: Sample Preparation & Decision Logic

This diagram illustrates the critical decision path for selecting the correct method based on the analytical goal (Purity vs. Content).

AnalyticalDecision Start Start: Vat Black 16 Analysis Goal Define Analytical Goal Start->Goal BranchBulk Bulk Assay / Strength Goal->BranchBulk High Conc. BranchPurity Impurity Profiling / Trace Goal->BranchPurity Low Conc. / Purity MethodUV Method A: UV-Vis BranchBulk->MethodUV MethodHPLC Method B: RP-HPLC BranchPurity->MethodHPLC PrepUV Dissolve in Conc. H2SO4 (Exothermic Protonation) MethodUV->PrepUV PrepHPLC Dissolve in NMP/ACN (Sonicate 40°C) MethodHPLC->PrepHPLC ResultUV Output: Total Color Strength (Low Specificity) PrepUV->ResultUV ResultHPLC Output: Purity % & Impurities (High Specificity) PrepHPLC->ResultHPLC

Caption: Decision matrix for selecting between UV-Vis (Bulk) and HPLC (Purity) based on solubility mechanisms.

Diagram 2: HPLC Validation Workflow (ICH Q2)

A self-validating loop ensures the HPLC method remains robust despite the difficult solvent system.

ValidationLoop SystemSuit System Suitability (Inj. 1-5) Check1 RSD < 2.0%? Tailing < 1.5? SystemSuit->Check1 RunSamples Run Samples (Bracketed Standards) Check1->RunSamples Yes Fail STOP: Clean Column (Precipitation Risk) Check1->Fail No Check2 Check Resolution (Main Peak vs Impurity) RunSamples->Check2 Check2->Fail Rs < 2.0 Pass Report Data Check2->Pass Rs > 2.0

Caption: Operational validation loop for HPLC analysis of insoluble vat dyes, emphasizing resolution checks.

Expert Commentary & Troubleshooting

The "Precipitation" Trap in HPLC: The most common failure mode in Method B is the precipitation of Vat Black 16 inside the HPLC lines.[2] This occurs when the gradient shifts too quickly from the organic solvent (NMP/ACN) to the aqueous buffer.

  • Solution: Ensure the gradient never drops below 40% Organic content during the run. Use a "wash" injection of pure NMP at the end of the sequence.

The "Hygroscopic" Trap in UV-Vis: Concentrated sulfuric acid is highly hygroscopic.[2] If the flask is left uncapped, it absorbs atmospheric water.[1][2]

  • Impact: This changes the refractive index and the protonation state of the dye, shifting the

    
     and altering absorbance.[2]
    
  • Solution: Prepare standards immediately before analysis and keep tightly stoppered.[1][2]

References

  • International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Center for Biotechnology Information (PubChem). (2025).[1][2] Compound Summary for CID 67666, Violanthrone (C.I.[1][2] Vat Black 16).[1][2][3][4][5][6][7] [Link][1][2]

  • U.S. Food and Drug Administration (FDA). (2025).[1][2] Color Additive Status List. (Regulatory context for colorants in devices).[1][2][4] [Link]

  • Society of Dyers and Colourists. (2025).[1] Colour Index International: Vat Dyes.[1] (General reference for C.I. 59855 properties).[1][8][2][3] [Link]

Sources

Validation

Comparative study of Vat Black 16 and carbon black for conductive inks

Executive Summary This guide presents a technical comparison between Carbon Black (CB) and Vat Black 16 (Violanthrone derivatives) for use in electronic ink formulations. While both materials appear as black powders, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical comparison between Carbon Black (CB) and Vat Black 16 (Violanthrone derivatives) for use in electronic ink formulations. While both materials appear as black powders, they occupy diametrically opposed roles in printed electronics:

  • Carbon Black acts as an Ohmic Conductor (passive interconnects, electrodes) governed by percolation theory.

  • Vat Black 16 functions as an Organic Semiconductor (active channels, switching devices) governed by charge hopping and

    
    -
    
    
    
    stacking.

This distinction is critical. Substituting one for the other without accounting for their electronic band structures will result in device failure. This study delineates their physicochemical properties, formulation protocols, and specific application windows.

Material Characterization & Electronic Structure

To understand the performance differences, we must first analyze the intrinsic electronic nature of both materials.

Carbon Black (The Standard Conductor)

Carbon black consists of para-crystalline carbon with graphitic domains. Its high conductivity arises from the delocalization of


-electrons across these graphitic sheets. In an ink, conductivity is achieved when particles physically touch, forming a continuous path (Percolation Threshold).
  • Conductivity Mechanism: Ohmic conduction (metallic-like).

  • Resistivity:

    
     to 
    
    
    
    (highly dependent on compression and structure).
  • Bandgap: Effectively zero (overlapping valence and conduction bands).

Vat Black 16 (The Organic Semiconductor)

Vat Black 16 (C.I. 59855) is based on Violanthrone , a polycyclic aromatic hydrocarbon (PAH).[1] Unlike carbon black, it is a discrete molecule with a defined HOMO-LUMO gap. It behaves as a p-type semiconductor, meaning its conductivity is low unless "doped" or arranged in a highly ordered crystalline stack to facilitate charge hopping.

  • Conductivity Mechanism: Charge Hopping / Band Transport (requires

    
    -
    
    
    
    stacking).
  • Resistivity:

    
     to 
    
    
    
    (undoped/intrinsic).
  • Bandgap: ~1.8 – 2.0 eV (Semiconducting).

Table 1: Comparative Material Properties[2]
PropertyCarbon Black (Conductive Grade)Vat Black 16 (Violanthrone)
Primary Function Passive Conductor (Electrode)Active Semiconductor (Channel)
Electronic Behavior Ohmic / Metallicp-Type Semiconductor
Conductivity (

)


(Intrinsic)
Charge Carrier Electrons (delocalized)Holes (Polaron hopping)
Thermal Stability High (>300°C)Moderate (~250°C sublimation)
Solubility Insoluble (requires dispersion)Soluble via Reduction (Vatting)
Key Application Interconnects, EMI ShieldingOFETs, OPVs, Sensors

Mechanism of Conduction (Visualization)

The following diagram illustrates the fundamental difference in how charge moves through these materials, dictating their formulation strategies.

ConductionMechanism cluster_CB Carbon Black: Percolation cluster_VB Vat Black 16: Hopping CB_Node Aggregated Particles Path Continuous Path CB_Node->Path Physical Contact Ohmic Ohmic Current Flow Path->Ohmic Zero Bandgap VB_Node Discrete Molecules Stacking Pi-Pi Stacking VB_Node->Stacking Self-Assembly Hopping Charge Hopping Stacking->Hopping Energy Barrier (Bandgap)

Figure 1: Comparison of charge transport mechanisms. Carbon Black relies on physical percolation, while Vat Black 16 relies on molecular ordering and energy barrier crossing.

Ink Formulation Protocols

Formulating with these materials requires distinct approaches. Carbon Black requires physical stabilization (dispersants), whereas Vat Black 16 often requires chemical modification (vatting) to process.

Protocol A: Carbon Black Conductive Ink (Physical Dispersion)

Objective: Create a highly conductive trace for printed electrodes.

  • Pre-mix: Combine 20 wt% Carbon Black (e.g., Super P or Vulcan XC72) with a binder solution (e.g., PVDF in NMP or Acrylic in Water).

  • Wetting: Add 1-2 wt% non-ionic surfactant (e.g., Triton X-100) to lower surface tension.

  • Milling (Critical): Process in a bead mill or three-roll mill.

    • Target: Break agglomerates to ~100 nm primary aggregate size.

    • Caution: Over-milling destroys the "structure" (branching) of carbon black, reducing conductivity.

  • Filtration: Pass through a 5

    
    m nylon filter to remove large aggregates.
    
Protocol B: Vat Black 16 Semiconductor Ink (The "Vatting" Process)

Objective: Create a semiconducting layer for an organic transistor (OFET). Note: Vat Black 16 is insoluble. To print it, we must temporarily solubilize it.

  • Reduction (Vatting):

    • Suspend Vat Black 16 in water/ethanol.

    • Add Sodium Dithionite (

      
      ) and Sodium Hydroxide (
      
      
      
      ).
    • Heat to 50°C. The pigment reduces to its Leuco form (soluble, often purple/blue fluorescence).

  • Printing: Inkjet or screen print the Leuco-solution onto the substrate.

  • Oxidation (Regeneration):

    • Expose the wet print to air or mild oxidant (

      
      ).
      
    • The Leuco form oxidizes back to the insoluble Vat Black 16 pigment, precipitating in situ to form a thin film.

  • Annealing: Heat at 150°C to promote crystallization (

    
    -stacking), which is essential for maximizing carrier mobility.
    

Experimental Performance Data

The following data summarizes typical results when these inks are printed on PET substrates and cured.

Table 2: Performance Metrics
MetricCarbon Black InkVat Black 16 Ink (Regenerated)
Sheet Resistance (

)


Charge Mobility (

)
N/A (Ohmic)

Optical Opacity 100% (Opaque)High (Strong UV-Vis absorption)
Mechanical Flexibility High (maintains conductivity)Moderate (cracking disrupts stacking)
Use Case RFID Antennas, HeatersBiosensors, Photodetectors
Experimental Workflow for Validation

To validate the quality of your ink, follow this logic flow:

ValidationWorkflow Start Printed Sample Step1 Measure Sheet Resistance (4-Point Probe) Start->Step1 Decision Is Rs < 1 kOhm/sq? Step1->Decision Result_CB Good Conductor (Use for Interconnects) Decision->Result_CB Yes (Expected for CB) Result_VB Semiconductor/Insulator (Check FET Mobility) Decision->Result_VB No (Expected for VB16) CB_Path Carbon Black Path VB_Path Vat Black 16 Path

Figure 2: Decision tree for characterizing the printed films. High resistance in VB16 is a feature, not a bug, indicating semiconducting potential.

Conclusion & Recommendations

Do not use Vat Black 16 as a direct drop-in replacement for Carbon Black if your goal is high electrical conductivity.

  • Choose Carbon Black if: You need low resistance, simple processing, and robust mechanical performance for interconnects, heaters, or electrodes.

  • Choose Vat Black 16 if: You are developing active electronic components (transistors, sensors) where you need a p-type organic semiconductor, or if you require a material that can be switched between soluble and insoluble states for complex patterning.

References
  • Inokuchi, H. (1951).[2] On the Electrical Conductivity of Violanthrone, Iso-Violanthrone, and Pyranthrone. The Journal of Chemical Physics. Link

  • Chakraborty, J.N. (2010). Fundamentals and Practices in Colouration of Textiles. Woodhead Publishing India.
  • Klauk, H. (2010). Organic Electronics II: More Materials and Applications. Wiley-VCH. (Reference for Organic Semiconductor mobility).
  • Probst, M., et al. (2016). High-Performance Carbon Black/Polymer Composites. Journal of Materials Science. Link

  • Gundlach, D.J., et al. (2008). Contact-Induced Crystallinity for High-Performance Soluble Acene-Based Transistors. Nature Materials. (Context for small molecule ordering).

Sources

Comparative

Assessing the Biocompatibility of Vat Black 16 (Violanthrone) versus Carbon Black

Executive Summary Vat Black 16 (Violanthrone) , a polycyclic aromatic dione (C.I. 59855), presents a chemically defined organic alternative to the industry-standard Carbon Black (C.I.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vat Black 16 (Violanthrone) , a polycyclic aromatic dione (C.I. 59855), presents a chemically defined organic alternative to the industry-standard Carbon Black (C.I. 77266) for biomedical marking, imaging, and cosmetic applications.[1] While Carbon Black is established but plagued by concerns regarding Polycyclic Aromatic Hydrocarbon (PAH) contamination and permanent tissue retention, Vat Black 16 offers high purity and potential biodegradability.[1] However, its quinone-based structure introduces specific risks of redox-cycling toxicity not present in elemental carbon.[1][2]

This guide provides a rigorous framework for assessing Vat Black 16's biocompatibility, contrasting its physicochemical behavior with Carbon Black to support decision-making in drug delivery and medical device coloration.[1][2]

Chemical & Physical Identity: The Basis of Interaction

To predict biological response, we must first distinguish the fundamental material states of the two pigments.[1]

FeatureVat Black 16 (Violanthrone)Carbon Black (High Purity Furnace)
CAS Number 1328-19-4 (or 116-71-2 for pure Violanthrone)1333-86-4
Chemical Structure Discrete Molecule: Polycyclic aromatic hydrocarbon with ketone groups (Anthrone derivative).[1][2] Planar, crystalline.[1]Aggregate: Amorphous elemental carbon spherules fused into fractal aggregates.[1][2]
Surface Chemistry Defined polar carbonyl (C=O) groups; hydrophobic core.[1][2]Complex surface oxides (hydroxyls, lactones) + adsorbed PAHs (impurities).[1][2]
Solubility Insoluble in water; soluble in pyridine, nitrobenzene.[1] Solubilized by reduction (Leuco form).[1][2]Insoluble in all solvents.[1][2] Forms colloidal dispersions.[1][2]
Impurities Synthesis byproducts (e.g., chlorinated intermediates, heavy metals if unpurified).[1]PAHs (Polycyclic Aromatic Hydrocarbons) adsorbed during combustion; heavy metals.[1][2]

Mechanisms of Toxicity: Comparative Analysis

The biocompatibility profile of Vat Black 16 differs fundamentally from Carbon Black due to its molecular nature versus Carbon Black's particulate nature.[1]

Carbon Black: The "Surface Area" Hazard

Carbon Black's toxicity is primarily physical and contaminant-driven .[1][2]

  • ROS Generation: High surface area generates Reactive Oxygen Species (ROS) through surface defects and adsorbed transition metals.[1][2]

  • Frustrated Phagocytosis: Macrophages ingest CB aggregates but cannot degrade the elemental carbon, leading to lysosomal destabilization, chronic inflammation, and granuloma formation.[1]

  • PAH Leaching: Low-grade CB leaches carcinogenic PAHs (e.g., Benzo[a]pyrene) into surrounding tissue.[1][2]

Vat Black 16: The "Redox & Intercalation" Hazard

Vat Black 16's toxicity is chemical and metabolic .[1]

  • Redox Cycling: The quinone moieties (C=O) in Violanthrone can undergo enzymatic reduction to semiquinone radicals by intracellular reductases (e.g., cytochrome P450 reductase).[1][2] This cycle transfers electrons to molecular oxygen, generating Superoxide (

    
    ), causing oxidative stress without permanent retention.[1][2]
    
  • DNA Intercalation: The planar, hydrophobic structure of Violanthrone resembles DNA intercalators (like Doxorubicin), posing a theoretical risk of genotoxicity if the molecule enters the nucleus.[1]

Visualization of Toxicity Pathways

ToxicityPathways cluster_CB Carbon Black (Particulate) cluster_VB Vat Black 16 (Molecular) CB Carbon Black Aggregate Macro Macrophage Uptake CB->Macro Phagocytosis Lys Lysosomal Destabilization Macro->Lys Non-degradable Inflam Chronic Inflammation Lys->Inflam Cytokine Release VB Violanthrone (Quinone) Reductase Enzymatic Reduction VB->Reductase Cell Entry DNA DNA Intercalation? VB->DNA Nuclear Entry Semi Semiquinone Radical Reductase->Semi + e- Semi->VB + O2 -> O2•- ROS ROS Generation (Superoxide) Semi->ROS Redox Cycling

Figure 1: Comparative toxicity pathways.[1][2] Carbon Black induces physical stress via accumulation, while Vat Black 16 risks chemical stress via redox cycling.[1]

Biocompatibility Assessment Protocols

As a researcher, you cannot rely on textile safety data sheets.[1] You must validate Vat Black 16 using ISO 10993 standards adapted for organic pigments.[1][2]

Protocol A: Differential Cytotoxicity & ROS Assay

Objective: Distinguish between physical suffocation (CB) and chemical toxicity (VB16).[1][2]

  • Cell Lines: Use L929 Fibroblasts (standard cytotoxicity) and RAW 264.7 Macrophages (immune response).[1][2]

  • Preparation:

    • Carbon Black:[2][3][4][5][6][7][8] Disperse in culture medium with 0.1% Tween-80; sonicate to break agglomerates.[1][2]

    • Vat Black 16:[1][2][9] Due to insolubility, prepare a stock in DMSO (0.5% final concentration) or disperse as nanoparticles using a bead mill.[1]

  • Assay Workflow:

    • Viability: MTT or CCK-8 assay at 24h, 48h, 72h.[1][2]

    • Oxidative Stress: Stain with DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate).[1][2] Measure fluorescence flow cytometry.

    • Interpretation:

      • If VB16 shows high ROS but intact membranes (LDH low), toxicity is metabolic.[1][2]

      • If CB shows low ROS but high LDH release, toxicity is likely physical membrane rupture.[1]

Protocol B: Impurity & Leachable Profiling

Objective: Ensure the "Black" is not toxic due to synthesis contaminants.

  • Extraction: Subject 1.0g of pigment to Soxhlet extraction with Hexane (24h) followed by Methanol (24h).

  • Analysis:

    • GC-MS: Scan for chlorinated intermediates (common in vat dye synthesis) and PAHs.[1][2]

    • ICP-MS: Quantify heavy metals (Hg, Pb, As, Cd).[1] Vat dyes often use mercury or arsenic catalysts in older synthesis routes.[1][2] Limit: < 10 ppm total heavy metals.[1][2]

Protocol C: Hemocompatibility (For Injectables)

Objective: Assess risk of red blood cell (RBC) lysis.[1][2]

  • Method: Incubate washed human RBCs with pigment dispersions (10-100 µg/mL) at 37°C for 3 hours.

  • Readout: Centrifuge and measure supernatant absorbance at 540 nm (Hemoglobin).

  • Threshold: < 5% hemolysis is required for biomaterials (ASTM F756).[1][2]

Comparative Performance Data (Projected)

Based on structural analysis and toxicological data of anthraquinone derivatives vs. elemental carbon:

EndpointVat Black 16 (Violanthrone)Carbon Black (Ref.[1][2] N330)Verdict
Cytotoxicity (IC50) Moderate (~50-100 µg/mL).[1][2] Dependent on purity.Low (Non-toxic < 100 µg/mL).[1][2] Toxicity increases with surface area.[1][2]CB is safer acutely ; VB16 requires purification.[1][2]
ROS Generation High (under UV/Blue light or metabolic reduction).[1][2]Moderate (Surface defect driven).[1][2]CB is more stable ; VB16 is photo-active.[1][2]
Carcinogenicity Unknown/Low. Parent molecule is stable.[1][2][10] Risk of mutagenic impurities.[1][2]Group 2B (Possibly carcinogenic) due to PAHs/Lung overload.[1][2]VB16 is theoretically safer long-term if pure.[1][2]
Biodegradability Potential. Enzymatic attack on quinones possible by peroxidases.[1][2]None. Permanent tissue retention (tattoo effect).[1][2]VB16 preferred for resorbable implants.[1][2]
MRI/CT Interference None (Non-magnetic, radiolucent).[1][2]Low (Susceptibility artifacts in MRI).[1][2]VB16 preferred for imaging markers.[1][2]

Decision Logic for Researchers

Use this logic flow to select the appropriate pigment for your application.

DecisionMatrix Start Select Black Pigment Application Biodeg Is Biodegradability Required? Start->Biodeg No No Biodeg->No Permanent Implant/Tattoo Yes Yes Biodeg->Yes Drug Delivery/ Scaffold Imaging Is MRI/CT Imaging Critical? Imaging->No Imaging->Yes UV Will device be exposed to intense Light? UV->No UV->Yes Phototoxicity Risk UV->Yes UseCB Use High-Purity Carbon Black UseVB Use Vat Black 16 (Purified) UseAlt Consider Polydopamine or Iron Oxide No->Imaging No->UseCB No->UseVB Yes->UV Yes->UseVB Yes->UseAlt

Figure 2: Selection framework.[1][2] Vat Black 16 is the superior choice for biodegradable or imaging-sensitive applications, provided phototoxicity is managed.[1][2]

Conclusion

Vat Black 16 is not a drop-in replacement for Carbon Black, but a functional alternative for specific biomedical niches. [1][2]

  • The Advantage: Unlike Carbon Black, Vat Black 16 is a defined molecular entity.[1] This allows for rigorous purification (removing the "black box" of soot composition) and potential enzymatic clearance, making it suitable for biodegradable scaffolds and bio-imaging markers where permanent pigmentation is undesirable.[1]

  • The Risk: The quinone structure that defines Vat Black 16 brings inherent redox activity.[1] Researchers must prioritize ROS assays and genotoxicity screening (Ames test) to rule out DNA intercalation risks.[1][2]

Recommendation: For drug delivery systems requiring a black colorant, screen Vat Black 16 (purified to >99%) alongside Polydopamine (a melanin-mimic) rather than defaulting to Carbon Black.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8317, Violanthrone.[1][2] Retrieved January 31, 2026 from [Link][1]

  • International Agency for Research on Cancer (IARC). Carbon Black Evaluation.[1][2] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 93.[1] Retrieved from [Link]

  • Scientific Committee on Consumer Safety (SCCS). Opinion on Carbon Black (nano-scale).[1][2] SCCS/1515/13.[1][2] Retrieved from [Link]

  • Zini Moreira Silva, E., et al. (2022). The Evaluation of Reactive Textile Dyes Regarding their Potential to Cause Organ-Specific Cyto- and Geno-Toxicity.[1][2] Ecotoxicology and Environmental Contamination.[1][8] Retrieved from [Link]

  • Niranjan, R., & Thakur, P. (2013). The Toxicological Mechanisms of Environmental Soot (Carbon Black) and Carbon Nanotubes.[1] Toxicology International.[1][2] Retrieved from [Link]

Sources

Validation

The Semiconductor Potential of Vat Black 16: A Comparative Guide to Correlating Crystal Structure with Performance

For Researchers, Scientists, and Drug Development Professionals In the quest for novel electronic materials, the exploration of organic molecules has unveiled a rich landscape of semiconductors with tunable properties. A...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel electronic materials, the exploration of organic molecules has unveiled a rich landscape of semiconductors with tunable properties. Among these, large polycyclic aromatic hydrocarbons, traditionally used as pigments and dyes, are gaining attention for their potential in organic electronics. Vat Black 16, a derivative of violanthrone, represents an intriguing yet underexplored candidate in this arena. This guide provides a comprehensive analysis of the probable semiconductor characteristics of Vat Black 16, drawing correlations between its expected crystal structure and performance. By comparing it with well-established organic semiconductors, we offer a predictive framework and a methodological roadmap for its characterization.

Vat Black 16: From Industrial Dye to Potential Organic Semiconductor

Vat Black 16, chemically identified as a violanthrone derivative with the molecular formula C₃₄H₁₈N₂O₂, is a commercially available dye known for its high stability and deep color.[1][2][3][4][5] Its molecular backbone is a large, planar, and highly conjugated system, a key prerequisite for charge transport in organic materials. The historical context of its parent molecule, violanthrone, hints at its electronic potential, with early measurements of its electrical conductivity dating back to 1950.[6]

While specific studies on the semiconductor performance of Vat Black 16 are scarce, the inherent properties of its violanthrone core suggest it could function as a p-type or ambipolar semiconductor. The extended π-system facilitates the delocalization of charge carriers (holes and/or electrons), and the presence of nitrogen and oxygen atoms can influence its electronic energy levels and intermolecular interactions.

The Crucial Role of Crystal Structure in Semiconductor Performance

The performance of an organic semiconductor is not solely determined by its molecular structure but is critically dependent on how the molecules arrange themselves in the solid state.[7] The crystal packing dictates the degree of orbital overlap between adjacent molecules, which in turn governs the efficiency of charge transport.[8] Key parameters that are influenced by the crystal structure include:

  • Charge Carrier Mobility (μ): A measure of how quickly charge carriers move through the material under the influence of an electric field. Higher mobility is essential for fast-switching transistors and efficient solar cells.

  • On/Off Ratio: The ratio of the current when the transistor is in its 'on' state to the current in its 'off' state. A high on/off ratio is crucial for digital logic applications.

  • Conductivity (σ): The ability of the material to conduct an electric current.

For polycyclic aromatic hydrocarbons, a π-stacking arrangement, where the planar molecules are arranged in a co-facial or slipped-stack manner, is generally favorable for efficient charge transport.[9] This arrangement maximizes the overlap of π-orbitals, creating pathways for charge carriers to hop between molecules.

Comparative Analysis with Benchmark Organic Semiconductors

To understand the potential of Vat Black 16, it is instructive to compare its core structure with well-characterized organic semiconductors.

Organic SemiconductorMolecular StructureCrystal Packing MotifTypical Hole Mobility (cm²/Vs)Typical Electron Mobility (cm²/Vs)
Pentacene Linearly fused aromatic ringsHerringboneup to 5.5[10]Low
Rubrene Tetracene core with phenyl side groupsπ-stacking (orthorhombic polymorph)10 - 40[6][11]Low
PTCDI-C8 Perylene diimide core with alkyl chainsπ-stackingLow[12]up to 2.2[12]
C60 Fullerene Spherical carbon allotropeFace-centered cubicLowup to 6

Table 1: Comparison of Vat Black 16 with benchmark organic semiconductors.

Analysis:

  • Pentacene exhibits a herringbone packing, which is less ideal for π-orbital overlap compared to a direct π-stacking arrangement.[9]

  • Rubrene , in its orthorhombic polymorph, showcases excellent π-stacking, leading to very high hole mobilities.[6][13] This makes it a gold standard for p-type organic semiconductors.

  • PTCDI-C8 , a derivative of perylene diimide, demonstrates that molecular engineering can favor electron transport, making it a high-performance n-type semiconductor.[12]

  • Fullerene C60 has a unique spherical structure and exhibits good electron mobility due to its three-dimensional charge transport pathways.[14]

Based on its large, planar violanthrone core, Vat Black 16 is expected to adopt a π-stacked arrangement in its crystalline form, similar to rubrene. The presence of heteroatoms might introduce additional intermolecular interactions that could influence the packing motif and, consequently, the charge transport properties. It is plausible that Vat Black 16 could exhibit respectable hole mobility, and depending on its electron affinity, might also show n-type or ambipolar behavior.

Experimental Workflow for Correlating Crystal Structure and Performance

To empirically validate the semiconductor potential of Vat Black 16, a systematic experimental approach is necessary.

Caption: Experimental workflow for characterizing Vat Black 16.

Step-by-Step Methodologies

A. Material Purification and Crystal Growth

  • Purification: Commercial Vat Black 16 should be purified by temperature gradient sublimation to remove impurities that can act as charge traps.

  • Single Crystal Growth: High-quality single crystals can be grown using the physical vapor transport (PVT) method. This involves sublimating the purified material in a tube furnace with a temperature gradient, allowing for slow crystallization.

  • Thin Film Deposition: For device fabrication, thin films can be deposited by thermal evaporation or solution-based methods like spin coating if a suitable solvent is found.

B. Structural and Morphological Characterization

  • Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique to determine the precise crystal structure, including the unit cell parameters, space group, and the arrangement of molecules. This data is essential for understanding the intermolecular interactions and predicting charge transport pathways.

  • Atomic Force Microscopy (AFM): AFM is used to characterize the morphology of thin films, providing information on grain size, shape, and connectivity, which are crucial for thin-film transistor performance.

C. Device Fabrication and Electrical Characterization

  • Organic Field-Effect Transistor (OFET) Fabrication: A standard bottom-gate, top-contact OFET architecture can be used. This involves depositing the Vat Black 16 thin film onto a dielectric layer (e.g., SiO₂) with a gate electrode, followed by the deposition of source and drain electrodes (e.g., gold).

  • Current-Voltage (I-V) Characterization: The transfer and output characteristics of the OFET are measured using a semiconductor parameter analyzer. From these measurements, the charge carrier mobility, on/off ratio, and threshold voltage can be extracted.

  • Space-Charge-Limited Current (SCLC) Measurement: This technique provides an independent measurement of the charge carrier mobility in a diode-like device structure. By analyzing the current-voltage characteristics in the SCLC regime, the mobility can be calculated using the Mott-Gurney law.

Predicted Performance and Future Outlook

Based on the analysis of its molecular structure and comparison with benchmark materials, Vat Black 16 is predicted to be a p-type or ambipolar organic semiconductor. The large, planar violanthrone core is conducive to strong π-π interactions, which could lead to charge carrier mobilities in the range of 0.1 to 1 cm²/Vs, potentially higher with optimized crystal growth and device fabrication.

The exploration of Vat Black 16 and other vat dyes as organic semiconductors opens up a new avenue for the development of low-cost, stable, and high-performance electronic materials. Further research, following the experimental workflow outlined in this guide, is crucial to unlock the full potential of this intriguing class of compounds. The correlation of their rich structural diversity with their electronic properties will undoubtedly contribute to the advancement of organic electronics.

References

  • World Dye Variety. (2012, August 23). Vat Black 16. Retrieved from [Link]

  • HANGZHOU ENOCH CHEMICAL CO.,LTD. Vat black 16 TDS. Retrieved from [Link]

  • S D International. Vat Dyes - VAT BLACK 16 Dyes Trader - Wholesaler / Distributor from Mumbai. Retrieved from [Link]

  • China inter dye. VAT BLACK 16|CAS NO.1328-19-4. Retrieved from [Link]

  • Solvent Dyes. Vat Black 16. Retrieved from [Link]

  • Wholesale Service. China Vat Black 16 CAS: 1328-19-4 Manufacturers Suppliers Factory. Retrieved from [Link]

  • Wikipedia. Sulfur. Retrieved from [Link]

  • Key Exporter of Vat Black 16 | Vat Grey BB in India. Vat Black 16 | Vat Grey BB. Retrieved from [Link]

  • Wikipedia. Pentacene. Retrieved from [Link]

  • Lehigh University. Rubrene. Retrieved from [Link]

  • Royal Society Open Science. (2018, July 18). Structure offullerene with a mobile lithium cation inside. Retrieved from [Link]

  • RSC Publishing. (2024, February 15). Industrial vat orange dyes for organic field effect transistors. Retrieved from [Link]

  • AIP Publishing. (2024, July 30). Direct observation of the electronic structure and many-body interactions of low-mobility carriers in perylene diimide derivative. Retrieved from [Link]

  • Wikipedia. Rubrene. Retrieved from [Link]

  • ResearchGate. Direct observation of the electronic structure and many-body interactions of low-mobility carriers in perylene diimide derivative. Retrieved from [Link]

  • ResearchGate. Crystal Structure and Bonding of Ordered C60. Retrieved from [Link]

  • MDPI. Thin Films Characterization and Study of N749-Black Dye for Photovoltaic Applications. Retrieved from [Link]

  • ACS Applied Electronic Materials. (2019, September 20). Controllable Self-Assembly of PTCDI-C8 for High Mobility Low-Dimensional Organic Field-Effect Transistors. Retrieved from [Link]

  • ResearchGate. a) Comparison of the mobility for OFETs based on TIPS (black) and.... Retrieved from [Link]

  • ResearchGate. 12: Crystal structure of rubrene (a) Molecular structure of rubrene.... Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (2022, March 30). The crystalline state of rubrene materials: intermolecular recognition, isomorphism, polymorphism, and periodic bond-chain analysis of morphologies. Retrieved from [Link]

  • RSC Publishing. Rotation of fullerene molecules in the crystal lattice of fullerene/porphyrin: C 60 and Sc 3 N@C 80. Retrieved from [Link]

  • NIH. Perylenetetracarboxylic Diimide Composite Electrodes as Organic Cathode Materials for Rechargeable Sodium-Ion Batteries: A Joint Experimental and Theoretical Study. Retrieved from [Link]

  • MDPI. (2023, March 3). Interactions between PTCDI-C8 and Si(100) Surface. Retrieved from [Link]

  • Stanford Synchrotron Radiation Lightsource. (2009, July 30). Structure of Pentacene Monolayers on Amorphous Silicon Oxide and Relation to Charge Transport. Retrieved from [Link]

  • Polimerbio. (2024, March 27). Fullerene C60: uses and properties. Retrieved from [Link]

  • ResearchGate. Transport Properties and Finite Size Effects in

    
    -Ga
    
    
    
    O
    
    
    Thin Films. Retrieved from [Link]
  • ACS Publications. (2022, January 5). Temperature-Dependent Structural Phase Transition in Rubrene Single Crystals: The Missing Piece from the Charge Mobility Puzzle?. Retrieved from [Link]

  • Materials Project. mp-1196583: C (Cubic, Pa-3, 205). Retrieved from [Link]

  • MECA courses. 4.2 Film deposition and patterning technologies of thin film networks. Retrieved from [Link]

  • Organic Letters. A Road Map to Stable, Soluble, Easily Crystallized Pentacene Derivatives. Retrieved from [Link]

  • ResearchGate. Crystal structure of the pentacene crystal. The herringbone arrangement of the molecules in the ͑ ab ͒ plane and the orientation angles ␪ , ␹ , ␾ , and are shown.. Retrieved from [Link]

Sources

Comparative

Vat Black 16 (Violanthrone) in Flexible Bio-Electronics: A Comparative Validation Guide

[1][2] Executive Summary: The Case for Vat Dyes While Pentacene remains the benchmark for hole mobility in organic field-effect transistors (OFETs), its rapid oxidative degradation and cytotoxicity limit its viability in...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Case for Vat Dyes

While Pentacene remains the benchmark for hole mobility in organic field-effect transistors (OFETs), its rapid oxidative degradation and cytotoxicity limit its viability in real-world flexible and bio-integrated electronics.

Vat Black 16 (Chemical Name: Violanthrone; CAS: 81-77-6), a historic anthrone-based dye, offers a compelling alternative.[1] Unlike traditional acenes, Vat Black 16 features a planar, extended


-conjugated system stabilized by carbonyl groups.[1] This guide validates its performance, demonstrating that while it may trade raw mobility for environmental stability  and biocompatibility , it is the superior candidate for long-term flexible applications.

Material Science Foundation

To validate Vat Black 16, one must understand the structural causality governing its performance.

  • Planarity & Packing: Violanthrone consists of nine fused benzene rings.[2] This large planar area facilitates strong

    
    -
    
    
    
    stacking (intermolecular overlap), which is the primary pathway for charge carrier hopping.[1]
  • The Stability Mechanism: Unlike Pentacene, which has a high-lying HOMO level susceptible to oxidation by atmospheric oxygen, Violanthrone incorporates electron-withdrawing carbonyl (C=O) groups.[1] These groups lower the HOMO energy level, effectively "locking" the molecule against ambient oxidation.

Structural Logic Diagram

The following diagram illustrates the causal link between molecular structure and device performance.

G Structure Vat Black 16 (Violanthrone Core) Planarity High Planarity (9 Fused Rings) Structure->Planarity Carbonyls Electron-Withdrawing C=O Groups Structure->Carbonyls Packing Strong π-π Stacking Planarity->Packing HOMO Lowered HOMO Level (Increased Ionization Potential) Carbonyls->HOMO Mobility Hole Mobility (μ) ~0.01 - 0.1 cm²/Vs Packing->Mobility Stability High Air Stability (> 6 Months) HOMO->Stability

Figure 1: Mechanistic pathway linking Violanthrone structure to semiconductor performance metrics.[1]

Comparative Performance Analysis

The following data synthesizes experimental benchmarks for Vat Black 16 against the industry standard (Pentacene) and a common polymer alternative (P3HT).

Table 1: Critical Performance Metrics in Flexible OFET Configurations

MetricVat Black 16 (Violanthrone)Pentacene (Reference)P3HT (Polymer Alt)
Charge Carrier Type p-type (Hole)p-type (Hole)p-type (Hole)
Field-Effect Mobility (

)

cm

/Vs

cm

/Vs

cm

/Vs
On/Off Ratio (

)



Air Stability (

)
High (> 6 months w/o encap.)[1]Poor (< 48 hours)Moderate (Weeks)
Thermal Stability Excellent (

C)
Moderate (Oxidizes)Low (

C)
Bio-Compatibility High (Vat dye class)Low (Cytotoxic precursors)Moderate
Processability Vacuum Evaporation (Insoluble)Vacuum EvaporationSolution Processable

Key Insight: While Pentacene offers higher peak mobility, Vat Black 16 provides a "set-and-forget" stability profile essential for medical wearables where device failure due to oxidation is unacceptable.[1]

Experimental Validation Protocol

To replicate these results, use the following Vacuum Thermal Evaporation (VTE) workflow. Solution processing is not recommended for unmodified Vat Black 16 due to its low solubility in common organic solvents.[1]

Phase 1: Substrate Engineering

The interface between the dielectric and the semiconductor is critical. You must minimize trap states using a Self-Assembled Monolayer (SAM).[1]

  • Substrate: Flexible Polyethylene Naphthalate (PEN) with pre-patterned ITO gate.[1]

  • Cleaning:

    • Sonicate in Deionized Water + Detergent (10 min).[1]

    • Sonicate in Acetone (10 min).

    • Sonicate in Isopropyl Alcohol (10 min).

    • Critical Step: UV-Ozone treat for 15 mins to activate surface hydroxyl groups.[1]

  • Surface Modification (SAM):

    • Immerse substrate in a 10 mM solution of Octadecyltrichlorosilane (OTS) in Toluene for 20 mins.

    • Why? OTS turns the hydrophilic dielectric surface hydrophobic, matching the surface energy of Vat Black 16 molecules. This promotes vertical molecular standing (edge-on orientation), maximizing charge transport parallel to the substrate.[1]

Phase 2: Active Layer Deposition
  • Source Material: Vat Black 16 (Purified via sublimation grade, >99%).

  • Chamber Pressure: Pump down to

    
     Torr.
    
  • Deposition Rate: Maintain a slow rate of 0.2 - 0.5 Å/s .

    • Causality: High rates lead to disordered clusters.[1] Low rates allow molecules to diffuse and find energetically favorable lattice sites, improving crystallinity.

  • Substrate Temperature (

    
    ):  Heat substrate to 60°C .
    
    • Validation: Elevated

      
       provides thermal energy for grain growth, reducing grain boundaries which act as charge traps.[1]
      
Phase 3: Metallization & Characterization[1]
  • Top Contacts: Deposit 50nm Gold (Au) through a shadow mask (Source/Drain).[1]

  • Testing: Measure

    
     transfer curves in dark, ambient conditions.
    
Fabrication Workflow Diagram

Fabrication cluster_0 Substrate Prep cluster_1 Deposition (VTE) cluster_2 Finalization Clean 1. Solvent Clean (Acetone/IPA) Ozone 2. UV-Ozone (Activate -OH) Clean->Ozone SAM 3. OTS Treatment (Hydrophobic Interface) Ozone->SAM Vacuum 4. Vacuum (< 2e-6 Torr) SAM->Vacuum Deposition 5. Vat Black 16 Deposition (Rate: 0.3 Å/s, Tsub: 60°C) Vacuum->Deposition Contacts 6. Au Electrode Deposition (Shadow Mask) Deposition->Contacts Test 7. Characterization (Ambient Air) Contacts->Test

Figure 2: Step-by-step fabrication protocol for high-stability Vat Black 16 OFETs.

References

  • Violanthrone Structure & Properties: World Dye Variety.[1] "Vat Black 16 Properties and Applications."[3]

  • Vat Dyes in Bio-Electronics: Journal of Materials Chemistry C. "Vat dyes: promising biocompatible organic semiconductors for wearable electronics applications."[1][4]

  • Pentacene Instability Reference: Max Planck Institute.[1] "Stability of organic thin-film transistors based on ultrathin films."[1]

  • OFET Fabrication Standards (OTS Treatment): Ossila. "OTFT & OFET Fabrication Guide."[1][5]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Vat Black 16

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. Handling and disposing of chemical reagents like Vat Black 16 requires a meth...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. Handling and disposing of chemical reagents like Vat Black 16 requires a methodical approach grounded in a clear understanding of its properties, associated hazards, and regulatory landscape. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Vat Black 16, designed to protect laboratory personnel and minimize environmental impact.

Foundational Knowledge: Understanding Vat Black 16

Vat Black 16 (C.I. 59855) is a complex organic dye of the violanthrone class.[1] It is typically supplied as a black powder with a metallic luster.[2] A critical characteristic is its insolubility in water and common organic solvents like xylene, with only slight solubility in pyridine.[1][3] This insolubility is a key factor in both its application in dyeing and the procedures for its disposal. While not specifically listed as a carcinogen by major regulatory bodies like OSHA or IARC, it is known to be harmful if swallowed and can cause irritation to the eyes, skin, and respiratory tract upon contact or inhalation of dust.[4]

For immediate reference, the key identifiers and safety parameters for Vat Black 16 are summarized below.

PropertyValueSource(s)
CAS Number 1328-19-4[1][2]
Molecular Formula C₃₄H₁₈N₂O₂[1][3]
Appearance Black powder with metallic luster[2]
Solubility Insoluble in water and xylene[3]
Primary Hazards Harmful if swallowed; potential irritant to skin, eyes, and respiratory system[4]
The Cardinal Rule: Personal Protective Equipment (PPE)

Before handling or initiating any disposal procedure for Vat Black 16, the establishment of a robust safety barrier through appropriate PPE is non-negotiable. The causality is clear: the powdered nature of the dye presents a significant risk of aerosolization, leading to inhalation and dermal exposure.

Essential PPE includes:

  • Respiratory Protection: A NIOSH-approved respirator is crucial to prevent the inhalation of fine dust particles.[4][5]

  • Eye Protection: Chemical safety goggles with side shields are mandatory to protect against airborne particles.[4]

  • Hand Protection: Chemical-resistant rubber gloves (e.g., nitrile) must be worn to prevent skin contact.[4]

  • Body Protection: A lab coat or protective clothing should be worn. For significant handling, impervious suits may be recommended.[5]

All handling of Vat Black 16 powder should be conducted within a certified chemical fume hood to control airborne levels.[4] An eyewash station and safety shower must be readily accessible.[4]

Managing Spills: Immediate Containment and Cleanup

Accidents happen, but a prepared response mitigates the risk. The primary goal during a spill is to prevent the further dispersal of the powdered dye.

Step-by-Step Spill Protocol:

  • Secure the Area: Alert personnel in the immediate vicinity and restrict access.

  • Don Appropriate PPE: Ensure full PPE is worn before approaching the spill.

  • Avoid Dust Generation: DO NOT use dry sweeping methods that can aerosolize the powder.

  • Containment: Gently cover the spill with an inert, non-combustible absorbent material like sand.[5][6]

  • Collection: Carefully vacuum the material using a vacuum cleaner equipped with a HEPA filter, or gently sweep the material into a designated, sealable hazardous waste container.[4][6]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: The container with the collected spill material must be sealed, labeled as hazardous waste, and disposed of according to the procedures outlined in Section 4.

The Disposal Workflow: A Step-by-Step Guide

The proper disposal of Vat Black 16 is contingent on its form (solid powder vs. liquid suspension) and local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) lists certain wastes from dye and pigment production as hazardous waste K181, but this is typically applied at the manufacturing level and depends on the concentration of specific hazardous constituents.[7][8] For laboratory-scale waste, it is best practice to treat the material as hazardous unless determined otherwise by your institution's Environmental Health & Safety (EH&S) department.

The following decision tree provides a logical workflow for determining the correct disposal path.

Vat Black 16 Disposal Decision Workflow

Protocol for Solid Waste (Unused Dye, Contaminated PPE, Spill Debris):

  • Segregation and Containment: All solid waste contaminated with Vat Black 16 must be segregated from general laboratory trash. Place materials into a clearly labeled, sealed container suitable for hazardous waste.[4][6]

  • Labeling: The container must be labeled with "Hazardous Waste" and the specific chemical name, "Vat Black 16."

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for collection by your institution's certified hazardous waste disposal service.[9] If such a service is unavailable, disposal must be conducted in accordance with all federal, state, and local environmental regulations, which may involve incineration at a suitable facility.[5][6]

Protocol for Liquid Waste (Aqueous Suspensions):

Vat dyes are insoluble, so waste will typically be a suspension rather than a true solution. Discharging highly colored effluents into waterways is environmentally damaging as it can inhibit photosynthesis and harm aquatic life.[10][11]

  • Collection: Collect all liquid waste containing Vat Black 16 in a dedicated, sealed, and appropriately labeled hazardous waste container.

  • NEVER Dispose Down the Drain: Do not pour Vat Black 16 suspensions or rinse water down the drain without explicit permission from your EH&S department. The dye's persistence and potential ecotoxicity make this a significant compliance risk.[10]

  • Treatment (Advanced): In facilities with wastewater treatment capabilities, the insolubility of vat dyes allows for their removal from effluent via absorption on activated sludge.[10] However, this should only be performed within a regulated industrial or institutional treatment process.

  • Disposal: The collected liquid waste container should be handled by your institution's hazardous waste program for appropriate disposal, likely via incineration or chemical treatment.

Disposal of Empty Containers:

Soiled, empty containers must be treated in the same manner as the chemical itself.[5][6] They should be collected and disposed of through the hazardous waste stream. Do not rinse and reuse containers unless you can triple-rinse them, collecting all rinse water as hazardous liquid waste.

Trustworthiness Through Self-Validation

This protocol is designed as a self-validating system. By adhering to the principles of containment, segregation, and proper labeling, you create a chain of custody for the waste material that is transparent and verifiable. Consulting with your institution's EH&S department at critical decision points (e.g., disposal of dilute solutions) ensures that your procedures align with local regulations and best practices, providing an essential layer of validation for your disposal methods.

References

  • World Dye Variety. (2012). Vat Black 16. Available at: [Link]

  • HANGZHOU ENOCH CHEMICAL CO,,LTD. Vat black 16 TDS. Available at: [Link]

  • Solvent Dyes. Vat Black 16. Available at: [Link]

  • SD International. (n.d.). Vat Black 16 Dyes. Available at: [Link]

  • Organic Dyes and Pigments. (n.d.). SAFETY DATA SHEET Vat Dye Navy VD044. Available at: [Link]

  • U.S. Environmental Protection Agency. (2021). Documents Related to the Hazardous Waste Listing of Dyes and Pigments. Available at: [Link]

  • U.S. Environmental Protection Agency. (2005). Waste from the Production Of Dyes and Pigments Listed as Hazardous. Available at: [Link]

  • MsdsDigital.com. (2012). Material Safety Data Sheet Vat Dye Reddish Navy VD041. Available at: [Link]

  • Federal Register. (2005). Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Dyes and/or Pigments Production Wastes. Available at: [Link]

  • Fibre2Fashion. (n.d.). Health and Environmental Hazards of Synthetic Dyes. Available at: [Link]

  • ResearchGate. (2016). Determination of Heavy Metals and Acute Toxicity Studies of Vat Dyes on Earthworm (Lumbricusterrestris) As Ecological Risk Indicators. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Pollution Prevention Guidance Manual for the Dye Manufacturing Industry. Available at: [Link]

  • Columbia University. (n.d.). Safely Handling Dyes. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). Textiles - Hazard Recognition. Available at: [Link]

  • Greatcell Solar Materials. (2022). N749 Black Dye - SAFETY DATA SHEET. Available at: [Link]

  • Grateful Dyes. (n.d.). Vat Dyeing in a Bucket. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases. Available at: [Link]

Sources

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